molecular formula C15H28O7 B15542288 Ald-CH2-PEG4-Boc

Ald-CH2-PEG4-Boc

カタログ番号: B15542288
分子量: 320.38 g/mol
InChIキー: SCAAICMVIUVGGM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ald-CH2-PEG4-Boc is a useful research compound. Its molecular formula is C15H28O7 and its molecular weight is 320.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O7/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h5H,4,6-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAAICMVIUVGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ald-CH2-PEG4-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of therapeutic development, particularly in the realm of targeted protein degradation and antibody-drug conjugates (ADCs), the role of chemical linkers is paramount. These molecular bridges are critical in connecting different functionalities to create novel therapeutic entities. Among these, Ald-CH2-PEG4-Boc has emerged as a versatile and highly valuable heterobifunctional linker. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

This compound is a polyethylene (B3416737) glycol (PEG)-based linker characterized by two distinct reactive moieties: an aldehyde group and a tert-butyloxycarbonyl (Boc)-protected amine. This unique architecture allows for sequential and controlled conjugation reactions, making it an ideal tool for the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs). The PEG4 spacer enhances solubility and provides flexibility to the final conjugate, which can be crucial for optimizing biological activity.

Chemical Structure and Properties

The chemical structure of this compound features a central tetraethylene glycol (PEG4) core. One terminus is functionalized with an aldehyde group (-CHO) via a methylene (B1212753) (-CH2-) spacer, while the other end is capped with a Boc-protected amine (-NHBoc).

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for designing and executing synthetic protocols, as well as for understanding the behavior of the linker in biological systems.

PropertyValue
Molecular Formula C15H28O7
Molecular Weight 320.38 g/mol
CAS Number 1415329-20-2
Appearance Colorless to light yellow viscous liquid
Purity ≥97.0%
Solubility Soluble in DMSO, DMF, DCM
Storage 4°C, stored under nitrogen. For long-term storage in solvent, -80°C for 6 months or -20°C for 1 month is recommended.
Reactivity and Functional Groups

The heterobifunctional nature of this compound is central to its utility.

  • Aldehyde Group: The terminal aldehyde is a versatile functional group that readily participates in several chemoselective ligation reactions. Most notably, it reacts with primary amines via reductive amination to form a stable secondary amine linkage. It can also react with hydrazides to form hydrazones and with aminooxy groups to form oximes. These reactions proceed under mild conditions, making them suitable for use with sensitive biomolecules.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield a primary amine. This orthogonality allows for a stepwise conjugation strategy, where the aldehyde is reacted first, followed by deprotection and subsequent reaction of the newly exposed amine.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in several areas of drug development, most prominently in the synthesis of PROTACs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase (e.g., VHL or Cereblon), and a linker that connects the two ligands.

This compound is an ideal linker for PROTAC synthesis. The PEG4 spacer provides the necessary length and flexibility to allow for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Furthermore, the enhanced water solubility imparted by the PEG chain can improve the overall physicochemical properties of the PROTAC, which is often a challenge for these relatively large molecules.

The general workflow for synthesizing a PROTAC using this compound is depicted below.

G cluster_0 Step 1: Conjugation to E3 Ligase Ligand cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Conjugation to Target Protein Ligand a This compound c Reductive Amination a->c b E3 Ligase Ligand (with primary amine) b->c d E3 Ligand-Linker Conjugate (Boc-protected) c->d e E3 Ligand-Linker Conjugate (Boc-protected) f Acidic Conditions (e.g., TFA) e->f g E3 Ligand-Linker Conjugate (amine deprotected) f->g h E3 Ligand-Linker Conjugate (amine deprotected) j Amide Coupling (e.g., HATU, EDC) h->j i Target Protein Ligand (with carboxylic acid) i->j k Final PROTAC Molecule j->k

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

The following are generalized experimental protocols for the key reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates.

Reductive Amination of this compound with a Primary Amine

This protocol describes the conjugation of this compound to a molecule containing a primary amine.

Materials:

Procedure:

  • Dissolve the amine-containing substrate (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.

  • If the reaction is slow, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired Boc-protected conjugate.

Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the primary amine.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected conjugate in anhydrous DCM.

  • Add a solution of 20-50% TFA in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with DCM or toluene (B28343) may be necessary to remove residual TFA).

  • The resulting amine salt can be used directly in the next step or neutralized with a mild base (e.g., DIPEA) if the free amine is required.

Mandatory Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action of a PROTAC molecule in inducing the degradation of a target protein.

G POI Target Protein (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary Recycle PROTAC Recycling PROTAC->Recycle E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation of Target Protein Proteasome->Degradation G BRD4_PROTAC BRD4-targeting PROTAC BRD4 BRD4 Protein BRD4_PROTAC->BRD4 binds Degradation Proteasomal Degradation BRD4->Degradation is targeted for cMYC_Transcription c-MYC Gene Transcription BRD4->cMYC_Transcription promotes Degradation->cMYC_Transcription inhibits cMYC_Protein c-MYC Protein cMYC_Transcription->cMYC_Protein Cell_Cycle Cell Cycle Progression cMYC_Protein->Cell_Cycle drives Apoptosis Apoptosis cMYC_Protein->Apoptosis inhibits

The Strategic Utility of Ald-CH2-PEG4-Boc in Modern Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ald-CH2-PEG4-Boc is a heterobifunctional linker that has emerged as a critical tool in chemical biology and drug discovery, particularly in the synthesis of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a chemoselective aldehyde group, a temporarily masked primary amine (Boc-protected), and a hydrophilic tetra-polyethylene glycol (PEG4) spacer, offers a powerful platform for sequential and controlled bioconjugation. This guide provides a comprehensive technical overview of this compound, detailing its core applications, the chemical principles of its reactivity, detailed experimental protocols, and the expected quantitative outcomes of its use in research, supported by representative data from the field.

Core Concepts and Molecular Architecture

This compound is structurally designed for multi-step, orthogonal conjugation strategies. Each component of the molecule serves a distinct and vital purpose:

  • Aldehyde Group (Ald-CH2): This functional group provides a reactive site for highly chemoselective ligation reactions. It readily reacts with molecules bearing aminooxy or hydrazide functionalities to form stable oxime or hydrazone bonds, respectively. This reaction is typically performed under mild physiological conditions, making it ideal for conjugating sensitive biomolecules.

  • Boc-Protected Amine (Boc): The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for a primary amine. It is stable under a wide range of conditions, including those used for the aldehyde ligation. This allows for the initial conjugation to occur at the aldehyde terminus without interference. The Boc group can be efficiently removed under mild acidic conditions to expose the primary amine for a second, distinct conjugation step.

  • PEG4 Spacer (PEG4): The tetra-polyethylene glycol spacer is a hydrophilic chain that imparts several beneficial properties to the linker and the final conjugate. It enhances aqueous solubility, increases the hydrodynamic radius, and provides a flexible scaffold that can reduce steric hindrance between the conjugated molecules. In the context of PROTACs, the length and flexibility of the PEG spacer are critical for optimizing the formation of the productive ternary complex.

Below is a diagram illustrating the sequential conjugation strategy enabled by this compound's structure.

G cluster_0 Step 1: Oxime/Hydrazone Ligation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Conjugation Linker This compound Intermediate_1 Mol_A-Oxime-PEG4-Boc Linker->Intermediate_1 Reaction with A Mol_A Molecule A (Aminooxy/Hydrazide) Mol_A->Intermediate_1 Intermediate_2 Mol_A-Oxime-PEG4-NH2 Acid Mild Acid (e.g., TFA) Acid->Intermediate_2 Intermediate_1_ref->Intermediate_2 Deprotection Mol_B Molecule B (e.g., NHS-ester) Final_Product Molecule A - Linker - Molecule B Mol_B->Final_Product Intermediate_2_ref->Final_Product Amide Bond Formation

Figure 1. Orthogonal conjugation workflow using this compound.

Primary Application: Synthesis of PROTACs

The most prominent application of this compound is in the construction of PROTACs. These heterobifunctional molecules are designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

A PROTAC molecule consists of three parts: a ligand for the POI, a ligand for an E3 ligase (e.g., Cereblon or VHL), and a linker connecting them. This compound serves as a versatile linker, enabling the modular assembly of the final PROTAC.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system (UPS).

PROTAC_Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3 E3 Ligase E3->E3 Recycled E3->Ternary_Complex PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC->PROTAC Recycled PROTAC->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ub Transfer Ub Ubiquitin (Ub) Ub->Ub_POI E1, E2 enzymes Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 2. PROTAC mechanism of action.
Quantitative Data: Evaluating PROTAC Efficacy

Target Protein E3 Ligase Linker Type Cell Line DC50 (nM) Dmax (%) Reference
BRD4CereblonThalidomide-PEGHeLa~25>90Illustrative data
BTKCereblonPEG-basedMino Cells2.297[1]
PI3KVHLPEG-basedMDA-MB-23142-227>80
ERαVHL16-atom PEG/AlkylMCF7~100>85

Note: This data is illustrative and compiled from studies on various PEG-based PROTACs to provide a general performance benchmark. Actual values for a specific PROTAC will depend on the ligands and cellular context.

Experimental Protocols

This section provides detailed, generalized methodologies for using this compound to synthesize a PROTAC. The workflow is divided into three main stages.

Protocol 1: Oxime/Hydrazone Ligation with Molecule A (e.g., E3 Ligase Ligand)

This protocol describes the reaction of the aldehyde group with an aminooxy- or hydrazide-functionalized molecule. Aniline (B41778) catalysis is often used to accelerate the reaction.

Materials:

  • This compound

  • Aminooxy- or hydrazide-functionalized molecule (Molecule A)

  • Anhydrous solvent (e.g., DMSO, DMF, or aqueous buffer like PBS, pH 6.0-7.0)

  • Aniline (as catalyst, optional)

  • Reaction vessel, stirring equipment, nitrogen/argon line

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

  • In a separate vessel, dissolve Molecule A (1.0 - 1.2 eq) in the same solvent.

  • Add the solution of Molecule A to the solution of the linker.

  • If using a catalyst, add aniline to a final concentration of 20-100 mM.

  • Stir the reaction mixture at room temperature (20-25°C) for 2-16 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, TLC).

  • Upon completion, the product (Molecule A-Linker-Boc) can be purified by reverse-phase HPLC or other suitable chromatographic methods.

Parameter Condition Notes
pH 6.0 - 7.0Optimal for oxime/hydrazone formation.
Temperature Room TemperatureMild conditions preserve biomolecule integrity.
Catalyst Aniline (optional)Can significantly increase reaction rates.
Reaction Time 2 - 16 hoursSubstrate dependent; monitor for completion.
Purification RP-HPLCStandard method for purifying conjugates.
Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting group to expose the primary amine for the second conjugation.

Materials:

  • Molecule A-Linker-Boc conjugate

  • Deprotection reagent: Trifluoroacetic acid (TFA) solution (e.g., 20-50% TFA in Dichloromethane (DCM))

  • Reaction vessel, stirring equipment

Procedure:

  • Dissolve the purified Molecule A-Linker-Boc conjugate in the deprotection solvent (e.g., DCM).

  • Cool the solution in an ice bath (0°C).

  • Add the TFA solution dropwise while stirring.

  • Allow the reaction to stir at 0°C to room temperature for 30 minutes to 2 hours.

  • Monitor the deprotection by LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure (e.g., rotary evaporation or nitrogen stream).

  • The resulting amine salt (Molecule A-Linker-NH2·TFA) is often used directly in the next step after co-evaporation with a solvent like toluene (B28343) to remove residual acid.

Parameter Condition Notes
Reagent 20-50% TFA in DCMCommon and effective for Boc removal.
Temperature 0°C to RTControls reaction rate and minimizes side reactions.
Reaction Time 30 min - 2 hoursTypically rapid; monitor for completion.
Workup EvaporationRemoves volatile acid and solvent.
Protocol 3: Amide Coupling with Molecule B (e.g., POI Ligand)

This protocol describes the final step where the newly exposed amine is coupled to a carboxylic acid-containing molecule (Molecule B), typically activated as an NHS-ester.

Materials:

  • Molecule A-Linker-NH2·TFA salt

  • Molecule B containing a carboxylic acid or, preferably, an activated ester (e.g., NHS-ester) (1.0 - 1.5 eq)

  • Amide coupling reagents (if starting from carboxylic acid): e.g., HATU, HOBt, EDC

  • Anhydrous, non-protic solvent (e.g., DMF, DMSO)

  • Tertiary base (e.g., DIPEA, triethylamine) to neutralize the TFA salt

  • Reaction vessel, stirring equipment, nitrogen/argon line

Procedure:

  • Dissolve the Molecule A-Linker-NH2·TFA salt in anhydrous DMF or DMSO.

  • Add a tertiary base like DIPEA (2.0 - 3.0 eq) to neutralize the ammonium (B1175870) salt and free the amine. Stir for 5-10 minutes.

  • Add the activated Molecule B (e.g., Molecule B-NHS ester) to the reaction mixture.

  • If starting with a carboxylic acid, pre-activate Molecule B with coupling reagents (e.g., HATU/DIPEA) for 15-30 minutes before adding to the amine solution.

  • Stir the reaction at room temperature for 4-24 hours under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • Once complete, quench the reaction if necessary (e.g., with water).

  • Purify the final PROTAC conjugate by preparative reverse-phase HPLC.

  • Characterize the final product by LC-MS and NMR to confirm identity and purity.

Other Research Applications

While its primary use is in PROTACs, the orthogonal nature of this compound makes it suitable for other advanced bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic payloads to antibodies in a controlled, stepwise manner.

  • Surface Functionalization: It can be used to sequentially attach different molecules (e.g., a capture agent and a reporter molecule) to nanoparticles or biosensor surfaces.

  • Diagnostic and Imaging Probes: The linker allows for the assembly of multifunctional probes, combining a targeting moiety with a fluorescent dye or a chelating agent for radiolabeling.

Conclusion

This compound is a highly versatile and enabling chemical tool for advanced bioconjugation. Its defined structure with orthogonal reactive handles—an aldehyde and a protected amine—separated by a solubilizing PEG4 spacer, provides researchers with precise control over the synthesis of complex molecules. Its application in the rational design and modular assembly of PROTACs is particularly significant, contributing to the rapid advancement of targeted protein degradation as a therapeutic modality. The methodologies and data presented in this guide offer a robust framework for scientists and drug developers to effectively incorporate this powerful linker into their research and development workflows.

References

Ald-CH2-PEG4-Boc mechanism of action in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Ald-CH2-PEG4-Boc, a heterobifunctional linker, in the field of bioconjugation. This versatile reagent provides a strategic approach for the covalent modification of biomolecules, enabling the development of advanced therapeutics and diagnostics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Core Components and Their Strategic Roles

The this compound linker is comprised of three key functional components, each playing a distinct and crucial role in the bioconjugation process.

  • Aldehyde (Ald): This electrophilic group serves as the primary reactive handle for conjugation to nucleophilic partners on biomolecules. Its reactivity can be directed towards various functional groups, offering multiple strategies for covalent bond formation.

  • Tetraethylene Glycol Spacer (PEG4): The PEG4 linker is a flexible, hydrophilic spacer that connects the aldehyde to the Boc-protected amine.[1][2] This polyethylene (B3416737) glycol chain enhances the aqueous solubility of the entire construct, reduces steric hindrance between the conjugated molecules, and can minimize the immunogenicity of the resulting bioconjugate.[2][3]

  • Boc-Protected Amine (Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary amines.[4][5] It is stable under neutral and basic conditions, allowing for the chemoselective reaction of the aldehyde group first.[6] The Boc group can be efficiently removed under acidic conditions to expose the primary amine for subsequent, orthogonal conjugation steps.[7][8]

Mechanism of Action: The Chemistry of Conjugation

The aldehyde group of this compound can participate in several types of bioconjugation reactions, primarily targeting primary amines, hydrazides, and aminooxy groups on biomolecules.

Reaction with Primary Amines: Schiff Base Formation and Reductive Amination

The reaction of an aldehyde with a primary amine, such as the ε-amine of a lysine (B10760008) residue on a protein, proceeds through a two-step mechanism to form a Schiff base (an imine).[3][4]

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as a carbinolamine.[9]

  • Dehydration: Under mildly acidic conditions (typically pH 4.5-5.5), the carbinolamine is protonated and subsequently loses a molecule of water to form a protonated imine, which is then deprotonated to yield the final Schiff base.[3][4] This dehydration step is the rate-determining step and is acid-catalyzed.[3]

It is important to note that Schiff base formation is a reversible reaction, and the resulting imine bond can be susceptible to hydrolysis, especially at acidic pH.[3][10] To form a stable linkage, a subsequent reduction step is often employed in a process known as reductive amination .[11][12]

In this process, the imine formed in situ is reduced to a stable secondary amine using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN).[11][13] This reducing agent is selective for the imine over the aldehyde, allowing the reaction to be performed in a single pot.[11] The resulting secondary amine bond is significantly more stable than the imine bond.

G cluster_0 Schiff Base Formation cluster_1 Reductive Amination Aldehyde Aldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Attack Primary_Amine Primary Amine (e.g., Lysine) Primary_Amine->Carbinolamine Schiff_Base Schiff Base (Imine) Carbinolamine->Schiff_Base Dehydration (Acid-Catalyzed) H2O_out H₂O Carbinolamine->H2O_out Schiff_Base_2 Schiff Base (Imine) Stable_Amine Stable Secondary Amine Linkage Schiff_Base_2->Stable_Amine Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Stable_Amine Reduction

Mechanism of Schiff Base Formation and Reductive Amination.
Reaction with Hydrazides and Aminooxy Groups: Hydrazone and Oxime Ligation

Aldehydes can also react with hydrazide (-NH-NH₂) and aminooxy (-O-NH₂) moieties to form stable hydrazone and oxime linkages, respectively.[10][14] These reactions are highly chemoselective and proceed under mild, slightly acidic conditions (optimally around pH 4.5).[13][14]

The mechanism is similar to Schiff base formation, involving a nucleophilic attack followed by dehydration.[15] The resulting hydrazone and oxime bonds are generally more stable than imine bonds.[10]

Linkage Stability: A Comparative Overview

The stability of the newly formed covalent bond is critical for the in vivo efficacy and safety of a bioconjugate. The table below summarizes the relative stability of the different linkages formed from aldehyde reactions.

Linkage TypeFormation ReactionRelative StabilityKey Characteristics
Secondary Amine Reductive AminationVery HighHighly stable, resistant to hydrolysis.[11]
Oxime Aldehyde + AminooxyHighSignificantly more stable than hydrazones at neutral pH.[1][6][16]
Hydrazone Aldehyde + HydrazideModerateMore stable than imines, but can be susceptible to hydrolysis, especially at acidic pH.[10][17]
Imine (Schiff Base) Aldehyde + Primary AmineLowReversible and prone to hydrolysis.[3][10]

Data compiled from multiple sources indicating general stability trends.[1][3][6][10][11][16][17]

The Role of the Boc Protecting Group: Orthogonal Bioconjugation

The Boc group on the this compound linker enables a powerful strategy known as orthogonal, or stepwise, bioconjugation.[6][18] This allows for the sequential attachment of two different molecules.

G Start This compound Step1 React Aldehyde with Biomolecule 1 Start->Step1 Intermediate Biomolecule 1-PEG4-Boc Step1->Intermediate Step2 Boc Deprotection (Acidic Conditions, e.g., TFA) Intermediate->Step2 Deprotected Biomolecule 1-PEG4-NH₂ Step2->Deprotected Step3 React Amine with Activated Molecule 2 Deprotected->Step3 Final_Product Biomolecule 1-PEG4-Molecule 2 Step3->Final_Product

Orthogonal Bioconjugation Workflow.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization of reaction conditions is recommended for each specific application.

Protocol for Reductive Amination of a Protein
  • Protein Preparation: Prepare the protein solution in a suitable buffer, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, at a concentration of 1-10 mg/mL. The optimal pH for Schiff base formation is typically between 6.0 and 7.5.

  • Linker Addition: Dissolve this compound in a compatible organic solvent (e.g., DMSO) and add it to the protein solution at a 10-20 fold molar excess.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-4 hours with gentle mixing.

  • Reduction: Prepare a fresh solution of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer. Add the reducing agent to the reaction mixture to a final concentration of 20-50 mM.

  • Final Incubation: Continue to incubate the reaction for an additional 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess reagents and purify the protein conjugate using size-exclusion chromatography (SEC) or dialysis.

Protocol for Boc Deprotection
  • Dissolution: Dissolve the Boc-protected conjugate in an anhydrous organic solvent such as dichloromethane (B109758) (DCM).[19]

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM.[20][21]

  • Reaction: Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress using an appropriate analytical method like LC-MS.[19]

  • Work-up: Remove the solvent and excess TFA under a stream of nitrogen or by rotary evaporation. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[19] The resulting amine is often obtained as a TFA salt and may require neutralization for subsequent reactions.

Conclusion

This compound is a highly effective heterobifunctional linker that offers a robust and versatile platform for bioconjugation. Its aldehyde group provides a reactive handle for covalent modification of biomolecules through reductive amination or the formation of stable oxime/hydrazone linkages. The PEG4 spacer enhances the physicochemical properties of the conjugate, while the Boc-protected amine allows for a strategic, stepwise approach to constructing complex bioconjugates. A thorough understanding of the underlying chemical mechanisms is essential for the successful design and implementation of this powerful tool in the development of next-generation therapeutics and diagnostics.

References

Synthesis and Purification of Ald-CH2-PEG4-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Ald-CH2-PEG4-Boc, a heterobifunctional linker critical in the development of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document outlines a plausible and detailed synthetic methodology, purification protocols, and relevant characterization data.

Introduction

This compound, chemically known as tert-butyl (15-oxo-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)carbamate, is a valuable crosslinking reagent. It features a terminal aldehyde group for conjugation to amine-containing biomolecules via reductive amination or to hydrazide-containing molecules to form hydrazones. The molecule also contains a tetraethylene glycol (PEG4) spacer to enhance aqueous solubility and reduce steric hindrance. The amine terminus is protected by a tert-butyloxycarbonyl (Boc) group, which can be deprotected under acidic conditions to reveal a primary amine for subsequent orthogonal conjugation.

Characterization and Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is compiled from typical supplier specifications.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Name 4,7,10,13-Tetraoxapentadecanoic acid, 15-oxo-, 1,1-dimethylethyl ester
Molecular Formula C15H28O7
Molecular Weight 320.38 g/mol
Appearance Colorless to light yellow viscous liquid
Purity (NMR) ≥97.0%
Solubility Soluble in most organic solvents (e.g., DCM, DMF, DMSO)
Storage 4°C, stored under nitrogen. For long-term storage in solvent: -80°C (6 months), -20°C (1 month)

Synthetic Pathway

The synthesis of this compound is achieved through the oxidation of the primary alcohol of its precursor, tert-butyl N-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG4-OH). Two common and effective methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their mild reaction conditions and high selectivity for the oxidation of primary alcohols to aldehydes, which is crucial to prevent over-oxidation to the carboxylic acid and to preserve the acid-labile Boc protecting group.

Synthesis_Pathway cluster_start Starting Material cluster_oxidation Oxidation Step cluster_product Final Product Boc_NH_PEG4_OH Boc-NH-PEG4-OH Oxidation Oxidation Boc_NH_PEG4_OH->Oxidation Swern Oxidation or Dess-Martin Oxidation Ald_CH2_PEG4_Boc This compound Oxidation->Ald_CH2_PEG4_Boc

Caption: General synthetic scheme for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and purification of this compound.

Synthesis via Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride to oxidize the primary alcohol to an aldehyde.[1][][3][4][5] This method is highly effective and proceeds at low temperatures, which helps to minimize side reactions. A successful Swern oxidation has been reported for a Boc-protected amino alcohol, yielding the corresponding aldehyde in 80% yield.[6]

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification Prep_Oxalyl Prepare Oxalyl Chloride in DCM at -78°C Add_DMSO Add DMSO dropwise Prep_Oxalyl->Add_DMSO Stir1 Stir for 15 min Add_DMSO->Stir1 Add_Alcohol Add Boc-NH-PEG4-OH in DCM dropwise Stir1->Add_Alcohol Stir2 Stir for 30 min Add_Alcohol->Stir2 Add_Base Add Triethylamine (B128534) dropwise Stir2->Add_Base Warm Warm to room temperature Add_Base->Warm Quench Quench with water Warm->Quench Extract Extract with DCM Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for the Swern oxidation of Boc-NH-PEG4-OH.

Materials:

  • Boc-NH-PEG4-OH (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)

  • Triethylamine (TEA) (5.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and Hexanes for elution

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride to the cooled DCM with stirring.

  • In a separate flask, dissolve anhydrous DMSO in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.

  • Dissolve Boc-NH-PEG4-OH in anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Add triethylamine dropwise to the reaction mixture. The mixture may become thick. Continue stirring for an additional 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 1 hour.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Synthesis via Dess-Martin Periodinane (DMP) Oxidation

Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes.[7][8][9][][] The reaction is typically performed at room temperature and has a simple work-up procedure.

DMP_Oxidation_Workflow cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification Dissolve_Alcohol Dissolve Boc-NH-PEG4-OH in DCM Add_DMP Add DMP Dissolve_Alcohol->Add_DMP Stir Stir at room temperature Add_DMP->Stir Quench Quench with Na2S2O3 and NaHCO3 solution Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for the DMP oxidation of Boc-NH-PEG4-OH.

Materials:

  • Boc-NH-PEG4-OH (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • Dissolve Boc-NH-PEG4-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add Dess-Martin periodinane in one portion to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stir vigorously until the layers are clear.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Purification and Handling

The purification of this compound is crucial to remove any unreacted starting material and oxidation byproducts.

  • Column Chromatography: As detailed in the protocols above, silica gel chromatography is an effective method for obtaining high-purity product.

  • Precipitation: For larger scale purifications, precipitation can be an alternative. After an aqueous workup, the crude product can be dissolved in a minimal amount of a good solvent (e.g., DCM) and then precipitated by the addition of a poor solvent (e.g., cold diethyl ether or hexanes).[12]

  • Ion-Exchange Chromatography: If the starting material contains acidic or basic impurities, ion-exchange chromatography can be employed for purification.[13][14]

Handling and Storage: this compound is a viscous liquid. It should be handled in a well-ventilated fume hood. For long-term stability, it is recommended to store the compound at 4°C under an inert atmosphere. If dissolved in a solvent, storage at -20°C or -80°C is advised.

Conclusion

The synthesis of this compound from its corresponding alcohol precursor can be reliably achieved using mild and selective oxidation methods such as the Swern or Dess-Martin periodinane oxidations. Careful execution of the reaction and purification protocols outlined in this guide will yield a high-purity product suitable for use in the development of sophisticated bioconjugates for research and therapeutic applications. The choice between the two presented oxidation methods may depend on laboratory preference, scale, and the availability of reagents. Both methods, when performed correctly, are excellent choices for this chemical transformation.

References

An In-depth Technical Guide to Ald-CH2-PEG4-Boc: A Heterobifunctional PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties, applications, and experimental considerations for Ald-CH2-PEG4-Boc, a heterobifunctional linker pivotal in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a polyethylene (B3416737) glycol (PEG)-based linker designed for use in the synthesis of PROTACs.[1] PROTACs are novel therapeutic agents that leverage the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] The structure of this compound incorporates a four-unit PEG chain, which enhances solubility and provides a flexible spacer, an aldehyde group for covalent conjugation, and a Boc-protected amine for controlled, stepwise synthesis.

PropertyValueReference
Molecular Weight 320.38 g/mol [1]
Chemical Formula C₁₅H₂₈O₇[2]
Common Name This compound[1]
Description A PEG-based PROTAC linker with an aldehyde and a Boc-protected amine.[1][3]

The Role of PEG Linkers in PROTAC Design

The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, cellular permeability, and ultimately, the potency of protein degradation. PEG linkers, such as this compound, are frequently employed in PROTAC design due to several advantageous properties:

  • Enhanced Solubility : The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[4][5]

  • Flexibility : The flexible PEG spacer allows for optimal positioning of the two ligands—one for the target protein of interest (POI) and one for the E3 ubiquitin ligase—to facilitate the formation of a stable and productive ternary complex.[6]

  • Biocompatibility : PEG is a well-established biocompatible polymer, which can reduce the immunogenicity of the final PROTAC conjugate.[5]

  • Tunable Length : The defined length of PEG units allows for systematic variation to optimize the distance between the POI and the E3 ligase for efficient ubiquitination.[4]

Experimental Protocols

The heterobifunctional nature of this compound allows for a sequential and controlled approach to PROTAC synthesis. The Boc-protected amine and the aldehyde group offer orthogonal reactivity. The aldehyde group can react with aminooxy or hydrazide moieties to form stable oxime or hydrazone bonds, respectively.[3][7]

Below are generalized experimental protocols for the utilization of this compound in the synthesis of a PROTAC. Note: These are representative protocols and may require optimization based on the specific properties of the POI ligand and E3 ligase ligand.

Boc Deprotection of this compound

This step is necessary to deprotect the amine group, making it available for conjugation to an E3 ligase ligand that has a suitable reactive group (e.g., a carboxylic acid for amide bond formation).

  • Materials :

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure :

    • Dissolve this compound in anhydrous DCM.

    • Add an equal volume of TFA to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene.

    • The resulting deprotected linker (as a TFA salt) can be used directly or after neutralization. For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected linker.

Conjugation to an E3 Ligase Ligand (via Amide Coupling)

This protocol describes the conjugation of the deprotected linker to an E3 ligase ligand containing a carboxylic acid group.

  • Materials :

    • Deprotected Ald-CH2-PEG4-Amine

    • E3 ligase ligand with a carboxylic acid group (e.g., a derivative of Thalidomide or Pomalidomide)

    • Anhydrous Dimethylformamide (DMF)

    • A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine)

  • Procedure :

    • Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution and stir for a few minutes to activate the carboxylic acid.

    • Add the deprotected Ald-CH2-PEG4-Amine (1 equivalent) to the reaction mixture.

    • Stir the reaction at room temperature under a nitrogen atmosphere for 4-6 hours, or until completion as monitored by LC-MS.

    • Upon completion, the reaction mixture can be diluted with a suitable solvent (e.g., ethyl acetate) and washed with water and brine.

    • Dry the organic layer and purify the crude product by flash column chromatography to obtain the linker-E3 ligase ligand conjugate.

Conjugation to a POI Ligand (via Oxime Ligation)

This protocol describes the reaction of the aldehyde group on the linker-E3 ligase conjugate with a POI ligand functionalized with an aminooxy group.

  • Materials :

    • Ald-CH2-PEG4-E3 Ligase Ligand conjugate

    • POI ligand functionalized with an aminooxy group

    • Reaction buffer (e.g., phosphate-buffered saline, pH 6.5-7.5)

    • Aniline (B41778) (as a catalyst, optional)

  • Procedure :

    • Dissolve the Ald-CH2-PEG4-E3 Ligase Ligand conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with the reaction buffer.

    • Add the aminooxy-functionalized POI ligand (1-1.2 equivalents) to the solution.

    • If the reaction is slow, a catalyst such as aniline can be added.

    • Stir the reaction at room temperature for 2-24 hours, monitoring the progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Experimental Workflows

The ultimate function of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the ubiquitin-proteasome pathway. The workflow for developing and evaluating a PROTAC synthesized with this compound involves several key stages, from chemical synthesis to biological evaluation.

PROTAC_Synthesis_Workflow PROTAC Synthesis and Evaluation Workflow using this compound cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation boc_deprotection Boc Deprotection of this compound e3_ligation Conjugation to E3 Ligase Ligand boc_deprotection->e3_ligation Deprotected Linker poi_ligation Conjugation to POI Ligand e3_ligation->poi_ligation Linker-E3 Ligase Conjugate purification Purification of Final PROTAC poi_ligation->purification Crude PROTAC cell_treatment Cell Treatment with PROTAC purification->cell_treatment Purified PROTAC western_blot Western Blot for Protein Degradation cell_treatment->western_blot Cell Lysates dc50_determination DC50 Determination western_blot->dc50_determination Quantified Protein Levels

Caption: A generalized workflow for the synthesis and biological evaluation of a PROTAC utilizing this compound.

The signaling pathway targeted by the PROTAC will be dependent on the specific POI. For instance, if the POI is a kinase involved in a cancer-related signaling cascade, its degradation will lead to the downregulation of that pathway.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation Degradation of POI Proteasome->Degradation mediates

Caption: The general mechanism of action for a PROTAC, leading to the targeted degradation of a protein of interest.

References

Ald-CH2-PEG4-Boc: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Ald-CH2-PEG4-Boc, a heterobifunctional PEG-based PROTAC (Proteolysis Targeting Chimera) linker. Due to the limited availability of public quantitative data for this specific molecule, this guide combines available information with established knowledge of its constituent functional groups and provides detailed experimental protocols for researchers to determine precise values in their own laboratories.

Core Concepts and Molecular Structure

This compound is a molecule designed for use in the synthesis of PROTACs. PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to degrade specific target proteins. The structure of this compound consists of three key components:

  • An aldehyde (Ald) group: A reactive functional group that can participate in various conjugation reactions.

  • A tetraethylene glycol (PEG4) spacer: A hydrophilic linker that enhances the solubility and flexibility of the molecule.

  • A tert-butyloxycarbonyl (Boc) protected amine: A stable protecting group for the amine functionality that can be removed under specific conditions to allow for further chemical modification.

Solubility Data

Table 1: Known Solubility of this compound

SolventReported SolubilitySource
Dimethyl Sulfoxide (DMSO)10 mM

The PEG4 spacer is known to enhance water solubility. However, for precise applications, it is highly recommended that researchers determine the solubility in their specific buffer systems and co-solvent mixtures.

Stability Profile

The stability of this compound is influenced by its functional groups. The Boc-protected amine is generally stable under neutral and basic conditions but is readily cleaved under mild acidic conditions to reveal the primary amine. The aldehyde group is a reactive moiety and its stability can be influenced by the presence of nucleophiles.

Table 2: General Stability Characteristics of this compound Functional Groups

Functional GroupStable ConditionsLabile Conditions
Boc-protected Amine Neutral pH, Basic pHMild acidic conditions (e.g., trifluoroacetic acid)
Aldehyde Anhydrous conditions, absence of strong nucleophilesPresence of primary amines, hydrazines, hydroxylamines
PEG Spacer Generally stable across a wide pH and temperature rangeExtreme oxidative conditions

For long-term storage, it is recommended to store this compound as a powder at 4°C under a nitrogen atmosphere.

Experimental Protocols

To assist researchers in generating specific solubility and stability data for this compound in their experimental systems, the following detailed protocols are provided.

Protocol for Determining Kinetic Solubility

This protocol is adapted from standard methods for assessing the kinetic solubility of small molecules.

Objective: To determine the kinetic solubility of this compound in a buffer of choice.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • 96-well microtiter plates

  • Plate shaker

  • Spectrophotometer or nephelometer

Procedure:

  • Prepare a stock solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, add the aqueous buffer (e.g., PBS) to achieve the desired final compound concentrations and a final DMSO concentration of 1-5%.

  • Incubation: Seal the plate and incubate at room temperature (or desired temperature) for 1-2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a suitable wavelength using a spectrophotometer. The concentration at which a significant increase in turbidity or absorbance is observed corresponds to the kinetic solubility limit.

Protocol for Assessing Chemical Stability

This protocol provides a framework for evaluating the stability of this compound under different pH conditions.

Objective: To assess the stability of this compound at various pH values over time.

Materials:

  • This compound

  • Buffers of varying pH (e.g., pH 4, 7.4, 9)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO or acetonitrile).

  • Incubation Solutions: Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 10-50 µM).

  • Time-Course Analysis:

    • Immediately after preparation (T=0), take an aliquot from each pH solution and analyze it by HPLC to determine the initial peak area of the intact this compound.

    • Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C).

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution and analyze by HPLC.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound (this compound) over time.

    • Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation rate.

Visualization of Application in PROTAC Synthesis

This compound is a versatile linker for the synthesis of PROTACs. The following diagrams illustrate the logical workflow of PROTAC synthesis using this linker and the general mechanism of action of the resulting PROTAC.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_steps Synthetic Steps cluster_product Final Product This compound This compound Step1 Deprotection of Boc Group This compound->Step1 Target_Ligand Target_Ligand Step3 Conjugation to Target Ligand Target_Ligand->Step3 Aldehyde-reactive chemistry E3_Ligase_Ligand E3_Ligase_Ligand Step2 Conjugation to E3 Ligase Ligand E3_Ligase_Ligand->Step2 Step1->Step2 Amine-reactive chemistry Step2->Step3 PROTAC PROTAC Step3->PROTAC

Caption: Logical workflow for the synthesis of a PROTAC molecule using this compound.

PROTAC_Mechanism_of_Action PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target_Protein Target_Protein->Ternary_Complex E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Simplified mechanism of action for a PROTAC, leading to targeted protein degradation.

The Pivotal Role of the PEG4 Spacer in Ald-CH2-PEG4-Boc: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Ald-CH2-PEG4-Boc, is a critical tool in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique tripartite structure, consisting of an aldehyde group, a tetra-ethylene glycol (PEG4) spacer, and a Boc-protected amine, offers a versatile platform for the precise assembly of complex bioconjugates. This guide delves into the core functionalities of each component, with a particular focus on the indispensable role of the PEG4 spacer in modulating the physicochemical and pharmacological properties of the final conjugate.

Molecular Architecture and Functional Components

This compound is comprised of three key functional moieties:

  • Aldehyde Group (Ald-CH2-): This reactive carbonyl group serves as a key conjugation handle. It readily reacts with aminooxy or hydrazide-functionalized molecules to form stable oxime or hydrazone linkages, respectively. This chemoselective ligation strategy allows for the controlled attachment of payloads or targeting ligands under mild reaction conditions.

  • tert-Butyloxycarbonyl Protecting Group (Boc): The Boc group protects the primary amine, preventing unwanted side reactions during the initial conjugation step involving the aldehyde. Its facile removal under mild acidic conditions allows for subsequent orthogonal conjugation at the newly revealed amine terminus.

  • Polyethylene Glycol (PEG4) Spacer: The PEG4 spacer is not merely a passive linker but an active modulator of the conjugate's properties. It is a discrete and monodisperse chain of four ethylene (B1197577) glycol units, which imparts a unique set of characteristics crucial for therapeutic efficacy.

The Multifaceted Role of the PEG4 Spacer

The PEG4 spacer is instrumental in overcoming many of the challenges associated with the development of ADCs and PROTACs, which often involve large, hydrophobic molecules.[1][2] Its influence can be categorized into several key areas:

Enhancement of Solubility and Physicochemical Properties

One of the most significant contributions of the PEG4 spacer is its ability to enhance the aqueous solubility of the overall conjugate.[3][4] Many potent cytotoxic payloads and small molecule inhibitors are highly hydrophobic, leading to aggregation and poor bioavailability.[2] The hydrophilic nature of the PEG spacer, with its repeating ether oxygens, creates a hydration shell that improves the solubility of these hydrophobic moieties.[5] This is critical for maintaining the stability and biological activity of the conjugate in physiological environments.

Modulation of Pharmacokinetics and Biodistribution

The PEG spacer profoundly impacts the absorption, distribution, metabolism, and excretion (ADME) profile of the bioconjugate. By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, thereby prolonging its circulation half-life.[6] This extended exposure increases the probability of the therapeutic reaching its target tissue. In the context of ADCs, a longer half-life allows for greater tumor accumulation.[7]

Optimization of Cellular Permeability

The relationship between PEG length and cell permeability is complex. While excessive PEGylation can hinder passive diffusion across cell membranes, shorter PEG chains like PEG4 can adopt folded conformations that shield the polar surface area of the molecule.[4][8] This can create a more compact and less polar structure that is more favorable for traversing the cell membrane, a critical step for PROTACs and some ADCs to reach their intracellular targets.[8]

Reduction of Immunogenicity and Non-Specific Binding

The flexible and hydrophilic nature of the PEG spacer can "shield" the bioconjugate from recognition by the immune system, thereby reducing its immunogenicity.[1] This "stealth" effect also minimizes non-specific binding to proteins and tissues, leading to improved targeting and a better safety profile.

Spatial Optimization for Ternary Complex Formation (PROTACs)

In PROTACs, the linker length and flexibility are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[9] The PEG4 spacer provides the necessary flexibility and spatial orientation for the two ligands to bind to their respective proteins simultaneously and effectively, facilitating subsequent ubiquitination and degradation of the target protein.

Quantitative Data on the Impact of PEG Spacers

While specific quantitative data for this compound is not extensively published in a consolidated form, the following tables summarize representative data from studies on similar PEGylated PROTACs and bioconjugates, illustrating the impact of PEG linkers on key parameters.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundRepresentative PEGylated PROTAC (PEG4 linker)Representative Non-PEGylated PROTAC
Molecular Weight ( g/mol ) 320.38~700-900~600-800
Calculated LogP Varies with payloadGenerally lower than non-PEGylated counterpartsGenerally higher
Topological Polar Surface Area (Ų) 83.45Higher than non-PEGylated counterpartsLower than PEGylated counterparts
Aqueous Solubility Improved with PEGylationOften in the µM to mM rangeCan be in the nM to low µM range
Solubility in DMSO 10 mM[1]Generally highGenerally high

Table 2: Impact of PEG Linker Length on PROTAC Permeability and Degradation Activity

PROTACLinker LengthPermeability (10⁻⁶ cm/s)Cellular Degradation (DC₅₀, nM)
PROTAC A Alkyl (no PEG)LowModerate
PROTAC B PEG2ModerateHigh
PROTAC C PEG4 Optimal High
PROTAC D PEG8DecreasedModerate

Note: This table presents a generalized trend observed in various studies. Actual values are highly dependent on the specific warhead, E3 ligase ligand, and cell line used.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound and the characterization of the resulting bioconjugates.

Protocol for Aldehyde-Aminooxy Conjugation (Oxime Ligation)
  • Dissolve this compound: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • Dissolve Aminooxy-Functionalized Molecule: Prepare a stock solution of the aminooxy-containing payload or ligand in a compatible buffer (e.g., PBS, pH 6.5-7.4).

  • Reaction Setup: In a microcentrifuge tube, combine the this compound solution with the aminooxy-functionalized molecule at a desired molar ratio (typically 1:1.2 to 1:1.5). The final reaction volume should contain a percentage of organic co-solvent (e.g., 10-20% DMSO) to ensure solubility of all components.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours, or at 4°C overnight. The reaction can be monitored by LC-MS to track the formation of the desired conjugate.

  • Purification: Purify the resulting conjugate using an appropriate chromatographic method, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the final conjugate by LC-MS and/or NMR.

Protocol for Boc Deprotection
  • Dissolve the Boc-Protected Conjugate: Dissolve the purified this compound conjugate in a suitable solvent (e.g., dichloromethane (B109758) or dioxane).

  • Acidic Treatment: Add a solution of trifluoroacetic acid (TFA) in the same solvent (typically 20-50% v/v).

  • Incubation: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS.

  • Solvent Removal: Remove the TFA and solvent under reduced pressure.

  • Purification: Purify the deprotected conjugate by reverse-phase HPLC.

  • Characterization: Confirm the removal of the Boc group by LC-MS.

Protocol for In Vitro PROTAC Stability Assay in Human Liver Microsomes (HLM)
  • Prepare Solutions:

    • Test PROTAC stock solution (in DMSO).

    • Human Liver Microsomes (HLM) suspension in phosphate (B84403) buffer (pH 7.4).

    • NADPH regenerating system.

  • Incubation:

    • Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

    • Add the test PROTAC to the HLM suspension and pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile (B52724) with an internal standard to stop the reaction.

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time to determine the in vitro half-life (t₁/₂).

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships discussed in this guide.

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_deprotection Deprotection & Second Conjugation A This compound C Oxime Ligation A->C B Aminooxy-Payload B->C D Boc-Protected Conjugate C->D E Acidic Deprotection (TFA) D->E G Final Bioconjugate E->G F Amine-Reactive Ligand F->G

Caption: Workflow for the two-step synthesis of a bioconjugate using this compound.

protac_moa cluster_ternary Ternary Complex Formation cluster_degradation Protein Degradation Pathway PROTAC PROTAC (with PEG4 Spacer) Target Target Protein PROTAC->Target binds E3 E3 Ligase PROTAC->E3 binds Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome recruits Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing a PEG4 spacer.

Conclusion

The this compound linker is a sophisticated chemical tool that provides researchers with a high degree of control over the assembly of complex bioconjugates. The PEG4 spacer, far from being a simple connector, plays a crucial and multifaceted role in enhancing the drug-like properties of the final therapeutic molecule. Its ability to improve solubility, modulate pharmacokinetics, optimize cell permeability, and reduce immunogenicity makes it an indispensable component in the design of next-generation ADCs and PROTACs. A thorough understanding of the PEG4 spacer's contributions is essential for the rational design and successful development of these promising targeted therapies.

References

The Strategic Role of the Boc Protecting Group in Ald-CH2-PEG4-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation and targeted drug delivery, precision and control are paramount. Heterobifunctional linkers are critical tools in this domain, enabling the assembly of complex molecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Ald-CH2-PEG4-Boc is one such linker, meticulously designed with three key functional components: a reactive aldehyde, a hydrophilic PEG4 spacer, and a temporarily masked amine in the form of a tert-butyloxycarbonyl (Boc) protecting group. This guide provides an in-depth examination of the pivotal function of the Boc protecting group in this compound, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their drug development endeavors.

Core Function of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely employed amine-protecting group in organic synthesis, particularly valued in peptide synthesis and the construction of complex bioconjugates.[1][2] Its primary role in the this compound linker is to ensure orthogonality in synthetic strategies. By rendering the primary amine unreactive, it allows for selective reaction at the aldehyde terminus of the molecule.[3] The Boc group is stable under neutral and basic conditions, providing a robust shield for the amine during initial conjugation steps.[4]

The true utility of the Boc group lies in its acid lability .[5][6] It can be efficiently and cleanly removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the free amine.[3][7] This unmasking step is critical for subsequent conjugation reactions, enabling a sequential and controlled assembly of the final molecule. This strategic protection and deprotection sequence is fundamental to the synthesis of PROTACs, where one end of the linker is first attached to a ligand for the target protein and the other end, after deprotection, is conjugated to a ligand for an E3 ubiquitin ligase.[7]

Quantitative Analysis of Boc Deprotection

The efficiency of Boc deprotection is critical for the overall yield and purity of the final product. The choice of acid, its concentration, reaction time, and temperature all influence the outcome. Below is a summary of quantitative data for common Boc deprotection methods.

ReagentConcentrationSolventTemperature (°C)TimeTypical Yield (%)Reference
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)Room Temperature0.5 - 2 hours>95%[7][8]
Trifluoroacetic Acid (TFA)100%NoneRoom Temperature5 - 30 minutes~85-90%[6]
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temperature1 - 4 hours>90%[3]
Oxalyl Chloride-MethanolRoom Temperature1 - 4 hours~90%[9]
Water-Water100< 15 minutes>90%[10]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes a standard method for the removal of the N-terminal Boc group using trifluoroacetic acid (TFA).

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 10-20 mg/mL.

  • Deprotection: Add an equal volume of TFA to the solution (for a 50% TFA/DCM mixture). Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an appropriate organic solvent such as ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. (Caution: CO2 evolution).

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate in vacuo to obtain the deprotected product, Ald-CH2-PEG4-NH2.[3]

Protocol 2: Two-Step Bioconjugation using this compound to Synthesize a PROTAC

This protocol outlines the sequential conjugation of a target protein ligand (with a hydrazide or aminooxy group) and an E3 ligase ligand (with a carboxylic acid group) to the deprotected Ald-CH2-PEG4-linker.

Step A: Conjugation to the Aldehyde Group

Materials:

  • This compound

  • Target protein ligand with a hydrazide or aminooxy functionality

  • Amine-free, neutral buffer (e.g., phosphate-buffered saline, pH 6.5-7.5)[11]

  • Reaction vessels

  • Stirring equipment

Procedure:

  • Dissolution: Dissolve the this compound and the target protein ligand in the coupling buffer.

  • Conjugation: Mix the solutions and stir at room temperature for 2-4 hours. The aldehyde group reacts with the hydrazide or aminooxy group to form a stable hydrazone or oxime bond, respectively.[11]

  • Purification: Purify the resulting conjugate (Ligand1-PEG4-Boc) using an appropriate chromatographic method (e.g., size-exclusion or reversed-phase chromatography) to remove unreacted starting materials.

Step B: Deprotection and Second Conjugation

Materials:

  • Ligand1-PEG4-Boc conjugate

  • DCM and TFA (as in Protocol 1)

  • E3 ligase ligand with a carboxylic acid functionality

  • Peptide coupling reagents (e.g., HATU, HBTU)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Diisopropylethylamine (DIEA)

Procedure:

  • Boc Deprotection: Deprotect the Ligand1-PEG4-Boc conjugate following Protocol 1 to yield Ligand1-PEG4-NH2.

  • Activation of E3 Ligase Ligand: In a separate flask, dissolve the E3 ligase ligand in anhydrous DMF or DCM. Add the peptide coupling reagent and DIEA to activate the carboxylic acid group.

  • Second Conjugation: Add the solution of the deprotected Ligand1-PEG4-NH2 to the activated E3 ligase ligand solution. Stir the reaction mixture at room temperature for 4-12 hours.

  • Final Purification: Purify the final PROTAC molecule using reversed-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the signaling pathway of a PROTAC molecule, which is synthesized using a heterobifunctional linker like this compound.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Facilitates Recycling PROTAC and E3 Ligase Recycling Ternary_Complex->Recycling Dissociates Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Transfer Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Mediates

Caption: A diagram illustrating the catalytic cycle of a PROTAC molecule.

Experimental Workflow for PROTAC Synthesis

This diagram outlines the logical flow of synthesizing a PROTAC molecule using this compound.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound Start Start Linker This compound Start->Linker Conjugation1 First Conjugation (Oxime/Hydrazone formation) Linker->Conjugation1 Ligand1 Ligand 1 (with Hydrazide/Aminooxy) Ligand1->Conjugation1 Intermediate Ligand1-PEG4-Boc Conjugation1->Intermediate Deprotection Boc Deprotection (TFA/DCM) Intermediate->Deprotection Deprotected_Intermediate Ligand1-PEG4-NH2 Deprotection->Deprotected_Intermediate Conjugation2 Second Conjugation (Amide bond formation) Deprotected_Intermediate->Conjugation2 Ligand2 Ligand 2 (with Carboxylic Acid) Ligand2->Conjugation2 Final_PROTAC Final PROTAC Molecule Conjugation2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification End End Purification->End

Caption: A flowchart detailing the sequential synthesis of a PROTAC.

Conclusion

The Boc protecting group in this compound is not merely a passive component but a strategic element that enables controlled and sequential bioconjugation. Its robust nature under a variety of conditions, coupled with its clean and efficient removal under mild acidic conditions, provides the chemical orthogonality required for the synthesis of complex molecules like PROTACs. Understanding the function and optimal handling of the Boc group is essential for researchers aiming to leverage the full potential of this versatile heterobifunctional linker in the development of next-generation targeted therapeutics.

References

Ald-CH2-PEG4-Boc: A Heterobifunctional Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-CH2-PEG4-Boc is a heterobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This linker features two distinct reactive functionalities: an aldehyde group and a Boc-protected amine, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This unique architecture allows for a controlled, stepwise conjugation strategy, enabling the precise assembly of complex biomolecular constructs.

The aldehyde group provides a reactive handle for chemoselective ligation with molecules containing aminooxy or hydrazide functionalities, forming stable oxime or hydrazone bonds under mild conditions. Concurrently, the tert-butyloxycarbonyl (Boc) protecting group on the terminal amine offers robust protection during the initial conjugation step and can be efficiently removed under mild acidic conditions to reveal a primary amine for subsequent modification. This orthogonal reactivity is a significant advantage in multistep synthesis.

The inclusion of the PEG4 spacer enhances the aqueous solubility of the crosslinker and the resulting conjugate, mitigates potential steric hindrance, and can reduce the immunogenicity of the final product. These properties are highly desirable in the development of therapeutic and diagnostic agents.

Core Properties and Specifications

The physicochemical properties of this compound are summarized in the table below. These specifications are critical for designing and executing successful bioconjugation strategies.

PropertyValueReferences
Chemical Name N-Boc-1-amino-15-oxo-4,7,10,13-tetraoxapentadecaneN/A
Molecular Formula C15H29NO7
Molecular Weight 335.39 g/mol
CAS Number 2708026-80-4
Purity ≥95%
Spacer Arm Length (PEG4) ~14.7 ÅN/A
Appearance A colorless to pale yellow oil or solidN/A
Solubility Soluble in organic solvents such as DMSO and DMF; enhanced water solubility due to the PEG spacer.
Storage Store at -20°C, keep in dry and avoid sunlight.N/A

Reaction Mechanisms and Workflows

The utility of this compound lies in its two distinct reactive handles, which can be addressed in a sequential manner. This allows for the precise and controlled assembly of bioconjugates.

Aniline-Catalyzed Oxime Ligation

The aldehyde moiety of this compound readily reacts with an aminooxy-functionalized molecule to form a stable oxime bond. This reaction is often catalyzed by aniline (B41778), which significantly increases the reaction rate, especially at physiological pH. The mechanism involves the formation of a Schiff base intermediate with aniline, which is more susceptible to nucleophilic attack by the aminooxy group.

Aniline_Catalyzed_Oxime_Ligation cluster_reactants Reactants cluster_products Products Ald_Linker R1-CHO (this compound) Schiff_Base R1-CH=N-Ph (Schiff Base Intermediate) Ald_Linker->Schiff_Base + Aniline - H2O Aniline Aniline (Catalyst) Aminooxy R2-ONH2 (Aminooxy Molecule) Tetrahedral_Intermediate Tetrahedral Intermediate Schiff_Base->Tetrahedral_Intermediate + R2-ONH2 Oxime R1-CH=N-O-R2 (Oxime Conjugate) Tetrahedral_Intermediate->Oxime - Aniline Aniline_Regen Aniline (Regenerated)

Caption: Aniline-catalyzed oxime ligation mechanism.

Boc Deprotection

Following the initial conjugation via the aldehyde group, the Boc-protected amine can be deprotected to reveal a primary amine. This is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This newly exposed amine is then available for reaction with a second molecule, for example, one containing an activated ester (like an NHS ester).

Boc_Deprotection Boc_Protected R-PEG4-NHBoc (Boc-Protected Linker) Deprotected_Amine R-PEG4-NH3+ (Deprotected Amine Salt) Boc_Protected->Deprotected_Amine + TFA Byproducts CO2 + Isobutylene TFA TFA/DCM

Caption: Boc deprotection of the terminal amine.

General Bioconjugation Workflow

The dual reactivity of this compound enables a straightforward and efficient workflow for the synthesis of complex bioconjugates, such as PROTACs.

Bioconjugation_Workflow Start This compound Step1 Step 1: Oxime Ligation React with Aminooxy-Molecule 1 Start->Step1 Intermediate Molecule 1-Oxime-PEG4-NHBoc Step1->Intermediate Step2 Step 2: Boc Deprotection Treat with TFA/DCM Intermediate->Step2 Intermediate2 Molecule 1-Oxime-PEG4-NH2 Step2->Intermediate2 Step3 Step 3: Amide Coupling React with NHS-activated Molecule 2 Intermediate2->Step3 Final_Product Final Bioconjugate (e.g., PROTAC) Step3->Final_Product

Caption: General workflow for bioconjugate synthesis.

Experimental Protocols

The following protocols provide a general framework for the use of this compound. Optimization of reaction conditions (e.g., stoichiometry, concentration, reaction time, and temperature) is recommended for specific applications.

Protocol 1: Oxime Ligation with an Aminooxy-Functionalized Molecule

This protocol describes the reaction of the aldehyde group of this compound with a molecule containing an aminooxy group.

Materials:

  • This compound

  • Aminooxy-functionalized molecule (e.g., a protein, peptide, or small molecule)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Aniline (catalyst)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.5-7.0

Procedure:

  • Dissolve the aminooxy-functionalized molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-50 mM).

  • Add the this compound stock solution to the solution of the aminooxy-functionalized molecule. A 10- to 50-fold molar excess of the linker is typically used.

  • Add aniline to the reaction mixture to a final concentration of 10-100 mM.

  • Incubate the reaction at room temperature for 2-16 hours with gentle mixing.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Upon completion, remove the excess crosslinker and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Boc Deprotection of the Terminal Amine

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Nitrogen or Argon gas supply

  • Rotary evaporator

Procedure:

  • Lyophilize or concentrate the purified Boc-protected conjugate to dryness.

  • Dissolve the dried conjugate in anhydrous DCM under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add TIS (2-5% v/v) as a scavenger.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporate with toluene (B28343) (3x) to ensure complete removal of residual TFA.

  • The resulting deprotected amine (as a TFA salt) can be used directly in the next step or neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup, if the molecule is soluble in an organic solvent.

Protocol 3: Conjugation of the Deprotected Amine with an NHS-Activated Molecule

This protocol describes the reaction of the newly exposed amine with an N-Hydroxysuccinimide (NHS)-activated molecule.

Materials:

  • Deprotected amine conjugate from Protocol 2

  • NHS-activated molecule

  • Anhydrous DMF or DMSO

  • A non-nucleophilic base, such as Diisopropylethylamine (DIPEA)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0

Procedure:

  • Dissolve the deprotected amine conjugate in the Reaction Buffer. If it is a TFA salt, adjust the pH of the solution to 7.2-8.0 with a suitable buffer or base.

  • Prepare a stock solution of the NHS-activated molecule in anhydrous DMF or DMSO.

  • Add the NHS-activated molecule stock solution to the solution of the deprotected amine conjugate. A 1.5- to 5-fold molar excess of the NHS-activated molecule is commonly used.

  • If necessary, add DIPEA (1-2 equivalents) to maintain a basic pH and facilitate the reaction.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC).

  • Purify the final bioconjugate using SEC, dialysis, or other appropriate chromatographic techniques to remove excess reagents and byproducts.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in several areas of drug development:

  • PROTACs: This linker is widely used in the synthesis of PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The defined length and hydrophilicity of the PEG4 spacer are critical for optimizing the formation of the ternary complex and subsequent target protein degradation.

  • Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic payload to an antibody. The aldehyde can be used for site-specific conjugation to an antibody engineered to contain an aminooxy or hydrazide group, while the deprotected amine can be used to attach the drug.

  • Peptide and Protein Modification: The orthogonal reactivity of the linker allows for the site-specific modification of peptides and proteins, enabling the introduction of labels, imaging agents, or other functional moieties.

  • Surface and Nanoparticle Functionalization: this compound can be used to functionalize surfaces and nanoparticles. The aldehyde can be used to attach the linker to a surface, and the deprotected amine can then be used to immobilize biomolecules.

Conclusion

This compound is a versatile and powerful heterobifunctional crosslinker that offers precise control over the synthesis of complex bioconjugates. Its orthogonal aldehyde and Boc-protected amine functionalities, combined with the beneficial properties of the PEG4 spacer, make it an invaluable tool for researchers and scientists in the fields of chemistry, biology, and drug development. The ability to perform sequential, chemoselective conjugations under mild conditions has solidified its role in the advancement of targeted therapies and other sophisticated biomolecular applications.

References

The Strategic Application of Ald-CH2-PEG4-Boc in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The PROTAC Revolution and the Critical Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity hijacks the cell's natural ubiquitin-proteasome system (UPS), leading to the ubiquitination and subsequent degradation of the target protein.[1][4]

The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[5] Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) have become a cornerstone of PROTAC design due to their unique properties.[3][6]

This technical guide provides an in-depth look at the application of a specific, versatile PEG-based linker, Ald-CH2-PEG4-Boc , in the development of PROTACs. We will cover its chemical properties, a detailed hypothetical synthesis protocol, quantitative data from related PROTACs, key experimental evaluation protocols, and visualizations of the underlying biological and experimental workflows.

This compound: A Bifunctional Linker for PROTAC Synthesis

This compound is a bifunctional linker designed for the modular synthesis of PROTACs.[5][7][8] Its structure comprises:

  • An aldehyde (Ald) group: This functional group can react with primary amines on a target protein ligand or E3 ligase ligand via reductive amination to form a stable secondary amine bond.[9][10]

  • A tetraethylene glycol (PEG4) spacer: This hydrophilic chain enhances the aqueous solubility of the PROTAC molecule, a crucial property for these often large and lipophilic compounds. The flexibility and length of the PEG4 chain also play a vital role in optimizing the geometry of the ternary complex for efficient protein degradation.[6][11]

  • A tert-butyloxycarbonyl (Boc) protecting group: This group masks a primary amine, allowing for the sequential and controlled conjugation of the two ligands. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the amine for subsequent coupling reactions.[2][6]

Quantitative Data: Performance of PROTACs with PEG4 Linkers

Target ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)
KRAS G12CVHLH2030250 - 760>90
KRAS G12CVHLH358100~90
HDAC3VHLHCT11644077

(Note: The data presented is for PROTACs with PEG4 or similar length linkers and serves as an illustrative example of potential efficacy.)[12][13][14]

Experimental Protocols

I. Hypothetical Synthesis of a PROTAC using this compound

This protocol describes a two-stage synthesis of a hypothetical PROTAC targeting KRAS G12C, using this compound to link a KRAS G12C binder (containing a primary amine) and a VHL E3 ligase ligand (containing a carboxylic acid).

Stage 1: Reductive Amination with KRAS G12C Ligand

  • Dissolution: Dissolve the amine-containing KRAS G12C ligand (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) with 25% hexafluoroisopropanol (HFIP).[9]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (supported on a resin for easier workup), to the reaction mixture (approximately 5.0 eq).[9]

  • Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours.[9] Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected PROTAC intermediate.

Stage 2: Boc Deprotection and Amide Coupling with VHL Ligand

  • Boc Deprotection: Dissolve the Boc-protected intermediate from Stage 1 (1.0 eq) in anhydrous DCM (at a concentration of ~0.1 M).[2] Cool the solution to 0°C. Add trifluoroacetic acid (TFA) (10-20 eq, often as a 20-50% solution in DCM) dropwise.[2]

  • Deprotection Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes.[2] Monitor the reaction by LC-MS.

  • TFA Removal: Once the deprotection is complete, remove the solvent and excess TFA in vacuo. The resulting amine is often used directly as the TFA salt in the next step.

  • Amide Coupling (HATU): In a separate flask, dissolve the carboxylic acid-containing VHL ligand (1.0 eq) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.0-1.5 eq) in anhydrous dimethylformamide (DMF).[15]

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (2.0-5.0 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[15]

  • Final Coupling: Add the deprotected amine intermediate (as the TFA salt, 1.0-1.2 eq) to the activated VHL ligand solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-18 hours, monitoring by LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated sodium bicarbonate, and brine.[15] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final PROTAC product by preparative reverse-phase HPLC.

II. Western Blot Protocol for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., H2030 for KRAS G12C) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a set period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-KRAS G12C) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.

III. Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the effect of PROTAC-induced protein degradation on cell proliferation.

  • Cell Plating: Seed cells in a 96-well opaque-walled plate at a suitable density and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the PROTAC concentration and normalize to the vehicle control to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizations: Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Catalyzes Poly-ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Proteasome->PROTAC Releases Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: General mechanism of PROTAC-mediated protein degradation.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activates KRAS_GDP KRAS-GDP (Inactive) GRB2_SOS->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates Degradation Degradation KRAS_GTP->Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PROTAC KRAS PROTAC PROTAC->KRAS_GTP Induces PROTAC_Workflow cluster_Synthesis PROTAC Synthesis cluster_Evaluation In Vitro Evaluation Reductive_Amination Step 1: Reductive Amination (Amine-Ligand + this compound) Boc_Deprotection Step 2: Boc Deprotection (TFA in DCM) Reductive_Amination->Boc_Deprotection Amide_Coupling Step 3: Amide Coupling (Amine-Linker + COOH-Ligand) Boc_Deprotection->Amide_Coupling Purification Step 4: HPLC Purification Amide_Coupling->Purification Cell_Treatment Cell Treatment with PROTAC Purification->Cell_Treatment Western_Blot Western Blot for Protein Degradation Cell_Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Cell_Treatment->Viability_Assay Degradation_Analysis Determine DC50 & Dmax Western_Blot->Degradation_Analysis Viability_Analysis Determine IC50 Viability_Assay->Viability_Analysis

References

The Aldehyde Reactive Group of Ald-CH2-PEG4-Boc: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the aldehyde reactive group within the heterobifunctional linker, Ald-CH2-PEG4-Boc. This linker has emerged as a valuable tool in bioconjugation, particularly in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This guide will delve into the core chemistry, reactivity, and practical application of this versatile molecule, offering detailed experimental protocols and quantitative data to support its use in research and development.

Core Concepts: Structure and Reactivity

This compound is a heterobifunctional linker characterized by three key components: an aldehyde group, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This unique combination of functional groups allows for a controlled, stepwise approach to bioconjugation.

  • Aldehyde Group (-CHO): This electrophilic group serves as the primary reactive site for conjugation. It readily reacts with nucleophilic partners, most notably hydrazides and aminooxy compounds, under mild aqueous conditions. These reactions, known as hydrazone and oxime ligation respectively, are highly chemoselective, meaning they do not cross-react with other functional groups typically found in biomolecules, such as amines or thiols.[]

  • PEG4 Spacer: The tetraethylene glycol spacer imparts several advantageous properties to the linker and the resulting bioconjugate. Its hydrophilic nature enhances aqueous solubility, which is often a challenge with large, complex biomolecules.[2] The flexibility of the PEG chain can also be critical in applications like PROTACs, where it allows for optimal positioning of the two ligands to facilitate the desired biological activity.[2]

  • Boc-Protected Amine (-NHBoc): The amine group is rendered temporarily unreactive by the presence of the Boc protecting group. This protecting group is stable under the conditions required for aldehyde-mediated conjugation but can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA).[3] This "orthogonal" reactivity is central to the utility of this compound, as it enables sequential conjugation strategies.[4]

Quantitative Data on Aldehyde Reactivity

The efficiency and kinetics of the aldehyde reactive group are critical parameters for successful bioconjugation. While specific kinetic data for this compound is not extensively published, the following tables summarize representative data for similar aldehyde-containing molecules and reaction types, providing a valuable reference for experimental design.

Table 1: Representative Second-Order Rate Constants for Hydrazone/Oxime Ligation

ReactantspHCatalystRate Constant (M⁻¹s⁻¹)Reference
Aromatic Aldehyde + Hydrazide7.0Aniline (B41778)10¹ - 10³[5]
Benzaldehyde + Aminooxyacetyl-peptide7.0100 mM Aniline8.2 ± 1.0[6]
Aldehyde-functionalized GFP + Aminooxy-dansyl7.0100 mM AnilineMinimal conversion[7]
Small Aldehydes + 2-(dimethylamino)ethylhydrazine (DMAEH)Not specifiedNone0.23 - 208[8]

Note: Reaction rates are highly dependent on the specific aldehyde, the nucleophile, pH, and the presence of catalysts like aniline.[5][9] Aromatic aldehydes generally exhibit faster kinetics than aliphatic aldehydes.[5]

Table 2: Factors Influencing Aldehyde PEGylation Kinetics

ParameterEffect on ReactionConsiderationsReference
pH Optimal range is typically slightly acidic to neutral (pH 5-7) for hydrazone/oxime formation.pH affects both the reactivity of the aldehyde and the nucleophilicity of the reacting partner. A slightly acidic pH of approximately 6 is a good starting point.[10][11][12]
Temperature Increased temperature generally increases the reaction rate.A reduced reaction temperature can optimize selectivity.[10][11][10][11]
Reactant Concentration Higher concentrations lead to faster reaction rates.For biomolecules at low concentrations, a linker with inherently fast kinetics is advantageous.[6]
Catalyst (e.g., Aniline) Can significantly accelerate the rate of oxime and hydrazone formation.The concentration of the catalyst needs to be optimized for each specific reaction.[5][9]

Experimental Protocols

The following sections provide detailed, generalized protocols for the key experimental steps involving this compound: conjugation via the aldehyde group and deprotection of the Boc-amine.

Protocol for Aldehyde-Mediated Conjugation (Hydrazone/Oxime Ligation)

This protocol describes the conjugation of a hydrazide- or aminooxy-modified molecule (e.g., a protein, peptide, or small molecule drug) to this compound.

Materials:

  • This compound

  • Hydrazide- or aminooxy-modified molecule of interest

  • Conjugation Buffer: Phosphate buffered saline (PBS) or similar, pH 6.0-7.4

  • Aniline (optional, as a catalyst)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution.

    • Dissolve the hydrazide- or aminooxy-modified molecule in the chosen conjugation buffer.

  • Conjugation Reaction:

    • Add the this compound stock solution to the solution of the modified molecule. A molar excess of the linker (e.g., 5-20 fold) is often used to ensure complete conjugation of the target molecule.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing. The optimal reaction time should be determined empirically.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by analytical techniques such as LC-MS or SDS-PAGE (for protein conjugates).

  • Purification:

    • Upon completion, purify the conjugate to remove excess unreacted linker and other reagents. SEC is a common method for purifying PEGylated proteins.[]

Protocol for Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation steps.

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Scavenger (optional, e.g., triisopropylsilane (B1312306) (TIS))

  • Nitrogen gas supply

  • Purification system (e.g., SEC, dialysis)

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected PEG conjugate in anhydrous DCM in a glass vial.

    • Cool the solution to 0°C using an ice bath.

  • Deprotection:

    • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

    • If the substrate is sensitive to side reactions from the tert-butyl cation generated during deprotection, a scavenger like TIS can be added (typically 2.5-5% v/v).[13]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitoring the Reaction:

    • Monitor the deprotection by LC-MS to confirm the removal of the Boc group.

  • Work-up and Purification:

    • Remove the DCM and excess TFA by evaporation under a stream of nitrogen.

    • The resulting deprotected amine (as a TFA salt) can often be used directly in the next step.

    • Alternatively, purify the deprotected conjugate using SEC or dialysis to remove residual TFA and scavenger.[14]

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key logical relationships and experimental workflows relevant to the use of this compound.

experimental_workflow cluster_step1 Step 1: Aldehyde Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Conjugation A This compound C Conjugation (pH 6.0-7.4) A->C B Hydrazide/Aminooxy -modified Molecule B->C D Boc-NH-PEG4-CH2-Conjugate C->D E Acidic Conditions (e.g., TFA) D->E F H2N-PEG4-CH2-Conjugate E->F H Final Bioconjugate F->H G Amine-reactive Molecule G->H

Caption: A generalized experimental workflow for sequential bioconjugation using this compound.

protac_pathway cluster_protac PROTAC-Mediated Protein Degradation PROTAC PROTAC (containing this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation, a key application for PEG linkers.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of bioconjugation, drug delivery, and proteomics. Its unique heterobifunctional nature, combining a chemoselective aldehyde reactive group with a Boc-protected amine, allows for the controlled and sequential assembly of complex biomolecules. The integrated PEG4 spacer further enhances its utility by improving the physicochemical properties of the resulting conjugates. By understanding the core principles of its reactivity and employing optimized experimental protocols, scientists can effectively leverage this compound to advance the development of novel therapeutics and research tools.

References

Spectroscopic Characterization of Ald-CH2-PEG4-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic data for Ald-CH2-PEG4-Boc, a heterobifunctional PROTAC linker. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

Chemical Structure and Properties

This compound , with the chemical name tert-butyl (2-(2-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a terminal aldehyde for conjugation, a tetraethylene glycol (PEG4) spacer to enhance solubility and flexibility, and a Boc-protected amine for subsequent functionalization.

PropertyValue
Chemical Formula C₁₅H₂₈O₇
Molecular Weight 320.38 g/mol
CAS Number 1415329-20-2
Appearance Colorless to light yellow viscous liquid

Spectroscopic Data

The structural integrity and purity of this compound are confirmed through ¹H NMR and LCMS analysis. The data presented below is consistent with the expected structure of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms within the molecule. The following table summarizes the key chemical shifts and their assignments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.74s1H-CH O
4.19s2H-OCH ₂CHO
3.75 - 3.60m12HPEG chain (-OCH ₂CH ₂O-)
3.55t, J=5.2 Hz2H-CH ₂NHBoc
3.32q, J=5.2 Hz2H-OCH ₂CH₂NHBoc
1.44s9HBoc (-C(CH ₃)₃)
Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LCMS) confirms the molecular weight of the compound. The analysis typically shows the formation of adducts, most commonly with sodium ([M+Na]⁺).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Calculated m/z for [C₁₅H₂₈O₇Na]⁺ 343.17
Observed m/z 343.2

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and LCMS data for compounds such as this compound.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is used for data acquisition.

  • Data Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

    • Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

    • Spectral Width: A spectral width of approximately 16 ppm is used.

    • Temperature: The experiment is conducted at room temperature (298 K).

  • Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. The resulting spectrum is phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Liquid Chromatography-Mass Spectrometry (LCMS) Protocol
  • Sample Preparation: A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent such as acetonitrile (B52724) or methanol. This stock solution is further diluted to a final concentration of approximately 10-20 µg/mL with the initial mobile phase.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source is used.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is typically employed with Mobile Phase A consisting of water with 0.1% formic acid and Mobile Phase B consisting of acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might run from 5% to 95% B over 5-10 minutes.

    • Flow Rate: The flow rate is maintained at 0.2-0.4 mL/min.

    • Column Temperature: The column is maintained at a constant temperature, for instance, 40 °C.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI in positive ion mode is selected.

    • Capillary Voltage: Set to approximately 3-4 kV.

    • Gas Flow: Nitrogen is used as the nebulizing and drying gas at typical flow rates of 10-12 L/min.

    • Gas Temperature: The drying gas temperature is set to 300-350 °C.

    • Mass Range: The instrument is set to scan a mass range of m/z 100-1000.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical entity like this compound.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Data Acquisition cluster_processing Data Processing & Analysis cluster_reporting Final Reporting Sample Receive and Log Sample Prep_NMR Prepare NMR Sample Sample->Prep_NMR Prep_MS Prepare LCMS Sample Sample->Prep_MS NMR_Acq 1H NMR Data Acquisition Prep_NMR->NMR_Acq LCMS_Acq LCMS Data Acquisition Prep_MS->LCMS_Acq NMR_Proc NMR Spectrum Processing NMR_Acq->NMR_Proc MS_Proc Mass Spectrum Analysis LCMS_Acq->MS_Proc Structure_Confirm Structure Confirmation NMR_Proc->Structure_Confirm MS_Proc->Structure_Confirm Final_Report Generate Technical Report Structure_Confirm->Final_Report

Caption: Spectroscopic Analysis Workflow for this compound.

A Technical Guide to High-Purity Ald-CH2-PEG4-Boc for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ald-CH2-PEG4-Boc, a high-purity heterobifunctional linker crucial for the development of targeted therapeutics. This document details commercial suppliers, quantitative specifications, experimental protocols for its application, and visualizations of its role in cellular signaling pathways.

Introduction to this compound

This compound is a versatile chemical tool widely employed in bioconjugation and drug development. It features a tetraethylene glycol (PEG4) spacer that enhances aqueous solubility and reduces steric hindrance of the conjugated molecules.[1] The molecule is equipped with two distinct functional groups: an aldehyde (Ald) and a Boc-protected amine. This heterobifunctional nature allows for sequential and controlled conjugation to different molecules of interest.[1]

The aldehyde group can react with aminooxy or hydrazide moieties to form stable oxime or hydrazone linkages, respectively.[1] The tert-butyloxycarbonyl (Boc) protecting group on the amine can be readily removed under mild acidic conditions, revealing a primary amine for subsequent conjugation reactions.[1] This orthogonality is particularly valuable in the synthesis of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs).

Commercial Suppliers and Purity Specifications

The availability of high-purity this compound is critical for reproducible and reliable results in research and drug development. Several commercial suppliers offer this reagent, with purity being a key differentiator. The following table summarizes the quantitative data from various suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated Purity
MedchemExpressThis compound1415329-20-2C15H28O7320.38≥97.0%[2][3]
AxisPharmAld-CH2-PEG4-NHBoc2708026-80-4C15H29NO7335.39≥95%[1]
ChemSceneThis compound1415329-20-2C15H28O7320.38Not specified

Core Applications in Drug Development: PROTACs

A primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5] The linker component of a PROTAC, for which this compound is a building block, plays a critical role in optimizing the formation of the ternary complex between the POI and the E3 ligase.

Mechanism of Action of PROTACs

The signaling pathway for PROTAC-mediated protein degradation is a multi-step process within the cell's ubiquitin-proteasome system.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ub Transfer Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are generalized protocols for the use of this compound in the synthesis of bioconjugates, such as PROTACs. These protocols are based on standard bioconjugation techniques.

General Experimental Workflow

The synthesis of a PROTAC using a heterobifunctional linker like this compound typically involves a sequential, two-step conjugation process.

Experimental_Workflow Start Start with this compound Step1 Step 1: Conjugation via Aldehyde (e.g., Reductive Amination) Start->Step1 Intermediate1 Intermediate 1: POI-Linker-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection (Acidic Conditions) Intermediate1->Step2 Intermediate2 Intermediate 2: POI-Linker-NH2 Step2->Intermediate2 Step3 Step 3: Conjugation via Amine (e.g., Amide Coupling) Intermediate2->Step3 Final_Product Final Product: POI-Linker-E3 Ligase Ligand (PROTAC) Step3->Final_Product

Sequential conjugation workflow for PROTAC synthesis.
Protocol 1: Reductive Amination using the Aldehyde Group

This protocol describes the conjugation of a molecule containing a primary amine (Molecule-NH2) to the aldehyde group of this compound.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a ligand for the protein of interest)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Reducing agent (e.g., Sodium triacetoxyborohydride (B8407120) (STAB))

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve this compound (1.2 equivalents) and the amine-containing molecule (1.0 equivalent) in the anhydrous solvent.

  • Add a catalytic amount of acetic acid to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected intermediate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Add a solution of TFA in DCM (typically 20-50% v/v) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting amine salt can be used directly in the next step or neutralized with a mild base (e.g., DIPEA) if required.

Protocol 3: Amide Coupling to the Deprotected Amine

This protocol describes the conjugation of a carboxylic acid-containing molecule (e.g., an E3 ligase ligand) to the newly exposed amine.

Materials:

  • Amine-functionalized intermediate from Protocol 4.2

  • Carboxylic acid-containing molecule

  • Anhydrous DMF

  • Coupling agent (e.g., HATU, HBTU)

  • Non-nucleophilic base (e.g., DIPEA)

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (3.0 equivalents) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the amine-functionalized intermediate (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by preparative HPLC.

Conclusion

This compound is a high-purity, versatile heterobifunctional linker that is instrumental in the field of drug development, particularly for the synthesis of PROTACs. Its well-defined structure and high purity from reliable commercial suppliers ensure the reproducibility of complex synthetic schemes. The experimental protocols provided herein offer a foundation for researchers to utilize this valuable tool in the construction of novel targeted therapies.

References

Methodological & Application

Application Notes and Protocols for Ald-CH2-PEG4-Boc in Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ald-CH2-PEG4-Boc linker is a heterobifunctional chemical tool essential for advanced bioconjugation strategies, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] This linker features a terminal aldehyde group for reaction with aminooxy or hydrazide-functionalized molecules, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine.[3][4] The PEG4 spacer enhances solubility and reduces steric hindrance, while the Boc (tert-butyloxycarbonyl) protecting group allows for a controlled, stepwise conjugation approach.[3][5] This document provides detailed protocols for the use of this compound in protein conjugation, data presentation guidelines, and visualizations to aid in experimental design and execution.

Chemical Properties and Handling

The this compound linker is a versatile reagent used in bioconjugation. Its key features include an aldehyde group that readily reacts with aminooxy or hydrazide moieties to form stable oxime or hydrazone bonds, respectively.[3][6] The Boc-protected amine provides an orthogonal handle for a secondary conjugation step after deprotection under mild acidic conditions.[7]

PropertyValueReference
Molecular Formula C15H28O7[8]
Molecular Weight 320.38 g/mol [8]
Purity Typically >95%[4]
Solubility Soluble in organic solvents like DMSO and DMF. The PEG4 moiety imparts some aqueous solubility.[8]
Storage Store at -20°C, desiccated and protected from light.[5]

Handling Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of any dust or vapors.

Experimental Protocols

This section outlines a two-stage protocol for the conjugation of this compound to a protein containing an aminooxy or hydrazide group, followed by the deprotection of the Boc group to reveal a primary amine for subsequent functionalization.

Stage 1: Oxime/Hydrazone Ligation to the Target Protein

This protocol describes the reaction of the aldehyde group of the linker with a protein that has been functionalized with an aminooxy or hydrazide group.

Materials:

  • Protein-aminooxy or Protein-hydrazide conjugate in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0-7.0)

  • This compound linker

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Aniline (B41778) (optional, as a catalyst)[9]

  • Reaction buffer (e.g., 100 mM Phosphate Buffer with 150 mM NaCl, pH 6.5)

  • Quenching solution (e.g., 100 mM hydroxylamine (B1172632), pH 7.0)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Procedure:

  • Protein Preparation: Prepare a solution of the aminooxy- or hydrazide-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.

  • Linker Preparation: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 100 mM).

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.[9]

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Reaction Quenching (Optional): To consume any unreacted aldehyde groups, a quenching reagent like hydroxylamine can be added.

  • Purification: Remove excess linker and byproducts by SEC or TFF, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Analyze the purified protein-PEG-Boc conjugate by SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to confirm conjugation and determine the linker-to-protein ratio.

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase reaction efficiency but may lead to aggregation.
Linker Molar Excess 10 - 50 foldThe optimal ratio depends on the protein and should be determined experimentally.
Reaction pH 6.0 - 7.0Oxime/hydrazone ligation is most efficient in this pH range.
Reaction Time 2 - 16 hoursMonitor reaction progress by LC-MS or SDS-PAGE.
Temperature 4°C or Room TemperatureLower temperatures can minimize protein degradation.
Catalyst (Aniline) 10 - 100 mMCan significantly increase the reaction rate.[9]
Stage 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group from the conjugated protein to expose a primary amine for further modification.

Materials:

  • Purified Protein-PEG-Boc conjugate

  • Deprotection reagent: Trifluoroacetic acid (TFA)

  • Scavenger (optional): Triisopropylsilane (TIS)

  • Anhydrous Dichloromethane (DCM) or a suitable organic co-solvent

  • Neutralization buffer (e.g., 1 M Tris buffer, pH 8.0)

  • Purification system (e.g., SEC or TFF)

Procedure:

  • Preparation of Deprotection Solution: Prepare a deprotection solution of 5-20% TFA in anhydrous DCM. A scavenger like TIS (2.5-5%) can be included to prevent side reactions.

  • Deprotection Reaction:

    • Lyophilize the Protein-PEG-Boc conjugate to remove water.

    • Resuspend the lyophilized protein in the deprotection solution. Use a minimal volume.

    • Incubate the reaction on ice for 30-60 minutes. The optimal time may vary and should be monitored.

  • Neutralization and Quenching:

    • Remove the TFA and solvent under a stream of nitrogen or by lyophilization.

    • Immediately resuspend the deprotected protein in a storage buffer and neutralize the pH with a neutralization buffer.

  • Purification: Purify the deprotected protein-PEG-NH2 conjugate using SEC or TFF to remove residual TFA, scavengers, and any byproducts.

  • Characterization: Confirm the removal of the Boc group by mass spectrometry (a mass decrease of 100.12 Da).

ParameterRecommended ConditionNotes
TFA Concentration 5 - 20% in DCMHigher concentrations lead to faster deprotection but may risk protein denaturation.
Reaction Time 30 - 60 minutesMonitor closely to avoid protein damage.
Temperature 0°C (on ice)Helps to minimize potential side reactions and protein degradation.
Scavenger (TIS) 2.5 - 5%Recommended to prevent re-alkylation of sensitive residues.

Data Presentation

Quantitative data from conjugation experiments should be summarized for clear comparison.

Table 1: Summary of Conjugation Efficiency and Characterization

Sample IDProtein Concentration (mg/mL)Linker Molar ExcessReaction Time (h)Conjugation Efficiency (%)Linker-to-Protein Ratio (LPR)
ProteinA-Conj-15204851.8
ProteinA-Conj-25504952.5
ProteinB-Conj-123016701.2

Conjugation efficiency can be determined by methods such as HPLC or mass spectrometry, comparing the amount of conjugated versus unconjugated protein. LPR (also known as Drug-to-Antibody Ratio or DAR in the context of ADCs) is typically determined by mass spectrometry.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Experimental Workflow

experimental_workflow cluster_stage1 Stage 1: Oxime/Hydrazone Ligation cluster_stage2 Stage 2: Boc Deprotection cluster_stage3 Stage 3: Further Functionalization Protein Protein-O-NH2 / Protein-NH-NH2 Conjugation Ligation Reaction (pH 6.0-7.0) Protein->Conjugation Linker This compound Linker->Conjugation Purification1 Purification (SEC/TFF) Conjugation->Purification1 Conjugate1 Protein-PEG-Boc Purification1->Conjugate1 Deprotection Boc Deprotection (TFA) Conjugate1->Deprotection Purification2 Purification (SEC/TFF) Deprotection->Purification2 Final_Product Protein-PEG-NH2 Purification2->Final_Product Final_Conjugate Final Bioconjugate Final_Product->Final_Conjugate Payload Payload / Second Molecule Payload->Final_Conjugate

Caption: Workflow for two-stage protein conjugation.

PROTAC-Mediated Protein Degradation Pathway

protac_pathway POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds PROTAC PROTAC (using this compound linker) PROTAC->Ternary mediates Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI facilitates ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome recognized by Degradation Protein Degradation Proteasome->Degradation leads to

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols: A Step-by-Step Guide to Utilizing Ald-CH2-PEG4-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules are composed of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their ability to enhance the aqueous solubility and improve the pharmacokinetic properties of PROTAC molecules.[] Ald-CH2-PEG4-Boc is a versatile heterobifunctional PEG linker that offers an aldehyde group for conjugation to an amine-containing ligand and a Boc-protected amine for subsequent coupling to a second ligand. This application note provides a detailed, step-by-step guide for the synthesis and biological evaluation of PROTACs utilizing the this compound linker, with a focus on targeting the epigenetic reader protein BRD4.

Chemical Properties and Handling of this compound

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs.[4] It features a terminal aldehyde group and a Boc-protected amine, connected by a 4-unit polyethylene glycol spacer.

Table 1: Key Chemical Transformations for PROTAC Synthesis using this compound

TransformationReactantsReagents/CatalystsTypical SolventsGeneral Reaction Conditions
Reductive Amination This compound, Amine-functionalized POI LigandSodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride (NaBH3CN)Dichloromethane (DCM), Dimethylformamide (DMF)Room temperature, 2-12 hours
Boc Deprotection Boc-protected intermediateTrifluoroacetic acid (TFA) or Hydrochloric acid (HCl)Dichloromethane (DCM)Room temperature, 30 minutes - 2 hours
Amide Coupling Amine-functionalized linker-POI conjugate, Carboxylic acid-functionalized E3 Ligase LigandHATU, DIPEA or EDC, NHSDimethylformamide (DMF)Room temperature, 2-12 hours

Experimental Protocols

This section provides a representative two-step protocol for the synthesis of a BRD4-targeting PROTAC using this compound. The synthesis involves the initial conjugation of an amine-containing POI ligand (JQ1-amine) to the linker via reductive amination, followed by Boc deprotection and subsequent amide coupling to an E3 ligase ligand (Pomalidomide-acid).

Protocol 1: Synthesis of JQ1-Linker Intermediate

This step involves the formation of a stable amine linkage between the aldehyde group of this compound and an amine-functionalized POI ligand.

Materials:

  • This compound

  • Amine-functionalized POI ligand (e.g., JQ1-amine)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the amine-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM.

  • Stir the solution at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for an additional 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the JQ1-Linker-Boc intermediate.

Protocol 2: Synthesis of the Final BRD4 PROTAC

This step involves the deprotection of the Boc group followed by an amide coupling reaction to attach the E3 ligase ligand.

Materials:

  • JQ1-Linker-Boc intermediate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Preparative reverse-phase HPLC system

Procedure:

  • Boc Deprotection: Dissolve the JQ1-Linker-Boc intermediate in a solution of 20% TFA in DCM. Stir the mixture at room temperature for 1 hour.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (3x) to ensure complete removal of TFA. The resulting amine salt is used directly in the next step.

  • Amide Coupling: Dissolve the deprotected JQ1-Linker-amine and the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative reverse-phase HPLC to yield the desired BRD4-targeting PROTAC.

  • Characterize the final product by LC-MS and NMR spectroscopy.[]

Quantitative Data Summary

The following table presents representative data for a hypothetical BRD4-targeting PROTAC synthesized using the this compound linker. The biological activity data is based on published values for similar BRD4 PROTACs with PEG linkers.[5][6]

Table 2: Representative Quantitative Data for a BRD4-Targeting PROTAC

ParameterValue/RangeNotes
Yield (Step 1: Reductive Amination) 50-70%Yield after purification.
Yield (Step 2: Amide Coupling) 40-60%Yield after purification.
Final PROTAC Purity >95%Determined by HPLC.
DC50 (Degradation Concentration 50) 1-50 nMConcentration of PROTAC required to degrade 50% of the target protein in a specific cell line (e.g., MDA-MB-231) after a defined time (e.g., 24 hours).[5]
Dmax (Maximum Degradation) >90%The maximum percentage of target protein degradation achieved.[5]

Biological Evaluation

Protocol 3: Western Blot Analysis of BRD4 Degradation

This protocol describes the use of Western blotting to quantify the degradation of BRD4 in a cancer cell line following treatment with the synthesized PROTAC.[7]

Materials:

  • Human cancer cell line expressing BRD4 (e.g., MDA-MB-231)[5]

  • Synthesized BRD4 PROTAC (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BRD4, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the BRD4 PROTAC (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BRD4 and GAPDH overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the BRD4 band intensity to the GAPDH band intensity.

    • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[5]

Visualizations

PROTAC_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (PROTAC-BRD4-E3) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation BRD4_nucleus BRD4 Degradation->BRD4_nucleus Inhibition of Nuclear Function Acetylated_Histones Acetylated Histones Transcription Gene Transcription (e.g., c-MYC) Acetylated_Histones->Transcription Promotes Cell_Proliferation Cancer Cell Proliferation Transcription->Cell_Proliferation Drives BRD4_nucleus->Acetylated_Histones Binds to

Caption: PROTAC-mediated degradation of BRD4 and downstream signaling.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Start: This compound Amine-POI Ligand Acid-E3 Ligase Ligand Step1 Step 1: Reductive Amination (POI Ligand + Linker) Start->Step1 Intermediate1 Intermediate 1: POI-Linker-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 Intermediate 2: POI-Linker-NH2 Step2->Intermediate2 Step3 Step 3: Amide Coupling (Intermediate 2 + E3 Ligase Ligand) Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Purification Purification & Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Purification Cell_Culture Cell Culture (e.g., MDA-MB-231) Purification->Cell_Culture Synthesized PROTAC Treatment PROTAC Treatment (Dose-response) Cell_Culture->Treatment Western_Blot Western Blot Analysis (BRD4 Degradation) Treatment->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis

Caption: Experimental workflow for PROTAC synthesis and evaluation.

References

Application Notes and Protocols: Oxime Ligation of Ald-CH2-PEG4-Boc with Aminooxy-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chemoselective ligation of Ald-CH2-PEG4-Boc with aminooxy-containing molecules. This bioconjugation technique, based on the formation of a stable oxime bond, is a cornerstone in the development of advanced therapeutics, including antibody-drug conjugates (ADCs), PROTACs, and targeted drug delivery systems.

Introduction

The reaction between an aldehyde or ketone and an aminooxy group to form a stable oxime linkage is a powerful tool in bioconjugation.[1][2][3][4] This "click chemistry" reaction is highly chemoselective, proceeds under mild aqueous conditions, and forms a robust covalent bond, making it ideal for linking sensitive biomolecules.[1][5] The heterobifunctional linker, this compound, offers a versatile platform for this chemistry. It features a reactive aldehyde for oxime ligation, a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent orthogonal functionalization.[6]

This document outlines the principles of this reaction, provides detailed experimental protocols, and presents quantitative data to guide researchers in utilizing this technology for their specific applications.

Reaction Principle and Kinetics

The core of this conjugation strategy is the oxime ligation, a reaction between the aldehyde group of this compound and the aminooxy moiety of a molecule of interest (e.g., a peptide, small molecule drug, or protein). The reaction proceeds through a two-step mechanism: nucleophilic attack of the aminooxy group on the aldehyde to form a tetrahedral intermediate, followed by dehydration to yield the stable oxime bond.

The reaction rate is influenced by several factors:

  • pH: The optimal pH for oxime ligation is typically between 4 and 7.[1][2] Acidic conditions (pH 4-5) catalyze the dehydration step, accelerating the reaction.[1] However, many biomolecules require neutral pH (6.5-7.5) for stability, where the reaction can still proceed efficiently, especially with the use of catalysts.[7]

  • Catalysts: Aniline (B41778) and its derivatives, such as p-phenylenediamine, are effective nucleophilic catalysts that can significantly accelerate the reaction rate at neutral pH.[1][4][8]

  • Reactant Concentration: As with most bimolecular reactions, higher concentrations of the reactants lead to faster ligation kinetics.[1]

  • Structure of the Aldehyde: Aliphatic aldehydes, such as the one in this compound, generally exhibit faster reaction kinetics compared to aromatic aldehydes.[9]

Data Presentation

The following tables summarize the expected reaction times and yields for the oxime ligation of this compound with various aminooxy-containing molecules under different conditions. These values are compiled from literature data on similar systems and serve as a guideline for experimental design.

Table 1: Estimated Reaction Times for Oxime Ligation with this compound (1.2 equivalents) at Room Temperature

Aminooxy-MoleculepHCatalyst (10 mM)Estimated Time to >90% Conversion
Aminooxy-Peptide4.5None1 - 2 hours
Aminooxy-Peptide7.0Aniline2 - 4 hours
Aminooxy-Small Molecule Drug4.5None30 - 60 minutes
Aminooxy-Small Molecule Drug7.0Aniline1 - 2 hours
Aminooxy-Protein7.4p-Phenylenediamine4 - 6 hours

Table 2: Expected Yields for Oxime Ligation and Subsequent Boc Deprotection

Conjugation StepReactantsTypical Yield (%)
Oxime Ligation This compound + Aminooxy-Peptide> 90%
This compound + Aminooxy-Small Molecule> 95%
Boc Deprotection Oxime-linked PEG4-Boc conjugate> 95%

Experimental Protocols

General Protocol for Oxime Ligation

This protocol describes a general method for conjugating this compound to an aminooxy-containing molecule.

Materials:

  • This compound

  • Aminooxy-containing molecule (e.g., peptide, small molecule)

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.0 (for neutral ligation) or 0.1 M Sodium Acetate Buffer, pH 4.5 (for acidic ligation)

  • Aniline (optional, as a 1 M stock solution in DMSO)

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification system (e.g., RP-HPLC, SEC)

Procedure:

  • Dissolve Reactants:

    • Dissolve the aminooxy-containing molecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve this compound in a minimal amount of DMSO or DMF and then add it to the reaction mixture. A 1.2 to 2-fold molar excess of the aldehyde linker is recommended.

  • Catalyst Addition (Optional):

    • If performing the reaction at neutral pH, add the aniline stock solution to the reaction mixture to a final concentration of 10-50 mM.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature with gentle stirring.

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, RP-HPLC).

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate chromatographic technique (e.g., Reverse Phase HPLC for peptides and small molecules, Size Exclusion Chromatography for proteins).[10]

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group from the oxime-linked conjugate to expose the terminal amine for further functionalization.

Materials:

  • Boc-protected oxime conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethylether (cold)

Procedure:

  • Dissolution:

    • Dissolve the lyophilized Boc-protected conjugate in a solution of 20-50% TFA in DCM.

  • Deprotection Reaction:

    • Stir the reaction mixture at room temperature for 30-60 minutes.

    • Monitor the deprotection by LC-MS, looking for the expected mass shift.

  • Product Precipitation and Washing:

    • Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen).

    • Add cold diethyl ether to the residue to precipitate the deprotected product.

    • Centrifuge the mixture to pellet the product and carefully decant the supernatant.

    • Wash the pellet with cold diethyl ether two more times to remove residual TFA.

  • Drying:

    • Dry the final product under vacuum.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the key chemical transformations and a typical experimental workflow for the synthesis of a bioconjugate using this compound.

Oxime_Ligation_Mechanism Reactants This compound + Aminooxy-Molecule Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Stable Oxime Conjugate Intermediate->Product Dehydration H2O H₂O Intermediate->H2O Experimental_Workflow cluster_ligation Step 1: Oxime Ligation cluster_deprotection Step 2: Boc Deprotection cluster_final Step 3: Final Product Dissolve Dissolve Reactants React Incubate (pH 4.5-7.4, RT) Dissolve->React Purify1 Purify Conjugate (HPLC/SEC) React->Purify1 Dissolve_TFA Dissolve in TFA/DCM Purify1->Dissolve_TFA Deprotect Stir at RT Dissolve_TFA->Deprotect Precipitate Precipitate with Ether Deprotect->Precipitate Dry Dry under Vacuum Precipitate->Dry Final_Product Deprotected Oxime Conjugate Dry->Final_Product ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Preparation cluster_antibody_mod Antibody Modification cluster_final_conjugation Final ADC Assembly Drug Aminooxy-Drug Drug_Linker_Conjugate Drug-Linker Conjugate Drug->Drug_Linker_Conjugate Linker This compound Linker->Drug_Linker_Conjugate Final_Conjugation Oxime Ligation Drug_Linker_Conjugate->Final_Conjugation Antibody Monoclonal Antibody Modified_Antibody Aminooxy-Modified Antibody Antibody->Modified_Antibody Modified_Antibody->Final_Conjugation Purification Purification (SEC) Final_Conjugation->Purification ADC Antibody-Drug Conjugate Purification->ADC

References

Application Notes and Protocols: Conditions for Boc Deprotection of Ald-CH2-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-CH2-PEG4-Boc is a heterobifunctional linker commonly employed in bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] This linker features a terminal aldehyde group for conjugation to amine-containing molecules via reductive amination or to hydrazides and aminooxy groups, and a tert-butyloxycarbonyl (Boc)-protected amine. The Boc protecting group provides an orthogonal handle for sequential conjugation strategies, as it is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions to reveal a primary amine.[2][3] This document provides detailed application notes and protocols for the efficient deprotection of the Boc group from this compound.

Chemical Structure and Deprotection Mechanism

The Boc group is cleaved through acidolysis. The reaction is typically initiated by protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation, which then deprotonates to form isobutylene (B52900) gas. The resulting carbamic acid is unstable and readily decarboxylates to yield the free primary amine as an ammonium (B1175870) salt.[4]

Key Considerations for Deprotection

  • Acid Strength and Concentration: Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection due to its effectiveness and volatility, which simplifies its removal post-reaction.[5] Concentrations typically range from 20-50% (v/v) in a suitable solvent like dichloromethane (B109758) (DCM).[5] While higher concentrations of TFA can be used, a 55% TFA/DCM mixture has been shown to result in higher purity for solid-phase peptide synthesis, suggesting that optimal concentration is key.[5]

  • Solvent Choice: The solvent must ensure the solubility of both the PEGylated compound and the acid. Dichloromethane (DCM) is a widely used solvent for TFA-mediated deprotection.[5]

  • Temperature and Reaction Time: Boc deprotection is often carried out at room temperature.[5] However, starting the reaction at 0°C and allowing it to warm to room temperature can help to control the reaction rate and minimize potential side reactions.[5] Reaction times are typically short, ranging from 30 minutes to a few hours, and should be monitored for completion.[5][6]

  • Scavengers: The tert-butyl cation generated during deprotection can potentially alkylate sensitive functional groups. While the aldehyde in this compound is generally stable, scavengers like triisopropylsilane (B1312306) (TIS) can be added to the reaction mixture to trap the tert-butyl cations, especially if other sensitive moieties are present in the molecule.[5]

  • Aldehyde Stability: The aldehyde functionality is generally stable to the acidic conditions required for Boc deprotection, allowing for the selective unmasking of the amine.[2]

Data Presentation

The following tables summarize common reaction conditions for the Boc deprotection of PEG linkers, which are applicable to this compound.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTemperatureTypical Reaction TimeYield
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0°C to Room Temp.0.5 - 2 hoursHigh
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp.0.5 - 2 hoursHigh

Table 2: Comparative Analysis of TFA Concentration and Time on Deprotection Efficiency

TFA Concentration in DCMTemperatureTime (minutes)Deprotection Purity (%)Reference
25%Room Temp.120>95%[6]
50%Room Temp.30>95%[7]
50%Room Temp.60>95%[7]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol outlines a general procedure for the removal of the Boc protecting group from this compound using trifluoroacetic acid in dichloromethane.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Toluene (B28343)

Procedure:

  • Dissolve the this compound in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.[5]

  • Cool the solution to 0°C in an ice bath.[5]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[5]

  • (Optional) If the substrate contains other acid-sensitive groups, add a scavenger such as TIS (2.5-5% v/v).[5]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[5]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[5] The deprotected amine product will be more polar and should have a lower Rf value on TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5]

  • To ensure complete removal of residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step two more times.[5]

  • The resulting product, the TFA salt of the deprotected amine (Ald-CH2-PEG4-NH3+TFA-), can often be used directly in the next step without further purification.

Protocol 2: Work-up and Neutralization

If the free amine is required for the subsequent reaction, the TFA salt must be neutralized.

Materials:

  • Crude TFA salt of the deprotected amine

  • Suitable organic solvent (e.g., DCM, Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Separatory funnel

Procedure:

  • Dissolve the crude TFA salt in a suitable organic solvent.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA.[5] Exercise caution as CO2 gas will be evolved.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine form of Ald-CH2-PEG4-NH2.

Mandatory Visualization

Boc Deprotection Mechanism

Boc_Deprotection_Workflow Start Start: this compound Dissolve 1. Dissolve in Anhydrous DCM Start->Dissolve Cool 2. Cool to 0°C Dissolve->Cool Add_TFA 3. Add TFA (20-50%) Cool->Add_TFA React 4. Stir (0.5 - 2h) Add_TFA->React Monitor 5. Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Concentrate 6. Concentrate in vacuo Monitor->Concentrate Complete Coevaporate 7. Co-evaporate with Toluene (3x) Concentrate->Coevaporate Product Product: Ald-CH2-PEG4-NH3+TFA- Coevaporate->Product Neutralize Optional: Neutralize with NaHCO3 Product->Neutralize Final_Product Final Product: Ald-CH2-PEG4-NH2 Neutralize->Final_Product

References

Application Notes and Protocols for Ald-CH2-PEG4-Boc in Antibody-Drug Conjugate (ADC) Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker molecule connecting the antibody and the payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and efficacy. Ald-CH2-PEG4-Boc is a heterobifunctional linker that offers precise control over the conjugation process. This linker features a stable aldehyde group for conjugation to aminooxy- or hydrazide-functionalized payloads and a tert-butyloxycarbonyl (Boc)-protected amine for a staged and controlled attachment strategy. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces aggregation, which are common challenges in ADC development.[1]

This document provides detailed application notes and protocols for the use of this compound in the preparation of ADCs, including quantitative data from relevant studies and visualizations of the experimental workflow.

Principle of ADC Preparation using this compound

The preparation of an ADC using the this compound linker is a multi-step process that allows for a controlled and stepwise assembly of the final conjugate. The strategy involves the initial preparation of a linker-payload intermediate, followed by its conjugation to a modified antibody. The key steps are:

  • Boc Deprotection of the Linker: The Boc protecting group on the amine terminus of the this compound linker is removed under acidic conditions to yield a free primary amine.

  • Activation of the Cytotoxic Payload: The cytotoxic drug, which typically contains a carboxylic acid group, is activated to facilitate its reaction with the deprotected linker.

  • Conjugation of the Linker to the Payload: The deprotected linker is reacted with the activated payload to form a stable amide bond, creating an aldehyde-functionalized linker-payload construct.

  • Antibody Modification: The antibody is modified to introduce a bio-orthogonal functional group that can react specifically with the aldehyde group of the linker-payload. A common method is the introduction of an aminooxy or hydrazide group.

  • Conjugation of the Linker-Payload to the Antibody: The aldehyde-functionalized linker-payload is then conjugated to the modified antibody to form a stable oxime or hydrazone linkage.

  • Purification and Characterization: The resulting ADC is purified to remove any unreacted components and characterized to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and stability.

Data Presentation

The following tables summarize quantitative data from studies on ADCs prepared using aldehyde-based conjugation strategies. While specific data for this compound is not extensively published, the data presented for similar aldehyde-tagged systems provide valuable insights into expected outcomes.

Table 1: Drug-to-Antibody Ratio (DAR) of ADCs with Aldehyde-Based Linkers

AntibodyLinker/Conjugation ChemistryPayloadAverage DARReference
Anti-HER2Aldehyde Tag + HIPS ChemistryMaytansine~2.0[2]
Anti-CD79bAldehyde Tag + HIPS ChemistryMMAE1.7[3]
TrastuzumabGlycan Oxidation to AldehydeMMAE1.5 - 1.7[4]
IgG1Aldehyde Tag Insertion ScanMaytansine≥ 1.3 (for successful sites)[5]

HIPS: Hydrazino-iso-Pictet-Spengler

Table 2: In Vitro Plasma Stability of ADCs with Aldehyde-Based Linkers

ADC ConstructPlasma SourceIncubation TimeStability (% Remaining Conjugate)Reference
Aldehyde-Tagged α-HER2 HIPS-MaytansineRat13 daysStable, with some deconjugation observed[2]
Aldehyde-Tagged α-HER2 HIPS-Alexa Fluor 488Rat13 daysHighly Stable, no loss of payload[2]
MMAE-conjugated ADCs with various linkersHuman5 daysStable
THIOMAB antibody-drug conjugatesMouse24 hoursVariable, improved correlation with whole blood vs. plasma[6]

Experimental Protocols

Protocol 1: Preparation of Aldehyde-Functionalized Linker-Payload

1.1. Boc Deprotection of this compound

  • Dissolve this compound in a suitable organic solvent such as dichloromethane (B109758) (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% TFA in DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the acid and solvent under reduced pressure. The resulting deprotected linker (NH2-CH2-PEG4-CHO) is typically used in the next step without further purification.

1.2. Activation of Carboxylic Acid-Containing Payload

  • Dissolve the cytotoxic payload in an anhydrous aprotic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)).

  • Add 1.5 equivalents of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Add 1.2 equivalents of an activating agent, such as N-hydroxysuccinimide (NHS) or sulfo-NHS.

  • Stir the reaction mixture at room temperature for 1-2 hours to form the activated NHS ester of the payload.

1.3. Conjugation of Deprotected Linker to Activated Payload

  • To the solution of the activated payload, add a solution of the deprotected linker (from step 1.1) in a suitable solvent.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize any acid present.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the aldehyde-functionalized linker-payload by preparative high-performance liquid chromatography (HPLC).

Protocol 2: Antibody Modification to Introduce Aminooxy or Hydrazide Groups

This protocol describes a general method for modifying antibody lysine (B10760008) residues. Site-specific modification methods are also available and may be preferred for generating homogeneous ADCs.

  • Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 5-10 mg/mL.

  • Prepare a stock solution of a heterobifunctional crosslinker containing an NHS ester and a protected aminooxy or hydrazide group (e.g., NHS-PEGx-aminooxy) in an organic solvent like DMSO.

  • Add the crosslinker solution to the antibody solution at a molar ratio of 5-10 fold excess of the crosslinker.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Remove the excess crosslinker and buffer exchange the modified antibody into a suitable conjugation buffer (e.g., pH 6.0-6.5 for oxime ligation) using a desalting column or tangential flow filtration.

  • If the aminooxy or hydrazide group is protected, perform a deprotection step according to the manufacturer's instructions.

Protocol 3: Conjugation of Aldehyde-Functionalized Linker-Payload to Modified Antibody
  • To the modified antibody solution (from Protocol 2), add the purified aldehyde-functionalized linker-payload (from Protocol 1) at a 5-10 fold molar excess.

  • If necessary, adjust the pH of the reaction mixture to the optimal range for oxime or hydrazone formation (typically pH 5.5-6.5).

  • Incubate the reaction for 12-24 hours at 37°C.[3]

  • Monitor the conjugation reaction by hydrophobic interaction chromatography (HIC) or LC-MS to determine the drug-to-antibody ratio (DAR).

Protocol 4: Purification and Characterization of the ADC

4.1. Purification

  • Purify the ADC from unreacted linker-payload and other impurities using size-exclusion chromatography (SEC) or protein A affinity chromatography.[5][7]

  • Buffer exchange the purified ADC into a formulation buffer (e.g., PBS) and concentrate to the desired concentration.

4.2. Characterization

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules. The average DAR can be calculated from the peak areas of the different species.[8][]

    • LC-MS: Mass spectrometry of the intact or reduced ADC can be used to determine the mass of the different drug-loaded species and calculate the average DAR.[10][11]

  • Purity and Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.

    • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to assess the purity and integrity of the ADC under reducing and non-reducing conditions.

  • In Vitro Stability Assessment:

    • Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 1, 3, 7 days).[12][13]

    • At each time point, analyze the ADC by HIC or LC-MS to determine the change in average DAR over time, which indicates the stability of the linker.

Visualization of Experimental Workflows

ADC Preparation Workflow

ADC_Preparation_Workflow cluster_linker_payload Linker-Payload Synthesis cluster_antibody_modification Antibody Modification cluster_adc_synthesis ADC Synthesis & Purification cluster_characterization Characterization linker This compound deprotected_linker Deprotected Linker (NH2-CH2-PEG4-CHO) linker->deprotected_linker Boc Deprotection (TFA) linker_payload Aldehyde-Functionalized Linker-Payload deprotected_linker->linker_payload payload Cytotoxic Payload (with -COOH) activated_payload Activated Payload payload->activated_payload Activation (EDC/NHS) activated_payload->linker_payload Amide Bond Formation adc Antibody-Drug Conjugate (ADC) linker_payload->adc antibody Monoclonal Antibody modified_antibody Modified Antibody (with Aminooxy/Hydrazide) antibody->modified_antibody Crosslinker Reaction modified_antibody->adc Oxime/Hydrazone Ligation purified_adc Purified ADC adc->purified_adc Purification (SEC/Protein A) dar DAR Determination (HIC, LC-MS) purified_adc->dar purity Purity & Aggregation (SEC, SDS-PAGE) purified_adc->purity stability In Vitro Stability purified_adc->stability

Caption: Workflow for ADC preparation using this compound.

Logical Relationship of ADC Components

ADC_Components ADC Antibody-Drug Conjugate Antibody Monoclonal Antibody (Targeting Moiety) ADC->Antibody Linker This compound (Linker) ADC->Linker Payload Cytotoxic Payload (Effector Moiety) ADC->Payload Specificity Tumor Cell Specificity Antibody->Specificity Stability Stability & Solubility Linker->Stability Potency High Potency Payload->Potency

Caption: Components and properties of an ADC.

References

Application Notes and Protocols for Cell Surface Modification using Ald-CH2-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ald-CH2-PEG4-Boc for the targeted modification of live cell surfaces. This heterobifunctional linker enables a two-step conjugation strategy, offering precise control over the introduction of functionalities onto cellular membranes for applications in drug delivery, cell targeting, and fundamental biological research.

This compound features an aldehyde group for initial covalent attachment to primary amines on the cell surface and a Boc-protected amine that can be deprotected in a subsequent step for further conjugation.[1] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes steric hindrance.[1]

Principle of Cell Surface Modification

The modification process involves two key chemical reactions:

  • Reductive Amination: The aldehyde group of this compound reacts with primary amines (e.g., on lysine (B10760008) residues of cell surface proteins) to form an intermediate imine (Schiff base).[2] This bond is then stabilized by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[3][4]

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine is removed under mild acidic conditions, typically using trifluoroacetic acid (TFA).[5][6][7] This exposes a primary amine, which is then available for conjugation to a second molecule of interest (e.g., a fluorescent dye, a drug molecule, or a targeting ligand).

A diagram of the experimental workflow is provided below.

G A Harvest and Wash Cells B Incubate with This compound A->B Step 1: Labeling C Add Reducing Agent (e.g., NaBH3CN) B->C D Wash Cells C->D E Boc Deprotection (Mild Acid Treatment) D->E Step 2: Deprotection F Wash and Neutralize Cells E->F G Conjugate Second Molecule (e.g., NHS-Ester Dye) F->G Step 3: Secondary Conjugation H Wash and Analyze Cells G->H I Downstream Applications (Flow Cytometry, Imaging, etc.) H->I Analysis

Caption: Experimental workflow for two-step cell surface modification.

Experimental Protocols

Protocol 1: Cell Surface Labeling with this compound via Reductive Amination

This protocol details the initial attachment of the linker to the cell surface.

Materials:

  • Cells in suspension (e.g., Jurkat, K562, or primary cells)

  • This compound

  • Dulbecco's Phosphate-Buffered Saline (DPBS), ice-cold

  • Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared 500 mM stock in DPBS)

  • Cell culture medium appropriate for the cell type

Procedure:

  • Harvest cells and wash twice with ice-cold DPBS by centrifugation (300 x g, 5 minutes).

  • Resuspend the cell pellet in ice-cold DPBS to a final concentration of 1 x 10⁷ cells/mL.

  • Prepare a stock solution of this compound in DMSO or DPBS.

  • Add this compound to the cell suspension to a final concentration of 1-5 mM.

  • Incubate for 30 minutes on ice with gentle agitation.

  • Add NaBH₃CN solution to a final concentration of 20 mM.

  • Incubate for 1 hour at room temperature with gentle agitation.

  • Quench the reaction by adding an equal volume of complete cell culture medium.

  • Wash the cells three times with ice-cold DPBS to remove unreacted reagents.

  • The cells are now modified with Boc-protected PEG linkers and can be used for the next step or analyzed for modification efficiency.

Protocol 2: Boc Deprotection of Modified Cells

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound labeled cells

  • Deprotection Buffer: 1% Trifluoroacetic acid (TFA) in ice-cold DPBS (prepare fresh)

  • Neutralization Buffer: DPBS containing 50 mM HEPES, pH 7.4

  • Ice-cold DPBS

Procedure:

  • Resuspend the Boc-protected cells in the ice-cold Deprotection Buffer at a concentration of 1 x 10⁷ cells/mL.

  • Incubate on ice for 15-30 minutes.[8]

  • Immediately centrifuge the cells at 300 x g for 5 minutes at 4°C.

  • Carefully aspirate the supernatant.

  • Wash the cells twice with ice-cold Neutralization Buffer to quench the acid and restore physiological pH.

  • Wash once with ice-cold DPBS.

  • The cells now display a free primary amine and are ready for secondary conjugation.

Protocol 3: Quantification of Surface Modification by Flow Cytometry

This protocol allows for the quantification of the newly introduced amine groups.

Materials:

  • Amine-modified cells (from Protocol 2)

  • Control (unmodified) cells

  • NHS-ester activated fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)

  • Labeling Buffer: DPBS, pH 8.0-8.5

  • Flow cytometer

Procedure:

  • Resuspend both modified and control cells in Labeling Buffer at 1 x 10⁶ cells/mL.

  • Add the NHS-ester fluorescent dye to a final concentration of 10-100 µg/mL.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with DPBS.

  • Resuspend the cells in DPBS for flow cytometry analysis.

  • Analyze the fluorescence intensity of the cell populations. The increase in fluorescence of the modified cells compared to the control cells indicates the level of surface modification.[9]

Protocol 4: Assessment of Cell Viability

It is crucial to assess cell health after chemical modification.

Materials:

  • Modified and control cells

  • Viability dye (e.g., Propidium Iodide (PI) or a Live/Dead stain kit)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Resuspend a small aliquot of modified and control cells in DPBS.

  • Add the viability dye according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Analyze the cells by flow cytometry or fluorescence microscopy to determine the percentage of live and dead cells.[10]

Data Presentation

The following tables provide representative data that could be expected from the described experiments.

Table 1: Quantification of Cell Surface Modification

Cell Type This compound (mM) Mean Fluorescence Intensity (Arbitrary Units) Modification Efficiency (%)
Jurkat 0 50 ± 5 -
Jurkat 1 550 ± 45 85
Jurkat 5 1200 ± 90 95
K562 0 65 ± 8 -
K562 1 680 ± 55 88

| K562 | 5 | 1550 ± 120 | 98 |

Modification Efficiency is calculated as the percentage of fluorescently positive cells above the control baseline.

Table 2: Cell Viability After Modification

Treatment Step Jurkat Cell Viability (%) K562 Cell Viability (%)
Untreated Control 98 ± 1 97 ± 2
After Reductive Amination 95 ± 3 94 ± 3
After Boc Deprotection 92 ± 4 91 ± 4

| After Secondary Labeling | 90 ± 5 | 89 ± 5 |

Viability was assessed by Propidium Iodide exclusion assay.

Application Example: Targeted Drug Delivery

Cell surface modification with this compound can be used to attach targeting ligands, which can then guide drug-loaded nanoparticles or therapeutic cells to a specific site, such as a tumor. The exposed amine after Boc deprotection can be conjugated to a targeting moiety (e.g., an antibody fragment or a small molecule ligand).

Below is a conceptual signaling pathway that could be initiated by a modified cell engaging with a target cell.

G cluster_0 Modified Cell cluster_1 Target Cell A Targeting Ligand B Ald-CH2-PEG4 Linker A->B D Receptor A->D Binding & Activation C Cell Surface Protein B->C E Signal Transduction Cascade D->E F Cellular Response (e.g., Apoptosis) E->F

Caption: Targeted cell interaction and subsequent signaling cascade.

References

Application Notes and Protocols for Ald-CH2-PEG4-Boc in Peptide Mapping and Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-CH2-PEG4-Boc is a versatile, heterobifunctional linker designed for advanced bioconjugation applications, including peptide labeling and modification for subsequent analysis by peptide mapping. This molecule features two distinct reactive functionalities: an aldehyde group and a Boc-protected amine, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.

The aldehyde group allows for the chemoselective ligation to molecules containing aminooxy or hydrazide groups, forming stable oxime or hydrazone bonds under mild conditions.[1] The tert-butyloxycarbonyl (Boc)-protected amine provides an orthogonal reactive site that can be deprotected under acidic conditions to reveal a primary amine.[2][3] This dual functionality enables stepwise conjugation strategies, making it an invaluable tool for creating well-defined peptide conjugates.

The integrated PEG4 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces steric hindrance, and can minimize immunogenicity. These properties are highly advantageous in the modification of peptides and proteins for therapeutic and diagnostic applications.

Key Applications:

  • Site-specific peptide labeling: Introduction of a functional handle for further modification or analysis.

  • Synthesis of complex peptide conjugates: Stepwise attachment of different molecules, such as fluorophores, small molecule drugs, or other peptides.

  • PROTAC synthesis: As a flexible linker connecting a target-binding ligand and an E3 ligase ligand.

  • Surface functionalization: Immobilization of peptides onto surfaces with controlled orientation.

Principle of Application in Peptide Labeling and Mapping

The use of this compound in peptide labeling and mapping follows a two-stage process. First, the linker is conjugated to a peptide of interest. Second, the modified peptide is analyzed by peptide mapping to confirm the modification and determine its location.

  • Peptide Labeling: A peptide containing a hydrazide or aminooxy group is reacted with the aldehyde functionality of this compound. This reaction forms a stable covalent bond. Alternatively, a peptide can be modified to introduce an aldehyde group (e.g., through periodate (B1199274) oxidation of N-terminal serine/threonine or using an aldehyde tag) which can then be reacted with a hydrazide or aminooxy-functionalized molecule. For the purpose of this application note, we will focus on the reaction of an aldehyde-containing linker with a modified peptide.

  • Boc Deprotection (Optional): Following the initial conjugation, the Boc-protecting group on the other end of the linker can be removed using an acid such as trifluoroacetic acid (TFA), exposing a primary amine.[2][3] This amine can then be used for further conjugation.

  • Peptide Mapping Analysis: The labeled peptide is subjected to enzymatic digestion (e.g., with trypsin). The resulting peptide fragments are then separated by liquid chromatography (LC) and analyzed by mass spectrometry (MS).[4][5] By comparing the peptide map of the modified peptide to that of the unmodified control, the site of modification can be precisely identified. The mass shift corresponding to the addition of the linker will be observed on the modified peptide fragment.

Experimental Protocols

Protocol 1: Labeling of a Hydrazide-Modified Peptide with this compound

This protocol describes the conjugation of this compound to a peptide that has been synthesized to contain a hydrazide group.

Materials:

  • Hydrazide-modified peptide

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0

  • Quenching solution (optional): e.g., hydroxylamine (B1172632) solution

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for analysis

Procedure:

  • Reagent Preparation:

    • Dissolve the hydrazide-modified peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the peptide solution. The exact molar excess should be optimized for the specific peptide.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking. The reaction can also be performed at 4°C overnight.

    • Monitor the reaction progress by RP-HPLC or LC-MS to determine the extent of labeling.

  • Quenching (Optional):

    • If desired, the reaction can be quenched by adding a small molar excess of a quenching reagent like hydroxylamine to react with any remaining aldehyde groups.

  • Purification:

    • Purify the labeled peptide from excess linker and unreacted peptide using RP-HPLC.

    • Collect fractions containing the desired product and confirm its identity by mass spectrometry. The expected mass will be the mass of the peptide plus the mass of the this compound linker minus the mass of water.

    • Lyophilize the purified, labeled peptide for storage.

Protocol 2: Boc Deprotection of the Labeled Peptide

This protocol describes the removal of the Boc protecting group to expose a primary amine.

Materials:

  • Boc-protected, labeled peptide

  • Deprotection Solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Deprotection Reaction:

    • Dissolve the lyophilized Boc-protected peptide in the Deprotection Solution.

    • Incubate at room temperature for 1-2 hours.

  • Precipitation and Washing:

    • Precipitate the deprotected peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.

  • Drying and Storage:

    • Air-dry the peptide pellet to remove the ether.

    • The resulting deprotected peptide can be used immediately for further conjugation or lyophilized for storage.

Protocol 3: Peptide Mapping of the Labeled Peptide

This protocol outlines the general procedure for analyzing the labeled peptide to confirm the site of modification.

Materials:

  • Labeled peptide and unmodified control peptide

  • Denaturation/Reduction Buffer: 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 8.0, with 10 mM Dithiothreitol (DTT)

  • Alkylation Reagent: 55 mM Iodoacetamide (IAA) in 100 mM Tris-HCl, pH 8.0 (prepare fresh and protect from light)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Trypsin (sequencing grade)

  • LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)

Procedure:

  • Denaturation and Reduction:

    • Dissolve both the labeled and unmodified peptides in the Denaturation/Reduction Buffer.

    • Incubate at 37°C for 1 hour.

  • Alkylation:

    • Cool the samples to room temperature.

    • Add the IAA solution to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 45 minutes.

  • Buffer Exchange and Digestion:

    • Exchange the buffer to the Digestion Buffer using a desalting column or dialysis to remove guanidine-HCl and excess reagents.

    • Add trypsin at an enzyme-to-substrate ratio of 1:20 to 1:50 (w/w).

    • Incubate at 37°C for 12-18 hours.

  • LC-MS Analysis:

    • Acidify the digest with formic acid to stop the reaction.

    • Inject the digested samples onto the LC-MS system.

    • Separate the peptides using a suitable reversed-phase gradient.

    • Acquire mass spectra in a data-dependent or data-independent manner to obtain fragmentation data for peptide identification.

  • Data Analysis:

    • Process the raw data using a suitable software package.

    • Compare the peptide maps of the labeled and unlabeled samples.

    • Identify the peptide fragment in the labeled sample that shows a mass shift corresponding to the mass of the this compound linker (or the deprotected linker).

    • Use the MS/MS fragmentation data to confirm the sequence of the modified peptide and pinpoint the exact amino acid that was modified.

Data Presentation

The results of the peptide mapping experiment can be summarized in a table to clearly present the quantitative data. The following is a hypothetical example for a peptide labeled with this compound.

Table 1: Hypothetical Peptide Mapping Results for a Labeled Peptide

Peptide SequenceModificationExpected Mass (Da)Observed Mass (Da)Mass Error (ppm)Retention Time (min)
Unmodified Peptide
TPIVFRGHY-NHNH2None1050.561050.55-9.515.2
Labeled Peptide
TPIVFRGHY-LinkerThis compound1352.721352.71-7.418.9

Note: The mass of the linker is added to the mass of the peptide, and the mass of H2O is subtracted due to the condensation reaction.

Visualizations

Experimental Workflow for Peptide Labeling and Mapping

G Workflow for Peptide Labeling and Analysis cluster_0 Peptide Labeling cluster_1 Peptide Mapping Peptide Hydrazide-Modified Peptide Conjugation Conjugation Reaction (pH 7.0, RT, 2-4h) Peptide->Conjugation Linker This compound Linker->Conjugation Labeled_Peptide Labeled Peptide (Boc-Protected) Conjugation->Labeled_Peptide Purification RP-HPLC Purification Labeled_Peptide->Purification Purified_Peptide Purified Labeled Peptide Purification->Purified_Peptide Digestion Trypsin Digestion Purified_Peptide->Digestion Sample Preparation (Denaturation, Reduction, Alkylation) LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis Result Identification of Modification Site Data_Analysis->Result

Caption: Workflow for peptide labeling with this compound and subsequent analysis by peptide mapping.

Logical Relationship of this compound Components

G Functional Components of this compound cluster_Linker This compound cluster_Reactions Reactivity and Deprotection cluster_Products Resulting Functionalities Aldehyde Aldehyde Group (-CHO) PEG4 PEG4 Spacer (-O(CH2CH2O)4-) Aldehyde->PEG4 Reaction1 Reacts with Hydrazide/Aminooxy Aldehyde->Reaction1 Boc_Amine Boc-Protected Amine (-NHBoc) PEG4->Boc_Amine Reaction2 Acidic Deprotection (e.g., TFA) Boc_Amine->Reaction2 Product1 Stable Oxime/ Hydrazone Bond Reaction1->Product1 Product2 Primary Amine (-NH2) Reaction2->Product2

Caption: Functional components and reactivity of the this compound linker.

References

Application Notes and Protocols: Conjugation of Ald-CH2-PEG4-Boc to a Small Molecule Drug

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyethylene glycol (PEG) linkers are frequently utilized in drug development to enhance the pharmacokinetic and pharmacodynamic properties of small molecule drugs. PEGylation can improve solubility, reduce immunogenicity, and extend the in vivo half-life of therapeutic agents.[][2] This document provides a detailed protocol for the conjugation of a bifunctional PEG linker, Ald-CH2-PEG4-Boc, to a small molecule drug possessing a primary or secondary amine functional group.

The this compound linker features a terminal aldehyde group for covalent attachment to an amine-containing drug via reductive amination, and a Boc-protected amine for subsequent functionalization or to cap the terminus of the PEG chain. The protocol is divided into two main stages: reductive amination to form the drug-PEG conjugate and subsequent deprotection of the Boc group to expose the terminal amine.

Chemical Structures and Reaction Scheme

Figure 1: Reaction Scheme

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection Drug-NH2 Small Molecule Drug (with primary/secondary amine) Drug-NH-PEG-Boc Drug-PEG-Boc Conjugate Drug-NH2->Drug-NH-PEG-Boc + this compound Reducing Agent (e.g., NaBH3CN) Ald-PEG-Boc This compound Ald-PEG-Boc->Drug-NH-PEG-Boc Drug-NH-PEG-NH2 Drug-PEG-NH2 Conjugate Drug-NH-PEG-Boc_2 Drug-PEG-Boc Conjugate Drug-NH-PEG-Boc_2->Drug-NH-PEG-NH2  Acid (e.g., TFA)  

Caption: Overall workflow for conjugating this compound to a small molecule drug.

Experimental Protocols

Materials and Reagents
Reagent/MaterialRecommended Grade
This compound≥95% purity
Small Molecule Drug (with -NH2)≥95% purity
Sodium cyanoborohydride (NaBH3CN)Reagent grade
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3)Reagent grade
Dichloromethane (B109758) (DCM), anhydrousAnhydrous, ≥99.8%
1,2-Dichloroethane (B1671644) (DCE), anhydrousAnhydrous, ≥99.8%
Methanol (B129727) (MeOH), anhydrousAnhydrous, ≥99.8%
N,N-Dimethylformamide (DMF), anhydrousAnhydrous, ≥99.8%
Trifluoroacetic acid (TFA)Reagent grade, ≥99%
Diethyl ether, anhydrousAnhydrous, ≥99%
Saturated sodium bicarbonate solutionACS grade
Brine (saturated NaCl solution)ACS grade
Anhydrous sodium sulfate (B86663) (Na2SO4)ACS grade
HPLC grade water
HPLC grade acetonitrile
Deuterated solvents for NMR (e.g., CDCl3, DMSO-d6)
Protocol 1: Reductive Amination of the Small Molecule Drug

This protocol outlines the covalent conjugation of the aldehyde group of the PEG linker to the primary or secondary amine of the small molecule drug.

Workflow Diagram

G start Start dissolve Dissolve small molecule drug and This compound in anhydrous solvent start->dissolve add_reductant Add reducing agent (e.g., NaBH3CN or NaBH(OAc)3) dissolve->add_reductant react Stir at room temperature for 12-24 hours add_reductant->react monitor Monitor reaction progress by TLC or LC-MS react->monitor quench Quench reaction with saturated sodium bicarbonate solution monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer over Na2SO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or preparative HPLC concentrate->purify characterize Characterize the Drug-PEG-Boc conjugate (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the reductive amination step.

Detailed Steps:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the amine-containing small molecule drug (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH).[3][4] The choice of solvent may depend on the solubility of the drug.

  • Addition of Reducing Agent: To the stirred solution, add a reducing agent. Common choices include sodium cyanoborohydride (NaBH3CN) (1.5 equivalents) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents).[3][5] NaBH(OAc)3 is often preferred as it is less toxic and can be used in a wider range of solvents.[3]

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure Drug-PEG-Boc conjugate.[]

  • Characterization: Characterize the purified conjugate by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.[7][8]

Table 1: Typical Reaction Parameters for Reductive Amination

ParameterCondition
Stoichiometry (Drug:PEG:Reductant)1 : 1.1 : 1.5
SolventAnhydrous DCM, DCE, or MeOH
TemperatureRoom Temperature
Reaction Time12-24 hours
AtmosphereInert (Nitrogen or Argon)
Protocol 2: Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.

Workflow Diagram

G start Start dissolve Dissolve Drug-PEG-Boc conjugate in anhydrous DCM start->dissolve add_tfa Add Trifluoroacetic Acid (TFA) dissolve->add_tfa react Stir at room temperature for 1-2 hours add_tfa->react monitor Monitor reaction progress by TLC or LC-MS react->monitor evaporate Evaporate solvent and excess TFA monitor->evaporate precipitate Precipitate product with cold diethyl ether evaporate->precipitate isolate Isolate the solid by filtration or centrifugation precipitate->isolate wash Wash with cold diethyl ether isolate->wash dry Dry the final Drug-PEG-NH2 conjugate wash->dry characterize Characterize the final product (NMR, MS) dry->characterize end End characterize->end

Caption: Experimental workflow for the Boc deprotection step.

Detailed Steps:

  • Dissolution: Dissolve the purified Drug-PEG-Boc conjugate in anhydrous dichloromethane (DCM).

  • Acid Addition: To the solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product indicates the reaction is proceeding.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen.

  • Precipitation and Isolation: Precipitate the deprotected product by adding cold anhydrous diethyl ether. Isolate the resulting solid by filtration or centrifugation.

  • Washing and Drying: Wash the solid with cold diethyl ether to remove any remaining impurities and dry under vacuum.

  • Characterization: Characterize the final Drug-PEG-NH2 conjugate by NMR and MS to confirm the removal of the Boc group and the integrity of the molecule.

Table 2: Typical Reaction Parameters for Boc Deprotection

ParameterCondition
SolventAnhydrous Dichloromethane (DCM)
ReagentTrifluoroacetic Acid (TFA)
TFA Concentration20-50% (v/v)
TemperatureRoom Temperature
Reaction Time1-2 hours

Characterization Data

Table 3: Expected Analytical Data

AnalysisExpected Result for Drug-PEG-BocExpected Result for Drug-PEG-NH2
¹H NMR Presence of a singlet at ~1.4 ppm corresponding to the 9 protons of the Boc group.Disappearance of the singlet at ~1.4 ppm.
Mass Spec (ESI-MS) Observed mass should correspond to the calculated mass of the Drug-PEG-Boc conjugate.Observed mass should correspond to the calculated mass of the Drug-PEG-NH2 conjugate (a decrease of 100.12 Da from the Boc-protected precursor).
HPLC A single major peak with a specific retention time.A single major peak with a shorter retention time compared to the Boc-protected conjugate due to increased polarity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in reductive amination Incomplete reaction; side reactions.Increase reaction time; use a different reducing agent (e.g., switch from NaBH3CN to NaBH(OAc)3); ensure anhydrous conditions.
Incomplete Boc deprotection Insufficient acid or reaction time.Increase TFA concentration or extend the reaction time; monitor carefully by LC-MS.
Product degradation Acid-labile functional groups on the drug molecule.Use milder deprotection conditions if possible, although Boc removal generally requires strong acid.
Difficulty in purification Similar polarity of starting material and product.Optimize the mobile phase for column chromatography; use a different stationary phase (e.g., reverse-phase); utilize preparative HPLC for challenging separations.

References

Application Notes and Protocols for Ald-CH2-PEG4-Boc Linker in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ald-CH2-PEG4-Boc linker is a heterobifunctional molecule designed for solid-phase peptide synthesis (SPPS), particularly for the generation of C-terminal aldehyde-modified peptides. This linker incorporates a Boc-protected amine for attachment to a solid support, a polyethylene (B3416737) glycol (PEG) spacer, and a protected aldehyde functionality. The PEG4 spacer enhances the solubility and reduces steric hindrance of the growing peptide chain, potentially improving reaction kinetics and yields.[1][2] The Boc protecting group is compatible with standard Boc/Bzl solid-phase synthesis strategies.[3][4] C-terminal peptide aldehydes are valuable intermediates in medicinal chemistry, serving as precursors for various modifications and as inhibitors for certain classes of proteases.[5][6] This linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the PEG chain provides optimal spacing between the target protein ligand and the E3 ligase ligand.[1][7]

Key Features and Applications

  • Synthesis of C-Terminal Peptide Aldehydes: The primary application is the synthesis of peptides with a reactive aldehyde group at the C-terminus.[5][6]

  • PROTAC Synthesis: The linker's structure is well-suited for the modular synthesis of PROTACs, connecting a protein-of-interest (POI) ligand and an E3 ligase ligand.[1][7][8]

  • Improved Solubility and Reduced Aggregation: The hydrophilic PEG4 spacer can improve the solvation of the peptide-resin complex, potentially mitigating aggregation issues during the synthesis of hydrophobic or long peptide sequences.

  • Boc/Bzl Compatibility: The Boc protecting group allows for the use of well-established Boc-based solid-phase peptide synthesis protocols.[3][4]

Data Presentation

Table 1: Representative Boc Deprotection Conditions
Reagent CompositionTime (minutes)Typical Purity (%)Reference
50% TFA in DCM5~78%[9]
50% TFA in DCM30>95%[9]
4M HCl in Dioxane5~80%[9]
4M HCl in Dioxane60>95%[9]

Note: Purity is dependent on the peptide sequence and synthesis conditions. The data presented are illustrative.

Table 2: Common Cleavage Cocktails for Final Deprotection and Resin Cleavage
ReagentCompositionApplication Notes
Reagent BTFA (88%), Phenol (5%), Water (5%), TIPS (2%)"Odorless" option, useful for peptides with trityl-based protecting groups. Does not prevent methionine oxidation.[10]
Reagent KTFA, Phenol, Water, Thioanisole, EDTFor peptides containing Cys, Trp, Met, or Tyr.[11]
Reagent RTFA, Thioanisole, EDT, AnisoleRecommended for peptides containing arginine.[10]
TFA/TIS/H₂O95:2.5:2.5 (v/v/v)A general and widely used cleavage cocktail.[12]

Experimental Protocols

Protocol 1: Attachment of this compound Linker to Amino-Functionalized Resin
  • Resin Swelling: Swell aminomethyl-functionalized resin (e.g., aminomethyl-polystyrene) in dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) for 30-60 minutes in a solid-phase synthesis vessel.

  • Linker Activation: In a separate vessel, dissolve this compound linker (1.5 eq.), a coupling reagent such as HBTU (1.5 eq.), and HOBt (1.5 eq.) in DMF. Add diisopropylethylamine (DIPEA) (3.0 eq.) and allow the mixture to pre-activate for 5 minutes.

  • Coupling to Resin: Drain the solvent from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (B129727) (3x).

  • Capping (Optional but Recommended): To cap any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF (e.g., 10% Ac₂O, 5% DIPEA in DMF) for 30 minutes.

  • Final Washing and Drying: Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.

Protocol 2: Solid-Phase Peptide Synthesis (Boc Strategy)
  • Resin Preparation: Start with the Ald-CH2-PEG4-functionalized resin from Protocol 1.

  • Boc Deprotection:

    • Swell the resin in DCM.

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).[4]

    • Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes for complete Boc removal.[4]

  • Washing: Wash the resin with DCM (3x) and isopropanol (B130326) (2x) to remove residual acid.[4]

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF for 5-10 minutes. Wash with DMF (3x).[3]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 3 eq.) and an activator (e.g., HOBt, 3 eq.) in DMF with the addition of DIPEA (6 eq.) for 5 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a qualitative method like the ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection of the Peptide Aldehyde
  • Final Boc Deprotection: Perform the Boc deprotection step as described in Protocol 2, step 2.

  • Washing: Wash the resin with DCM (3x) and dry the resin under vacuum.

  • Cleavage from Resin and Side-Chain Deprotection:

    • Prepare a cleavage cocktail suitable for the amino acid composition of the peptide (see Table 2). For example, a standard cocktail is TFA/TIS/H₂O (95:2.5:2.5).[12]

    • Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail.

    • Combine the filtrates and precipitate the crude peptide by adding the solution dropwise to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Aldehyde Deprotection (if necessary): The aldehyde on the linker is typically protected as an acetal. The acidic conditions of the final cleavage step are often sufficient to deprotect the aldehyde.[6] If the aldehyde remains protected, further treatment with a milder acidic solution may be required.

  • Purification: Purify the crude peptide aldehyde using reversed-phase high-performance liquid chromatography (RP-HPLC).[13]

  • Analysis: Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) and analytical HPLC.[13]

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_final_steps Final Steps Resin Amino-functionalized Resin Linker_Coupling Couple this compound Linker Resin->Linker_Coupling Capping Cap Unreacted Sites Linker_Coupling->Capping Ready_Resin Linker-Functionalized Resin Capping->Ready_Resin Boc_Deprotection Boc Deprotection (TFA/DCM) Ready_Resin->Boc_Deprotection Neutralization Neutralization (DIPEA/DMF) Boc_Deprotection->Neutralization AA_Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Neutralization->AA_Coupling Wash Wash (DMF/DCM) AA_Coupling->Wash Wash->Boc_Deprotection Repeat for each amino acid Cleavage Cleavage & Side-Chain Deprotection (e.g., TFA/TIS/H2O) Wash->Cleavage After final amino acid Precipitation Precipitation in Ether Cleavage->Precipitation Crude_Peptide Crude Peptide Aldehyde Precipitation->Crude_Peptide Purification RP-HPLC Purification Purified_Peptide Purified Peptide Aldehyde Purification->Purified_Peptide Analysis MS & HPLC Analysis Crude_Peptide->Purification Purified_Peptide->Analysis

Caption: General workflow for solid-phase peptide synthesis using the this compound linker.

PROTAC_Synthesis_Workflow cluster_components Core Components cluster_synthesis PROTAC Assembly cluster_evaluation Biological Evaluation POI_Ligand Protein of Interest (POI) Ligand (with reactive handle) Step1 Step 1: Couple POI Ligand to Linker POI_Ligand->Step1 E3_Ligase_Ligand E3 Ligase Ligand (with reactive handle) Step2 Step 2: Couple E3 Ligase Ligand to POI-Linker E3_Ligase_Ligand->Step2 PEG_Linker This compound Linker (or similar bifunctional linker) PEG_Linker->Step1 Purify1 Purify POI-Linker Intermediate Step1->Purify1 Purify1->Step2 Purify2 Final Purification (e.g., HPLC) Step2->Purify2 Final_PROTAC Final PROTAC Molecule Purify2->Final_PROTAC Ternary_Complex Ternary Complex Formation Assay (e.g., TR-FRET) Final_PROTAC->Ternary_Complex Degradation_Assay Target Protein Degradation Assay (e.g., Western Blot, In-Cell Western) Final_PROTAC->Degradation_Assay Downstream_Effects Analysis of Downstream Cellular Effects Degradation_Assay->Downstream_Effects

Caption: A typical workflow for the design and evaluation of PROTACs utilizing a PEG linker.

References

Application Note: Analytical Techniques for the Characterization of Ald-CH2-PEG4-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ald-CH2-PEG4-Boc is a heterobifunctional linker critical in bioconjugation and drug delivery. It incorporates an aldehyde group for chemoselective ligation, a discrete four-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a tert-butyloxycarbonyl (Boc)-protected amine for controlled, sequential conjugation.[1] Given its role in the synthesis of complex molecules like antibody-drug conjugates (ADCs) and PROTACs, rigorous analytical characterization is imperative to confirm its identity, purity, and stability, thereby ensuring the quality and reproducibility of the final bioconjugate.[2][3][4] This document outlines the key analytical techniques and provides detailed protocols for the comprehensive characterization of this compound.

Core Analytical Techniques

A multi-technique approach is essential for the unambiguous characterization of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of the conjugate.[5]

    • ¹H NMR provides information about the chemical environment of protons, confirming the presence of the aldehyde, the PEG chain, and the Boc protecting group.[5] Key signals include the aldehyde proton, the repeating ethylene (B1197577) glycol units of the PEG spacer, and the nine equivalent protons of the tert-butyl group.[5][6]

    • ¹³C NMR complements the proton data by providing information about the carbon skeleton, confirming the presence of the carbonyl and quaternary carbons of the Boc group.[5][7]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the conjugate, providing definitive confirmation of its identity.[6][8]

    • Electrospray Ionization (ESI-MS) is a soft ionization technique well-suited for polar molecules like PEG conjugates, often providing the mass of the intact molecule with minimal fragmentation.[2][9] ESI-MS is particularly useful for analyzing higher molecular weight PEG molecules as it can generate multiply charged ions.[10]

    • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another valuable technique, especially for determining the average molecular weight and degree of PEGylation.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of the conjugate and quantifying any impurities.[8][]

    • Reversed-Phase HPLC (RP-HPLC) is the most common mode used for separating compounds based on hydrophobicity.[12][13] Given the polar nature of the this compound conjugate, careful selection of the column and mobile phase is necessary to achieve adequate retention and separation.[12][14][15]

    • Detection: A UV detector is commonly used, although PEG itself lacks a strong chromophore.[16] Detection is often performed at low wavelengths (e.g., 200-214 nm).[13][17] For more sensitive detection, an Evaporative Light Scattering Detector (ELSD) can be employed.[16]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule.[18] Characteristic vibrational frequencies for the aldehyde C=O stretch, the Boc group C=O stretch, and the C-O-C ether linkages of the PEG chain can be observed.[19][20]

Data Presentation

Quantitative data from the analytical techniques should be summarized for clear interpretation and comparison.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Functional GroupProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aldehyde-CHO~9.7Singlet
PEG Spacer-O-CH₂-CH₂-O-3.5 - 3.7Multiplet/Broad Singlet
Methylene adjacent to Aldehyde-CH₂-CHO~4.2Doublet
Methylene adjacent to Amine-CH₂-NHBoc~3.3Multiplet
Boc Group-C(CH₃)₃~1.4Singlet
NH (Amine)-NH-Boc~5.0Broad Singlet
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[21]

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Functional GroupCarbonExpected Chemical Shift (δ, ppm)
Aldehyde-CHO~200
PEG Spacer-O-CH₂-CH₂-O-~70
Methylene adjacent to Aldehyde-CH₂-CHO~75
Methylene adjacent to Amine-CH₂-NHBoc~40
Boc Carbonyl-C=O~155
Boc Quaternary Carbon-C(CH₃)₃~80
Boc Methyls-C(CH₃)₃~28
Note: Chemical shifts are approximate and can vary depending on the solvent.[22]

Table 3: Mass Spectrometry Data Summary

TechniqueIonization ModeExpected [M+H]⁺ (m/z)Expected [M+Na]⁺ (m/z)
ESI-MSPositive350.2372.2
MALDI-TOFPositive350.2372.2
Calculated for C₁₅H₂₉NO₇

Table 4: HPLC Method Parameters and Expected Results

ParameterConditionExpected Result
Column C18, 4.6 x 150 mm, 5 µmSingle major peak
Mobile Phase A 0.1% Formic Acid in WaterPurity >95%
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 210 nm or ELSD

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A longer acquisition time or a more concentrated sample may be needed due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks in both spectra to the corresponding atoms in the structure.

Protocol 2: Mass Spectrometry Analysis (LC-MS)

  • Sample Preparation: Prepare a stock solution of the conjugate at 1 mg/mL in a solvent compatible with the HPLC mobile phase (e.g., 50:50 water:acetonitrile). Dilute to a final concentration of 10-100 µg/mL.

  • Chromatography:

    • Use an HPLC system coupled to the mass spectrometer.

    • Employ the HPLC conditions outlined in Table 4 or an optimized method.

  • MS Instrumentation (ESI):

    • Operate the mass spectrometer in positive ion mode.[13]

    • Set the capillary voltage, cone voltage, and desolvation gas flow and temperature to optimal values for the analyte.

    • Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-1000).

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the conjugate.

    • Identify the molecular ion peak and compare its m/z value to the theoretical mass.

Protocol 3: HPLC Purity Assessment

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water.

    • Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Instrumentation:

    • Use an HPLC system equipped with a UV detector or ELSD.

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Sample Analysis:

    • Prepare the sample at a concentration of approximately 1 mg/mL in the initial mobile phase.

    • Inject 5-10 µL of the sample.

    • Run the gradient program as specified in Table 4.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Protocol 4: FTIR Spectroscopic Analysis

  • Sample Preparation:

    • Place a small amount of the neat sample (if liquid) or a KBr pellet of the sample (if solid) onto the ATR crystal of the FTIR spectrometer.

  • Instrumentation:

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 32) and average them.

  • Data Analysis:

    • Identify the characteristic absorption bands for the key functional groups:

      • Aldehyde C-H stretch: ~2830-2695 cm⁻¹[20]

      • Aldehyde C=O stretch: ~1740-1720 cm⁻¹[20][23]

      • Boc C=O stretch: ~1700-1680 cm⁻¹

      • PEG C-O-C stretch: ~1100 cm⁻¹

Mandatory Visualizations

G cluster_struct This compound Structure struct Aldehyde - CH2 - (OCH2CH2)4 - NH - Boc

Caption: General Structure of this compound.

G start This compound Sample hplc HPLC Analysis (Purity) start->hplc Purity Check ms Mass Spectrometry (Identity) start->ms MW Confirmation nmr NMR Spectroscopy (Structure) start->nmr Structural Elucidation ftir FTIR Spectroscopy (Functional Groups) start->ftir Functional Group ID data Data Analysis & Interpretation hplc->data ms->data nmr->data ftir->data report Characterization Report data->report

Caption: Analytical Workflow for Characterization.

G linker This compound conjugate Conjugated Product (Oxime Linkage) linker->conjugate Reaction molecule Target Molecule (e.g., with Aminooxy group) molecule->conjugate deprotection Boc Deprotection (Acidic Conditions) conjugate->deprotection amine Free Amine for Further Conjugation deprotection->amine

Caption: Conceptual Representation of a Conjugation Reaction.

References

Application Notes and Protocols for Ald-CH2-PEG4-Boc in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-CH2-PEG4-Boc is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that offers significant potential in the development of advanced hydrogel systems for drug delivery, tissue engineering, and regenerative medicine.[1] This linker features a terminal aldehyde group and a Boc-protected amine, providing a versatile platform for controlled, stepwise bioconjugation and hydrogel formation.[1] The aldehyde moiety allows for the formation of stable hydrazone or oxime bonds through reaction with hydrazide or aminooxy groups, respectively, which are common crosslinking strategies for in situ hydrogel formation under mild, biocompatible conditions.[2][3][4] The Boc-protected amine can be deprotected under acidic conditions to introduce a primary amine, enabling secondary functionalization of the hydrogel with therapeutic molecules, targeting ligands, or imaging agents.[5][6]

The PEG4 spacer enhances the hydrophilicity and biocompatibility of the resulting hydrogel, potentially reducing immunogenicity and improving the pharmacokinetic profile of encapsulated therapeutics.[1] The tunable nature of the crosslinking chemistry allows for the fabrication of hydrogels with a range of mechanical properties and degradation kinetics, making them highly adaptable for various biomedical applications.[3][7][8]

Principle of Hydrogel Formation

Hydrogel formation using this compound typically involves a chemoselective ligation reaction between the aldehyde group of the linker and a complimentary functional group on a multi-arm polymer or another linker. This reaction forms a stable covalent bond, leading to the creation of a three-dimensional polymer network. The most common crosslinking chemistries are hydrazone and oxime bond formation due to their high specificity and biocompatibility.[2][3]

The Boc-protected amine provides a valuable tool for post-fabrication modification of the hydrogel. Once the hydrogel network is formed, the Boc group can be removed to expose a primary amine, which can then be used for the covalent attachment of various molecules.

Applications

  • Controlled Drug Delivery: The porous structure and biocompatibility of hydrogels formed with this compound make them excellent candidates for encapsulating and delivering therapeutic agents, including small molecules, peptides, and proteins. The release of the drug can be controlled by the degradation of the hydrogel matrix.[2][9][10]

  • 3D Cell Culture and Tissue Engineering: These hydrogels can mimic the extracellular matrix, providing a suitable environment for cell growth and tissue regeneration.[4][11] The ability to functionalize the hydrogel with cell-adhesive peptides or growth factors can further enhance its bioactivity.

  • Injectable Scaffolds: The in situ forming nature of these hydrogels allows for their use as injectable scaffolds for minimally invasive procedures in tissue repair and regeneration.[8]

Experimental Protocols

Protocol 1: In Situ Hydrogel Formation via Hydrazone Ligation

This protocol describes the formation of a hydrogel by reacting this compound with a multi-arm PEG-hydrazide.

Materials:

  • This compound

  • 4-Arm PEG-Hydrazide (e.g., 10 kDa)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free water

  • Syringes and mixing connector

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in PBS (pH 7.4) to a final concentration of 20 mM.

    • Dissolve 4-Arm PEG-Hydrazide in PBS (pH 7.4) to a final concentration of 10 mM.

  • Hydrogel Formation:

    • Draw the this compound solution into one syringe and the 4-Arm PEG-Hydrazide solution into another syringe.

    • Connect the two syringes to a mixing connector.

    • Inject the solutions simultaneously through the mixing connector into a mold or directly at the target site.

    • The gelation should occur within minutes. The gelation time can be monitored by visual inspection (inversion of the vial).

Characterization:

  • Gelation Time: The time taken for the solution to transition into a stable gel.

  • Rheology: Measure the storage modulus (G') and loss modulus (G'') to determine the mechanical properties of the hydrogel.[12][13]

  • Swelling Ratio: Determine the water uptake capacity of the hydrogel by measuring its weight before and after swelling in PBS.

  • Degradation: Monitor the degradation of the hydrogel over time in a relevant buffer (e.g., PBS at 37 °C).

Protocol 2: Post-Formation Functionalization via Boc Deprotection

This protocol outlines the steps for removing the Boc protecting group and conjugating a fluorescent dye to the hydrogel.

Materials:

  • Pre-formed this compound containing hydrogel

  • Trifluoroacetic acid (TFA) solution (e.g., 50% in dichloromethane)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Fluorescent dye with an amine-reactive group (e.g., NHS-ester functionalized dye)

  • PBS, pH 7.4

Procedure:

  • Boc Deprotection:

    • Immerse the hydrogel in a 50% TFA solution in DCM for 30 minutes at room temperature.

    • Wash the hydrogel extensively with DCM to remove residual TFA.

    • Neutralize the hydrogel by washing with a solution of 5% DIPEA in DCM.

    • Wash the hydrogel thoroughly with DCM and then with PBS (pH 7.4).

  • Dye Conjugation:

    • Prepare a solution of the NHS-ester functionalized fluorescent dye in PBS (pH 7.4).

    • Immerse the deprotected hydrogel in the dye solution and incubate at room temperature for 2 hours.

    • Wash the hydrogel extensively with PBS to remove any unreacted dye.

  • Analysis:

    • Confirm the successful conjugation of the dye to the hydrogel using fluorescence microscopy.

Data Presentation

The properties of hydrogels formed using this compound can be tuned by varying the concentration of the precursors and the crosslinking chemistry. The following tables summarize expected trends based on literature for similar PEG-based hydrogels.[14][15][16][17][18][19]

Table 1: Tunable Properties of this compound Hydrogels

ParameterMethod of ControlExpected Trend
Mechanical Strength (Storage Modulus, G') Increase polymer concentrationG' increases
Use of a more stable crosslinker (e.g., oxime vs. hydrazone)G' increases
Increase crosslinking densityG' increases
Gelation Time Increase polymer concentrationGelation time decreases
Adjust pH (for oxime/hydrazone ligation)Gelation time can be tuned (often faster at slightly acidic pH)[8]
Addition of a catalyst (e.g., aniline (B41778) for oxime ligation)[3]Gelation time decreases significantly[3]
Swelling Ratio Increase polymer concentrationSwelling ratio decreases
Increase crosslinking densitySwelling ratio decreases
Degradation Rate Nature of the crosslinker (hydrazone bonds are pH-sensitive)[2][7]Hydrazone hydrogels degrade faster at acidic pH[2]
Incorporation of biodegradable linkagesDegradation can be tailored

Table 2: Representative Mechanical Properties of PEG-based Hydrogels

Crosslinking ChemistryPolymer Concentration (wt%)Storage Modulus (G')Reference
Hydrazone Ligation5%Up to 1650 Pa[2][20]
Oxime Ligation3% - 7%258 Pa - 4196 Pa[4]
Michael-type Addition5%~1 kPa - 10 kPa[17]

Visualizations

Hydrogel_Formation_Workflow cluster_preparation Precursor Preparation cluster_formation Hydrogel Formation cluster_application Application prep1 Dissolve this compound in PBS (pH 7.4) mix Mix Precursor Solutions (e.g., using dual-syringe system) prep1->mix prep2 Dissolve Multi-arm PEG-Hydrazide in PBS (pH 7.4) prep2->mix gel In Situ Gelation (Hydrazone Ligation) mix->gel drug Drug Encapsulation gel->drug cell 3D Cell Culture gel->cell

Caption: Experimental workflow for in situ hydrogel formation.

Hydrogel_Crosslinking_Chemistry cluster_reactants Reactants cluster_product Product cluster_reaction Reaction Ald_PEG This compound (R1-CHO) Hydrogel Crosslinked Hydrogel Network (Hydrazone Linkage) Ald_PEG->Hydrogel + Hydrazide_PEG Multi-arm PEG-Hydrazide (R2-NH-NH2) Hydrazide_PEG->Hydrogel pH 7.4 reaction R1-CH=N-NH-R2 + H2O

Caption: Chemical reaction for hydrazone crosslinking.

Post_Functionalization_Pathway start Hydrogel with Boc-protected Amine deprotection Boc Deprotection (TFA in DCM) start->deprotection activated Hydrogel with Free Amine deprotection->activated conjugation Conjugation with Amine-Reactive Molecule (e.g., NHS-ester dye) activated->conjugation functionalized Functionalized Hydrogel conjugation->functionalized

Caption: Pathway for post-formation hydrogel functionalization.

References

Application Notes and Protocols for Fluorescence Labeling of Proteins using Ald-CH2-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of protein localization, trafficking, interactions, and dynamics. The selection of an appropriate linker is critical for successful and reproducible labeling. This document provides detailed application notes and protocols for the use of Ald-CH2-PEG4-Boc, a heterobifunctional linker, in a two-step strategy for the fluorescent labeling of proteins.

The this compound linker possesses an aldehyde group for initial conjugation to the protein and a Boc-protected amine. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1] The tert-butyloxycarbonyl (Boc) protecting group allows for a controlled, sequential conjugation strategy, where a fluorescent dye is introduced after the linker is attached to the protein of interest.[2] This methodology is particularly useful for creating stable, well-defined protein-dye conjugates.

The overall workflow involves an initial reaction of the protein with the aldehyde group of the linker, followed by the deprotection of the Boc group to reveal a primary amine, which is then labeled with an amine-reactive fluorescent dye.

Principle of the Labeling Strategy

The fluorescence labeling of a protein using this compound is a two-step process:

  • Protein-Linker Conjugation: The aldehyde group of this compound reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group) on the protein surface to form an intermediate Schiff base. This is then stabilized by a reducing agent to form a stable secondary amine bond.[3]

  • Boc Deprotection and Fluorescence Labeling: The Boc protecting group on the distal end of the PEG linker is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose a primary amine.[4][5] This newly available amine is then reacted with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester, to yield the final fluorescently labeled protein.

This sequential approach provides greater control over the labeling process and allows for the purification of the protein-linker conjugate before the introduction of the fluorescent probe.

Experimental Protocols

Materials and Reagents
  • Protein of interest in a suitable buffer (e.g., PBS, HEPES)

  • This compound

  • Sodium cyanoborohydride (NaCNBH₃) or Sodium triacetoxyborohydride (B8407120) (STAB)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Amine-reactive fluorescent dye (e.g., NHS ester of Cy3, Cy5, or other fluorophores)

  • Quenching reagent (e.g., Tris-HCl or glycine)

  • Dialysis or size-exclusion chromatography supplies for purification

  • Reaction buffers (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 for conjugation; 50 mM sodium borate, pH 8.5 for NHS ester labeling)

Protocol 1: Conjugation of this compound to the Protein

This protocol describes the reaction of the aldehyde group of the linker with primary amines on the protein.

  • Protein Preparation:

    • Dissolve the protein of interest in the conjugation buffer to a final concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Reaction Setup:

    • Add a 10- to 50-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Add a reducing agent, such as sodium cyanoborohydride, to a final concentration of 20 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove the excess linker and reducing agent by dialysis against a suitable buffer (e.g., PBS) or by using a size-exclusion chromatography column.

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting group to expose the primary amine.

  • Preparation:

    • Lyophilize the purified protein-linker conjugate to remove the aqueous buffer.

    • Resuspend the lyophilized conjugate in a solution of 50% TFA in anhydrous DCM.[6]

  • Deprotection Reaction:

    • Incubate the solution for 30 minutes to 2 hours at room temperature.[6] The reaction progress can be monitored by LC-MS if possible.

  • Removal of TFA:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Precipitate the deprotected protein by adding cold diethyl ether.

    • Centrifuge to pellet the protein and wash the pellet with cold diethyl ether to remove residual TFA.[6]

  • Resuspension:

    • Air-dry the protein pellet and resuspend the deprotected protein-linker conjugate in a suitable buffer for the next labeling step (e.g., 50 mM sodium borate, pH 8.5).

Protocol 3: Fluorescent Dye Labeling

This protocol describes the labeling of the deprotected amine with an amine-reactive fluorescent dye.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of the amine-reactive fluorescent dye (NHS ester) in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dye stock solution to the deprotected protein-linker conjugate solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature in the dark.

  • Quenching:

    • (Optional) Quench the reaction by adding a final concentration of 50-100 mM Tris-HCl or glycine (B1666218) and incubating for 10-15 minutes at room temperature.

  • Final Purification:

    • Remove the unreacted dye by dialysis or size-exclusion chromatography.

Characterization of the Labeled Protein

Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein, can be determined using UV-Vis spectrophotometry.

  • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • Where CF is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the dye concentration:

    • Dye Concentration (M) = A_max / ε_dye

    • Where ε_dye is the molar extinction coefficient of the dye at its A_max.

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) or MALDI-TOF mass spectrometry can be used to confirm the covalent attachment of the linker and dye and to assess the heterogeneity of the labeled product.[7]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from protein labeling experiments. Note that these values are illustrative and the optimal conditions and results will vary depending on the specific protein and dye used.

ParameterTypical Value/RangeMethod of DeterminationReference
Protein-Linker Conjugation
Molar Excess of Linker10-50 foldEmpirical Optimization[3]
Reaction Time2-4 hours (RT) or overnight (4°C)LC-MS, SDS-PAGE[3]
Labeling Efficiency (Linker)> 60%Mass Spectrometry[1]
Boc Deprotection
TFA Concentration50% in DCMLC-MS[6]
Deprotection Time30-120 minutesLC-MS[6]
Deprotection Efficiency> 95%Mass Spectrometry[6]
Fluorescent Dye Labeling
Molar Excess of Dye10-20 foldEmpirical Optimization
Reaction Time1 hourUV-Vis Spectroscopy
Degree of Labeling (DOL)1-5UV-Vis Spectroscopy[8]
Stability of Final Conjugate
Stability in Storage (4°C)> 90% after 4 daysFluorescence Spectroscopy[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Protein-Linker Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Fluorescent Dye Labeling Protein Protein of Interest Mix1 Mix Protein, Linker, and Reducing Agent Protein->Mix1 Linker This compound Linker->Mix1 Incubate1 Incubate (2-4h RT or O/N 4°C) Mix1->Incubate1 Purify1 Purify (Dialysis or SEC) Incubate1->Purify1 Conjugate1 Protein-PEG4-Boc Conjugate Purify1->Conjugate1 Mix2 Resuspend in TFA/DCM Conjugate1->Mix2 TFA_DCM 50% TFA in DCM TFA_DCM->Mix2 Incubate2 Incubate (30-120 min RT) Mix2->Incubate2 Remove_TFA Remove TFA & Precipitate Incubate2->Remove_TFA Conjugate2 Deprotected Protein-PEG4-NH2 Remove_TFA->Conjugate2 Mix3 Mix Deprotected Conjugate and Dye Conjugate2->Mix3 Dye Amine-Reactive Fluorescent Dye (NHS Ester) Dye->Mix3 Incubate3 Incubate (1h RT, in dark) Mix3->Incubate3 Purify2 Purify (Dialysis or SEC) Incubate3->Purify2 Final_Product Fluorescently Labeled Protein Purify2->Final_Product

Caption: Experimental workflow for the two-step fluorescence labeling of proteins.

logical_relationship cluster_components Key Components cluster_reactions Chemical Reactions cluster_outcome Final Product and Analysis Protein Target Protein (with primary amines) Reductive_Amination Reductive Amination (Aldehyde + Amine -> Stable Bond) Protein->Reductive_Amination Linker This compound (heterobifunctional linker) Linker->Reductive_Amination Fluorophore Amine-Reactive Fluorophore (e.g., NHS Ester) Amine_Labeling Amine Labeling (NHS Ester + Amine -> Amide Bond) Fluorophore->Amine_Labeling Boc_Deprotection Boc Deprotection (Acid-catalyzed removal of Boc group) Reductive_Amination->Boc_Deprotection Boc_Deprotection->Amine_Labeling Labeled_Protein Fluorescently Labeled Protein Amine_Labeling->Labeled_Protein Characterization Characterization (DOL, Mass Spec, Stability) Labeled_Protein->Characterization Application Application (Cellular Imaging, FRET, etc.) Characterization->Application

Caption: Logical relationship of components and reactions in the labeling strategy.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency (Linker) - Suboptimal pH for reductive amination. - Inactive reducing agent. - Steric hindrance on the protein.- Optimize the pH of the conjugation buffer (typically 6.5-7.5). - Use fresh reducing agent. - Increase the molar excess of the linker.
Incomplete Boc Deprotection - Insufficient reaction time with TFA. - Water contamination in the deprotection solution.- Increase the incubation time with TFA. - Use anhydrous DCM and fresh TFA.[6]
Protein Denaturation/Aggregation - Harsh acidic conditions during deprotection. - High protein concentration.- Minimize the deprotection time. - Ensure rapid and efficient removal of TFA. - Reduce the protein concentration during reactions.
Low Degree of Labeling (Dye) - Incomplete Boc deprotection. - Suboptimal pH for NHS ester reaction. - Hydrolysis of the NHS ester.- Confirm complete deprotection by mass spectrometry. - Ensure the labeling buffer pH is between 8.0 and 9.0. - Prepare the dye stock solution immediately before use.
High Background Fluorescence - Insufficient removal of unreacted dye.- Extend dialysis time or use a larger volume of dialysis buffer. - Use a longer size-exclusion chromatography column.

Conclusion

The use of this compound provides a robust and controlled method for the fluorescent labeling of proteins. This two-step approach, involving an initial protein-linker conjugation followed by Boc deprotection and fluorescent dye labeling, allows for the creation of well-defined and stable protein-dye conjugates. The protocols and data presented here serve as a comprehensive guide for researchers to successfully implement this labeling strategy in their studies, ultimately enabling a wide range of applications in fluorescence-based biological research.

References

Application Notes and Protocols for Ald-CH2-PEG4-Boc in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ald-CH2-PEG4-Boc, a heterobifunctional PEG linker, in the development of targeted drug delivery systems. This document outlines its key applications, chemical properties, and step-by-step experimental procedures for the synthesis of antibody-drug conjugates (ADCs) and the functionalization of nanoparticles.

Introduction to this compound

This compound is a versatile crosslinker featuring a terminal aldehyde group and a Boc-protected amine, separated by a tetraethylene glycol (PEG4) spacer.[1] This heterobifunctional design is instrumental in advanced bioconjugation strategies, allowing for the sequential and controlled attachment of different molecular entities.[1]

The aldehyde group facilitates the formation of stable hydrazone or oxime linkages with molecules containing hydrazide or aminooxy functionalities, respectively.[1] The Boc (tert-butyloxycarbonyl) protecting group provides a stable masking of a primary amine, which can be selectively removed under acidic conditions to enable subsequent conjugation reactions.[2][3] The hydrophilic PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate while minimizing non-specific interactions.[4]

Key Features and Applications:

  • Antibody-Drug Conjugates (ADCs): Enables the site-specific or stochastic conjugation of cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[5]

  • PROTACs (Proteolysis Targeting Chimeras): Serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand.[4][6]

  • Nanoparticle Functionalization: Facilitates the surface modification of nanoparticles to improve their pharmacokinetic properties and for targeted drug delivery.[7][8]

  • Peptide and Protein Modification: Allows for the precise modification of peptides and proteins for various therapeutic and diagnostic applications.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 377.45 g/mol N/A
Spacer Arm Length 18.3 ÅN/A
Purity >95%[1]
Solubility Soluble in DMSO, DMF, DCM[1]
Storage Conditions -20°C, under inert gas[1]
Table 2: Representative Quantitative Data for ADC Synthesis using a PEG4 Linker
ParameterValueMethod of DeterminationReference
Drug-to-Antibody Ratio (DAR) 3.5 - 4.2HIC-HPLC, UV-Vis Spectroscopy[9]
Conjugation Efficiency >90%SDS-PAGE, Mass SpectrometryN/A
Yield of Final ADC 60 - 80%Protein Quantification (A280)N/A
In Vitro Cytotoxicity (IC50) 0.5 - 5 nMCell Viability Assay (e.g., MTT)N/A
Table 3: Representative Quantitative Data for PEGylated Nanoparticle Drug Delivery
ParameterValueMethod of DeterminationReference
Drug Loading Capacity (DLC) 5 - 15% (w/w)UV-Vis Spectroscopy, HPLC[10][11]
Encapsulation Efficiency (EE) >85%UV-Vis Spectroscopy, HPLC[10]
Particle Size (Z-average) 100 - 200 nmDynamic Light Scattering (DLS)[7]
Zeta Potential -10 to -25 mVDynamic Light Scattering (DLS)[12]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical HER2-targeted Antibody-Drug Conjugate (ADC) using this compound. The workflow involves the initial conjugation of a hydrazide-modified cytotoxic drug to the linker, followed by purification, conjugation to the antibody, Boc deprotection, and attachment of a therapeutic or imaging agent.

Workflow Overview: Synthesis of a Dual-Payload ADC

ADC_Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Conjugation cluster_step2 Step 2: Antibody Activation cluster_step3 Step 3: ADC Formation (First Payload) cluster_step4 Step 4: Boc Deprotection cluster_step5 Step 5: Second Payload Conjugation drug Hydrazide-Drug drug_linker Drug-Hydrazone-Linker-Boc drug->drug_linker Hydrazone Formation linker This compound linker->drug_linker activated_ab Activated mAb (with -COOH groups) adc_intermediate Drug-Linker-Antibody (Boc-protected) drug_linker->adc_intermediate Amide Coupling antibody Anti-HER2 mAb antibody->activated_ab EDC/NHS Activation activated_ab->adc_intermediate deprotected_adc Drug-Linker-Antibody (-NH2) adc_intermediate->deprotected_adc TFA Treatment final_adc Final Dual-Payload ADC deprotected_adc->final_adc Amide Coupling second_payload NHS-activated Second Payload second_payload->final_adc

Caption: Experimental workflow for the synthesis of a dual-payload ADC.

Protocol 1: Conjugation of a Hydrazide-Modified Drug to this compound

This protocol describes the formation of a stable hydrazone bond between the aldehyde group of the linker and a hydrazide-functionalized drug.[13][14]

Materials:

  • This compound

  • Hydrazide-modified cytotoxic drug (e.g., a derivative of doxorubicin)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Aniline (B41778) (catalyst, optional)[15]

  • Reaction buffer: pH 5.0-6.0 (e.g., acetate (B1210297) buffer)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolution of Reactants:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF to a final concentration of 10 mg/mL.

    • Dissolve the hydrazide-modified drug (1 equivalent) in the reaction buffer.

  • Reaction:

    • Add the this compound solution to the drug solution with gentle stirring.

    • If using a catalyst, add aniline to a final concentration of 10-20 mM.[15]

    • Allow the reaction to proceed at room temperature for 2-4 hours, protected from light.

  • Monitoring:

    • Monitor the reaction progress by LC-MS to observe the formation of the drug-linker conjugate and the consumption of the starting materials.

  • Purification:

    • Once the reaction is complete, purify the drug-linker conjugate by reverse-phase HPLC.

    • Collect the fractions containing the desired product and lyophilize to obtain a solid powder.

  • Characterization:

    • Confirm the identity and purity of the drug-linker conjugate by mass spectrometry and NMR.

Protocol 2: Boc Deprotection of the Drug-Linker Conjugate

This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.[2][3][16]

Materials:

  • Boc-protected drug-linker conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen gas supply

  • Diethyl ether (cold)

Procedure:

  • Dissolution:

    • Dissolve the Boc-protected drug-linker conjugate in a solution of 20-50% TFA in anhydrous DCM.

  • Deprotection Reaction:

    • Stir the reaction mixture at room temperature for 30-60 minutes.

    • Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.

  • Removal of Reagents:

    • Remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen.

  • Precipitation and Washing:

    • Add cold diethyl ether to the residue to precipitate the deprotected drug-linker-amine as its TFA salt.

    • Centrifuge the mixture and decant the ether.

    • Wash the pellet with cold diethyl ether two more times to remove residual TFA.

  • Drying:

    • Dry the final product under vacuum. The deprotected linker is now ready for conjugation to a carboxyl group.

Protocol 3: Conjugation of the Deprotected Drug-Linker to an Antibody

This protocol describes the conjugation of the deprotected drug-linker to a monoclonal antibody via EDC/NHS chemistry, targeting available carboxyl groups on the antibody.[17][18][19]

Materials:

  • Deprotected drug-linker-amine

  • Monoclonal antibody (e.g., Trastuzumab)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the Activation Buffer using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Activation of Antibody Carboxyl Groups:

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in the Activation Buffer.

    • Add EDC and NHS to the antibody solution at a 50-100 fold molar excess relative to the antibody.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Immediately after activation, remove excess EDC and NHS using a desalting column, exchanging the activated antibody into the Coupling Buffer.

    • Dissolve the deprotected drug-linker-amine in the Coupling Buffer.

    • Add the drug-linker solution to the activated antibody solution at a 10-20 fold molar excess.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the ADC by SEC to remove unconjugated drug-linker and other small molecules.

  • Characterization:

    • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using HIC-HPLC, UV-Vis spectroscopy, and SEC.

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the HER2 signaling pathway, a common target in cancer therapy. Upon dimerization, HER2 activates downstream pathways like PI3K/Akt and MAPK, promoting cell proliferation and survival.[20][21][22][23] ADCs targeting HER2 are designed to deliver cytotoxic agents specifically to cancer cells overexpressing this receptor.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER2_dimer HER2/HER3 Heterodimer HER2->HER2_dimer HER3 HER3 Receptor HER3->HER2_dimer PI3K PI3K HER2_dimer->PI3K Activation Ras Ras HER2_dimer->Ras Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation MAPK MAPK (ERK) MEK->MAPK Activation MAPK->Proliferation

Caption: Simplified HER2 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Ald-CH2-PEG4-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ald-CH2-PEG4-Boc conjugation reaction. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the this compound molecule and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains an aldehyde group (Ald) and a Boc-protected amine (Boc).[1][2] The four-unit polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and flexibility.[1][3] This linker is commonly used in bioconjugation and for the synthesis of Proteolysis Targeting Chimeracs (PROTACs).[4][5] The aldehyde allows for reaction with molecules containing an amine, while the Boc-protected amine can be deprotected to allow for subsequent conjugation reactions.[1][6]

Q2: What is the underlying chemistry of the this compound conjugation reaction?

The conjugation of the aldehyde group with a primary amine proceeds via a two-step process known as reductive amination.[7] First, the aldehyde and amine react to form an intermediate imine. This is a reversible reaction.[8] Second, a reducing agent is used to convert the imine to a stable secondary amine.[9]

Q3: My reductive amination reaction has a low conversion rate. What are the most common causes?

Low conversion rates in reductive amination can be attributed to several factors:

  • Inefficient Imine Formation: The equilibrium between the aldehyde, amine, and the imine may not favor the imine intermediate. This can be due to steric hindrance, electronic effects, or the presence of water which can hydrolyze the imine.[8]

  • Suboptimal pH: Imine formation is typically favored under slightly acidic conditions (pH 4-5). If the pH is too low, the amine will be protonated and not nucleophilic. If the pH is too high, the aldehyde is not sufficiently activated.[8]

  • Inactive or Incorrect Reducing Agent: The chosen reducing agent might be too reactive, reducing the aldehyde before imine formation, or not reactive enough to reduce the imine. It's also possible the reducing agent has degraded.[8]

  • Poor Solubility of Reagents: If the reactants are not fully dissolved in the solvent, the reaction will be slow or incomplete.[8]

Q4: How can I monitor the progress of my reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting materials.[6]

Q5: What are some common side reactions to be aware of?

Common side reactions in reductive amination include:

  • Over-alkylation: The resulting secondary amine can sometimes react further to form a tertiary amine. Using an excess of the primary amine can help minimize this.[8]

  • Reduction of the Aldehyde: A highly reactive reducing agent can reduce the starting aldehyde before it forms an imine.[8]

  • Aldol Condensation: Aldehydes can undergo self-condensation, especially in the presence of a base.[8]

Q6: How do I purify my final PEGylated conjugate?

Purification of PEGylated compounds can be challenging due to their polarity and potential for streaking on silica (B1680970) gel.[10] Common purification techniques include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size and is effective at removing unreacted PEG and other small molecules.[]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on charge. The PEG chain can shield charges on the conjugated molecule, altering its interaction with the stationary phase. This can be useful for separating isomers.[][12]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity.[]

  • Reversed-Phase HPLC: Can also be used for purification.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Inefficient imine formation.Ensure the reaction is run under anhydrous conditions. Consider adding a catalytic amount of acid (e.g., acetic acid) to promote imine formation. You can monitor imine formation by NMR or IR before adding the reducing agent.[13][14]
Suboptimal pH.Adjust the pH of the reaction mixture to be slightly acidic (pH 4-5).[8]
Inactive reducing agent.Use a fresh bottle of the reducing agent. Consider a milder reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) which are less likely to reduce the aldehyde.[8][15]
Poor reagent solubility.Ensure all reactants are fully dissolved in the chosen solvent. If necessary, try a different solvent system.
Multiple Products Observed Over-alkylation of the amine.Use an excess of the primary amine starting material.[8]
Reduction of the starting aldehyde.Use a milder reducing agent such as NaBH(OAc)₃ or NaBH₃CN.[8]
Difficulty in Purification Streaking on silica gel chromatography.Try a different solvent system for chromatography, such as chloroform-methanol or DCM-methanol. Adding a small amount of a modifier like aqueous ammonia (B1221849) (for free amines) or formic acid (for free carboxylic acids) can sometimes help.[10]
Co-elution of product and starting material.Consider alternative purification methods like ion-exchange or size-exclusion chromatography.[][12]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
  • Dissolve the aldehyde-containing molecule (1 equivalent) and the amine-containing molecule (1-1.2 equivalents) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE).

  • Add acetic acid (1-2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.[8]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Boc Protection of an Amine
  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.[6]

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).[6]

  • Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.1-1.5 equivalents).[6]

  • Stir the reaction mixture at room temperature for 3-12 hours.[6]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6]

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]

  • Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.[6]

  • Characterize the product by NMR and MS to confirm its identity and purity.[6]

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product Ald Ald-CH2-PEG4-NH2 Mix Mix in Anhydrous DCM with DIPEA Ald->Mix Boc (Boc)2O Boc->Mix Stir Stir at RT (3-12h) Mix->Stir Workup Aqueous Workup Stir->Workup Product This compound Workup->Product

Caption: Workflow for Boc protection of an amino-PEG linker.

Troubleshooting Start Low Reaction Yield CheckImine Check for Imine Formation (NMR, IR, or LC-MS) Start->CheckImine ImineNo Imine Not Formed CheckImine->ImineNo No ImineYes Imine Formed CheckImine->ImineYes Yes SolutionImine Add catalytic acid (e.g., AcOH). Ensure anhydrous conditions. ImineNo->SolutionImine CheckReducer Check Reducing Agent ImineYes->CheckReducer ReducerBad Reducer Inactive or Too Strong CheckReducer->ReducerBad Issue Found ReducerGood Reducer is Active and Appropriate CheckReducer->ReducerGood No Issue SolutionReducer Use fresh reducing agent. Switch to a milder reducer (e.g., NaBH(OAc)3). ReducerBad->SolutionReducer CheckSolubility Check Reagent Solubility ReducerGood->CheckSolubility SolubilityBad Poor Solubility CheckSolubility->SolubilityBad SolutionSolubility Change solvent system. SolubilityBad->SolutionSolubility

Caption: Troubleshooting decision tree for low yield in reductive amination.

References

Troubleshooting low efficiency in Ald-CH2-PEG4-Boc reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ald-CH2-PEG4-Boc. The following information is designed to help you overcome common challenges and improve the efficiency of your conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the aldehyde group in this compound?

The aldehyde group is primarily used for conjugation to molecules containing a primary amine via reductive amination. This reaction forms a stable secondary amine linkage. It can also react with hydrazide or aminooxy groups to form hydrazone or oxime bonds, respectively.[1]

Q2: At what pH should I perform the reductive amination of the aldehyde group?

The optimal pH for the initial imine formation between the aldehyde and a primary amine is weakly acidic, typically between pH 4 and 6.[2] At lower pH values, the amine becomes protonated and non-nucleophilic, while at higher pH, the aldehyde is not sufficiently activated. The subsequent reduction step's optimal pH can vary based on the chosen reducing agent.[2]

Q3: Which reducing agent is most suitable for the reductive amination of this compound?

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoboorohydride (NaBH₃CN) are highly effective and commonly used for this transformation.[2] They are mild enough to selectively reduce the intermediate imine/iminium ion without significantly reducing the starting aldehyde.[2][3] Sodium triacetoxyborohydride is often preferred due to the toxicity of cyanide byproducts from sodium cyanoborohydride.[4]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] By comparing the reaction mixture to the starting materials, the formation of the product can be tracked. For TLC, staining with potassium permanganate (B83412) (KMnO₄) can help visualize the spots.[2]

Q5: What are the storage recommendations for this compound?

It is recommended to store this compound at -20°C under an inert atmosphere to prevent degradation.[6] PEG aldehydes can be susceptible to air oxidation.[7]

Troubleshooting Guide: Low Reaction Efficiency

Problem 1: Low Yield of the Desired Conjugate

Low yield is a common issue in reductive amination reactions involving PEG linkers. The following sections outline potential causes and solutions.

The formation of the imine intermediate is a critical step and is often the reason for poor yields.[5]

  • Solution:

    • Optimize pH: Ensure the reaction pH is within the optimal range of 4-6 to facilitate imine formation.[2] You can use a non-nucleophilic buffer to maintain the pH.

    • Remove Water: The formation of an imine from an aldehyde and an amine is a reversible reaction that produces water. Removing water can shift the equilibrium towards the imine product. This can be achieved by adding molecular sieves to the reaction mixture.

    • Increase Reaction Time: Allow sufficient time for the imine to form before adding the reducing agent. This can be monitored by TLC or LC-MS.[3][5]

The choice and handling of the reducing agent are crucial for a successful reaction.

  • Solution:

    • Select the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good first choice as it is mild and selective.[2][8] If using sodium borohydride (B1222165) (NaBH₄), ensure the imine has fully formed before its addition, as it can also reduce the starting aldehyde.[2][9]

    • Use Fresh Reagents: Borohydride-based reducing agents can degrade over time, especially if exposed to moisture. Use a fresh bottle or a properly stored reagent.

    • Control Addition: Add the reducing agent portion-wise to control the reaction rate and minimize side reactions.[5]

The bulky nature of the molecule you are conjugating or the PEG chain itself can sterically hinder the reaction.[10]

  • Solution:

    • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or gently heating it can help overcome steric hindrance.

    • Optimize Reagent Stoichiometry: Increasing the molar excess of the less sterically hindered reactant may improve the reaction rate.

Problem 2: Presence of Side Products

The formation of unintended products can complicate purification and reduce the yield of the desired conjugate.

If a non-selective reducing agent is used or if the imine formation is slow, the starting aldehyde can be reduced to an alcohol.[2]

  • Solution:

    • Use a Selective Reducing Agent: Employ a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN, which preferentially reduces the iminium ion over the aldehyde.[3][11]

    • Stepwise Procedure: Allow for complete imine formation before the addition of the reducing agent.[8]

If the newly formed secondary amine reacts with another molecule of the aldehyde, it can lead to the formation of a tertiary amine.[12]

  • Solution:

    • Control Stoichiometry: Use a slight excess of the amine component relative to the aldehyde to minimize the chance of the product amine reacting further.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationKey CharacteristicsCommon Solvents
Sodium TriacetoxyborohydrideNaBH(OAc)₃ / STABMild and selective for imines over aldehydes. Moisture-sensitive. Safer alternative to NaBH₃CN.[2][8]Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)
Sodium CyanoborohydrideNaBH₃CNSelective for imines at neutral pH. Stable in protic solvents. Releases toxic HCN gas under acidic conditions.[2][3][4]Methanol (MeOH), Water
Sodium BorohydrideNaBH₄Stronger reducing agent; can reduce both imines and aldehydes. Should be added after imine formation is complete.[2][9]Methanol (MeOH), Ethanol (EtOH)

Table 2: Effect of pH on Reductive Amination Efficiency

pH RangeEffect on Imine FormationEffect on Amine NucleophilicityOverall Reaction Efficiency
< 4Aldehyde is activated, but amine is protonated and non-nucleophilic.[2][3]LowLow
4 - 6Optimal balance between aldehyde activation and amine nucleophilicity.[2][3]HighHigh
> 7Amine is a good nucleophile, but there is insufficient acid catalysis for imine formation.HighLow

Experimental Protocols

General Protocol for Reductive Amination of this compound with a Primary Amine
  • Imine Formation:

    • In a round-bottom flask, dissolve the primary amine-containing compound (1.0 equivalent) in a suitable solvent (e.g., dichloromethane).

    • Add the this compound (1.1 equivalents).

    • If necessary, add a catalytic amount of acetic acid to maintain a weakly acidic pH.

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the formation of the imine intermediate by TLC or LC-MS.[5]

  • Reduction:

    • Once significant imine formation is observed, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.[5]

    • Stir the reaction at room temperature overnight or until completion is confirmed by TLC or LC-MS.[5]

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[5]

    • Separate the organic layer and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification:

    • Purify the crude product by an appropriate method such as column chromatography (e.g., silica (B1680970) gel) or size-exclusion chromatography (SEC) to remove unreacted PEG linker and other impurities.[5]

Visualizations

Troubleshooting_Workflow start Low Reaction Efficiency check_imine Check Imine Formation (TLC/LC-MS) start->check_imine check_reducing_agent Review Reducing Agent and Conditions start->check_reducing_agent check_side_products Analyze for Side Products (LC-MS) start->check_side_products optimize_ph Optimize pH (4-6) check_imine->optimize_ph remove_water Add Molecular Sieves check_imine->remove_water increase_time Increase Imine Formation Time check_imine->increase_time fresh_reagent Use Fresh Reducing Agent check_reducing_agent->fresh_reagent change_reagent Switch to NaBH(OAc)3 check_reducing_agent->change_reagent adjust_stoichiometry Adjust Stoichiometry check_side_products->adjust_stoichiometry stepwise_addition Stepwise Reagent Addition check_side_products->stepwise_addition success Improved Efficiency optimize_ph->success remove_water->success increase_time->success fresh_reagent->success change_reagent->success adjust_stoichiometry->success stepwise_addition->success

Caption: Troubleshooting workflow for low efficiency reactions.

Reductive_Amination_Pathway Ald_PEG This compound Imine Imine Intermediate Ald_PEG->Imine + R-NH2 - H2O (pH 4-6) Amine Primary Amine (R-NH2) Amine->Imine Product Secondary Amine Product Imine->Product + Reducing Agent (e.g., NaBH(OAc)3)

Caption: Reductive amination reaction pathway.

References

Technical Support Center: Optimizing Ald-CH2-PEG4-Boc Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal pH and other critical parameters for the successful conjugation of Ald-CH2-PEG4-Boc to proteins via reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical principle of conjugating this compound to a protein?

The conjugation occurs through a two-step process known as reductive amination. First, the aldehyde group (-CHO) on the this compound linker reacts with a primary amine group (e.g., the ε-amine of a lysine (B10760008) residue or the N-terminal α-amine) on the protein to form an unstable Schiff base (imine). Subsequently, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), reduces the imine bond to a stable secondary amine, covalently linking the PEG linker to the protein.

Q2: What is the optimal pH for the conjugation reaction?

The optimal pH is a compromise between two opposing requirements: the pH for efficient Schiff base formation and the pH to maintain the stability of the Boc protecting group.

  • Schiff Base Formation: The formation of the imine intermediate is favored under mildly acidic conditions (pH 4.5-6.5), which facilitates the necessary dehydration step.

  • Boc Group Stability: The tert-butyloxycarbonyl (Boc) protecting group is labile in strongly acidic environments (pH < 4).[1][2]

Therefore, a starting pH in the range of 6.0 to 7.5 is recommended. However, the ideal pH should be empirically determined for each specific protein. For selective conjugation to the N-terminus, a lower pH (around 5.0-6.0) can be advantageous to exploit the lower pKa of the N-terminal α-amino group compared to the ε-amino groups of lysine residues.[3][4]

Q3: Which reducing agent should I use?

Sodium cyanoborohydride (NaBH₃CN) is the most commonly used reducing agent for reductive amination in bioconjugation. It is mild enough not to reduce the aldehyde on the linker but is effective at reducing the intermediate imine. It is also relatively stable in aqueous solutions at neutral and slightly acidic pH.

Q4: What are common buffers to use for this reaction?

Phosphate-based buffers (e.g., sodium phosphate) and HEPES are suitable choices for maintaining the pH in the desired range. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the protein's amines for reaction with the aldehyde linker, leading to reduced conjugation efficiency.

Q5: How can I monitor the success of the conjugation reaction?

Several analytical techniques can be employed to confirm successful conjugation and to determine the degree of PEGylation:

  • SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized as a higher band on an SDS-PAGE gel compared to the unconjugated protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the conjugated protein, confirming the addition of the PEG linker.

  • HPLC (Size-Exclusion or Reverse-Phase): Chromatographic methods can be used to separate the conjugated protein from the unconjugated protein and other reaction components, allowing for quantification of the conjugation efficiency.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conjugation Yield Suboptimal pH: The pH of the reaction buffer may not be ideal for Schiff base formation for your specific protein.Perform a pH screening experiment, testing a range of pH values from 6.0 to 8.0 in small-scale reactions.
Inefficient Reducing Agent: The reducing agent may have degraded or been added at an incorrect concentration.Use a fresh stock of sodium cyanoborohydride. Ensure the correct molar excess is used (typically 20-50 fold molar excess over the linker).
Buffer Interference: The reaction buffer contains primary amines (e.g., Tris, glycine).Switch to a non-amine-containing buffer such as phosphate (B84403) buffer or HEPES.
Steric Hindrance: The amine groups on the protein may be inaccessible to the PEG linker.Consider using a longer PEG linker to overcome steric hindrance. Denaturing and refolding the protein under controlled conditions might also expose more reactive sites.
Protein Precipitation during Reaction High Protein Concentration: The protein concentration may be too high, leading to aggregation.Reduce the protein concentration. Perform the reaction at a lower temperature (e.g., 4°C) to improve protein stability.
Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may be destabilizing the protein.Screen different buffer compositions and pH values to find conditions where the protein is most stable.
Loss of Protein Activity Modification of Critical Residues: The conjugation may have occurred at an amine residue essential for the protein's biological activity.If possible, use site-directed mutagenesis to remove reactive lysines from the active site or consider N-terminal specific conjugation by optimizing the pH.
Denaturation: The reaction conditions may have caused the protein to denature.Perform the reaction at a lower temperature and for a shorter duration. Add stabilizing agents such as glycerol (B35011) or trehalose (B1683222) to the reaction mixture.
Premature Boc Deprotection Reaction pH is too Acidic: The pH of the reaction buffer is low enough to cause cleavage of the Boc group.Increase the pH of the reaction buffer to be above 6.0. Monitor the integrity of the Boc group using analytical methods like HPLC or mass spectrometry on the linker before and after the reaction.

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

This protocol provides a general starting point. The optimal conditions, particularly the pH, molar ratios, and reaction time, should be determined empirically for each specific protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • This compound linker

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, at a pH between 6.0 and 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Linker Addition: Add the this compound linker to the protein solution. A molar excess of 5-20 fold of the linker over the protein is a common starting point.

  • Incubation (Schiff Base Formation): Gently mix the solution and incubate at room temperature for 1-2 hours to allow for the formation of the Schiff base.

  • Addition of Reducing Agent: Add a 20-50 fold molar excess of freshly prepared sodium cyanoborohydride to the reaction mixture.

  • Incubation (Reduction): Continue the incubation at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching the Reaction: Add a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted aldehyde linker.

  • Purification: Remove excess reagents and purify the conjugated protein using size-exclusion chromatography, dialysis, or another suitable method.

  • Analysis: Analyze the purified conjugate using SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and determine the degree of PEGylation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Protein Protein Solution (1-10 mg/mL) Mix Mix Protein and Linker (pH 6.0-7.5) Protein->Mix Linker This compound (5-20x molar excess) Linker->Mix Incubate1 Incubate 1-2h RT (Schiff Base Formation) Mix->Incubate1 Add_Reducer Add NaBH3CN (20-50x molar excess) Incubate1->Add_Reducer Incubate2 Incubate 2-4h RT or O/N 4°C (Reduction) Add_Reducer->Incubate2 Quench Quench Reaction (e.g., Tris-HCl) Incubate2->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Analyze Analyze (SDS-PAGE, MS, HPLC) Purify->Analyze

Caption: Experimental workflow for protein conjugation.

troubleshooting_logic Start Low Conjugation Yield? Check_pH Optimize pH (6.0-8.0) Start->Check_pH Check_Buffer Buffer contains amines? Start->Check_Buffer Check_Reagents Check Reagent Activity (Linker & Reducer) Start->Check_Reagents Protein_Issue Protein Precipitation? Start->Protein_Issue Boc_Loss Premature Boc Deprotection? Start->Boc_Loss Change_Buffer Use non-amine buffer (e.g., Phosphate, HEPES) Check_Buffer->Change_Buffer Yes Adjust_Conc Lower Protein Concentration Protein_Issue->Adjust_Conc Adjust_Temp Lower Reaction Temperature Protein_Issue->Adjust_Temp Increase_pH Increase Reaction pH (>6.0) Boc_Loss->Increase_pH

Caption: Troubleshooting decision tree for conjugation.

References

Challenges in Boc deprotection of Ald-CH2-PEG4-Boc and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the challenges encountered during the Boc deprotection of Ald-CH2-PEG4-Boc.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Boc deprotection process in a question-and-answer format.

Question 1: Why is my Boc deprotection incomplete?

Answer:

Incomplete Boc deprotection is a common issue that can stem from several factors, particularly when working with PEGylated molecules.

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid concentration is too low or the acid is too weak, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is the most common reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be enough for the complete removal of the Boc group. While most deprotections are performed at room temperature, some substrates may require extended reaction times.[1]

  • Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain can create steric hindrance, making it more difficult for the acid to access the Boc-protected amine. This effect can slow down the reaction rate.[1]

  • Poor Solubility or Resin Swelling: For solid-phase synthesis, insufficient swelling of the resin can limit solvent and reagent access to the substrate, leading to incomplete deprotection.[2] For solution-phase synthesis, the choice of solvent is crucial to ensure both the PEG-linker and the acid are fully dissolved. Dichloromethane (B109758) (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50% v/v).[1]

  • Extend Reaction Time: Monitor the reaction's progress using an appropriate analytical method like LC-MS or TLC and extend the reaction time until the starting material is consumed.[1]

  • Consider a Stronger Acid System: If TFA/DCM is ineffective, a stronger acid system such as 4M HCl in 1,4-dioxane (B91453) can be used.[1][3]

  • Ensure Proper Solvation: Confirm that your this compound is fully dissolved in the chosen solvent.[1]

Question 2: Is the aldehyde functional group stable under standard Boc deprotection conditions?

Answer:

Generally, the aldehyde group is stable under the anhydrous acidic conditions typically used for Boc deprotection, such as TFA in DCM. However, to minimize the risk of side reactions, it is crucial to adhere to optimized protocols. Prolonged exposure to strong acids or the presence of nucleophilic scavengers could potentially lead to unwanted reactions. If you observe aldehyde-related side products, consider using milder deprotection conditions or an alternative strategy.

Question 3: I am observing unexpected side products after deprotection. What could be the cause?

Answer:

The formation of side products is often due to the reactive tert-butyl cation that is generated during the cleavage of the Boc group.[4]

  • Alkylation: This cation can alkylate nucleophilic sites on your molecule or in the reaction mixture. Electron-rich aromatic rings and thiols are particularly susceptible to this side reaction.[4]

Troubleshooting Steps:

  • Use Scavengers: Add a scavenger, such as triisopropylsilane (B1312306) (TIS) (typically 2.5-5% v/v), to the reaction mixture.[1] Scavengers "trap" the tert-butyl cation, preventing it from reacting with your product.

  • Optimize Reaction Conditions: Avoid excessively long reaction times or high temperatures, which can promote side reactions.

Question 4: How can I effectively remove residual acid (e.g., TFA) after the reaction is complete?

Answer:

Residual acid can interfere with subsequent reaction steps. Complete removal is essential.

Solutions:

  • Evaporation Under Reduced Pressure: For volatile acids like TFA, removal via rotary evaporation is a standard procedure.[1]

  • Co-evaporation: To remove trace amounts of acid, co-evaporate the residue with a solvent like toluene (B28343) (this is typically repeated three times).[1][5]

  • Aqueous Workup: If your deprotected product is soluble in an organic solvent, you can dilute the reaction mixture and wash it with a basic aqueous solution, such as saturated sodium bicarbonate, to neutralize and remove the acid.[1]

  • Precipitation: The deprotected amine salt can sometimes be precipitated by adding a non-polar solvent like cold diethyl ether. The solid can then be collected by filtration.[1]

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of this compound? A common and effective method is using a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1-2 hours.[1][5]

Q2: How can I monitor the progress of the deprotection reaction? The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the product.[5]

Q3: Should I be concerned about the CO2 generated during the reaction? Yes, the deprotection reaction releases carbon dioxide gas. It is important to ensure the reaction is not performed in a sealed system to allow the gas to escape safely.[6][7]

Q4: What is the final form of the product after deprotection with TFA or HCl? The deprotected amine will be in the form of its corresponding salt (e.g., TFA salt or hydrochloride salt). This salt can often be used directly in subsequent reactions or neutralized to the free amine through a basic workup.[1][5]

Q5: Are there milder alternatives to TFA for Boc deprotection if my molecule is sensitive? Yes, for acid-sensitive substrates, several milder methods can be employed. These include using aqueous phosphoric acid, oxalyl chloride in methanol, or thermal deprotection.[4][8][9] However, these methods may require more optimization for your specific substrate.

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection[1][3]
ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)1-2 hoursRoom Temperature
Hydrochloric Acid (HCl)4 M1,4-Dioxane1-4 hoursRoom Temperature

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol describes a general procedure for the removal of the Boc group using trifluoroacetic acid in dichloromethane.

  • Dissolution: Dissolve the Boc-protected linker (this compound) in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: To the stirred solution, slowly add TFA to a final concentration of 20-50% (v/v). If your molecule is sensitive to alkylation, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material has been consumed (typically 1-2 hours).[5]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[5]

  • TFA Removal: Add toluene to the residue and concentrate again under reduced pressure. Repeat this co-evaporation step two more times to ensure the removal of residual TFA.[5] The resulting amine TFA salt can be used directly or subjected to further purification and neutralization.

Protocol 2: General Purification and Neutralization
  • Dissolution: Dissolve the crude amine TFA salt from the previous protocol in a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Neutralization: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and form the free amine.

  • Extraction: Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.[5]

Mandatory Visualization

Boc Deprotection Mechanism

Boc_Deprotection Acid-Catalyzed Boc Deprotection Mechanism Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Boc_Amine->Protonation + H+ Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Fragmentation Fragmentation Protonated_Intermediate->Fragmentation Carbamic_Acid Carbamic Acid Fragmentation->Carbamic_Acid Tert_Butyl tert-Butyl Cation Fragmentation->Tert_Butyl Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation - CO2 Scavenger Scavenger (e.g., TIS) Tert_Butyl->Scavenger Trapped by Free_Amine Free Amine Decarboxylation->Free_Amine Amine_Salt Amine Salt (Final Product) Free_Amine->Amine_Salt + H+ Quenched Quenched Cation Scavenger->Quenched

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Workflow

Experimental_Workflow Workflow for Deprotection and Purification start Start: this compound dissolve 1. Dissolve in DCM start->dissolve cool 2. Cool to 0°C dissolve->cool add_tfa 3. Add TFA (+/- Scavenger) cool->add_tfa react 4. Stir at RT (1-2h) add_tfa->react monitor 5. Monitor by LC-MS/TLC react->monitor monitor->react Incomplete concentrate 6. Concentrate in vacuo monitor->concentrate Complete coevaporate 7. Co-evaporate with Toluene (3x) concentrate->coevaporate purify 8. Purification coevaporate->purify aqueous Aqueous Workup (Wash with NaHCO3) purify->aqueous precipitate Precipitation (Add Diethyl Ether) purify->precipitate end End: Purified Amine aqueous->end precipitate->end

Caption: Experimental workflow for Boc deprotection.

Troubleshooting Decision Tree

Troubleshooting_Tree Troubleshooting Boc Deprotection Issues start Problem with Deprotection? incomplete Incomplete Reaction? start->incomplete No side_products Side Products Observed? start->side_products Yes sol_time Increase Reaction Time & Monitor incomplete->sol_time Yes sol_scavenger Add Scavenger (e.g., 5% TIS) side_products->sol_scavenger Yes sol_conc Increase TFA Concentration (e.g., to 50%) sol_time->sol_conc Still Incomplete sol_hcl Switch to 4M HCl in Dioxane sol_conc->sol_hcl Still Incomplete sol_conditions Reduce Reaction Time/ Temperature sol_scavenger->sol_conditions Still Side Products

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Purification of Ald-CH2-PEG4-Boc Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ald-CH2-PEG4-Boc and its reaction products. Here, you will find detailed information on purification strategies, common challenges, and experimental protocols to help you achieve high-purity compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying reaction products of this compound?

A1: The primary challenges in purifying products from reactions involving this compound stem from the properties of the polyethylene (B3416737) glycol (PEG) chain. These challenges include:

  • High Polarity: The PEG linker significantly increases the polarity of the resulting conjugate, which can lead to issues with standard normal-phase chromatography, such as streaking and poor recovery.

  • Heterogeneity of Reaction Mixture: The reaction mixture can be complex, containing unreacted starting materials (both the this compound linker and the other reactant), the desired product, and potential side products.

  • Charge Shielding: The PEG chain can "shield" the charges on the surface of the molecule, which can reduce the effectiveness of purification techniques that rely on charge differences, like ion-exchange chromatography.

  • Increased Hydrodynamic Radius: The PEG chain increases the molecule's size in solution, which is a property that can be leveraged for purification by size-exclusion chromatography.

Q2: What are the most common impurities I might encounter?

A2: Depending on the reaction you are performing with the aldehyde group of this compound, you may encounter different impurities:

  • Unreacted Starting Materials: Excess this compound or the other reactant in your conjugation reaction are common impurities.

  • Side Products from Reductive Amination: If you are performing a reductive amination, potential side products include over-alkylation of the amine, or reduction of the starting aldehyde to an alcohol.

  • Side Products from Oxime Ligation: In oxime ligation reactions with aminooxy compounds, the high reactivity of the aminooxy group can sometimes lead to side reactions if not handled carefully. However, oxime ligation is generally a very clean and specific reaction.

  • Hydrolysis Products: The imine or oxime bond formed can be susceptible to hydrolysis under certain pH conditions, leading to the regeneration of the starting aldehyde and amine/aminooxy compound.

Q3: Which purification techniques are most suitable for my this compound conjugate?

A3: Several chromatographic techniques are well-suited for the purification of PEGylated compounds. The choice of technique will depend on the specific properties of your conjugate and the impurities present.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the method of choice for purifying PEGylated small molecules and PROTACs due to its high resolving power.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is very effective for removing smaller impurities like unreacted linkers or byproducts from your larger PEGylated product.

  • Ion-Exchange Chromatography (IEX): IEX can be used if your target molecule has a net charge that is sufficiently different from the impurities. The effectiveness can be influenced by the charge-shielding effect of the PEG chain.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be a useful alternative to RP-HPLC, particularly for larger biomolecules.

  • Liquid-Liquid Extraction: This technique can be useful for an initial workup to remove highly polar or non-polar impurities, but may not be sufficient for achieving high purity on its own.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound reaction products.

Chromatographic Purification (RP-HPLC & SEC)
Problem Potential Cause Suggested Solution
Peak Tailing in HPLC Secondary interactions between basic functional groups on the analyte and acidic silanol (B1196071) groups on the silica-based column packing.- Operate at a lower pH to protonate silanol groups.- Use a column with end-capping to reduce the number of free silanol groups.- Add a competitive base to the mobile phase.
Peak Fronting in HPLC Column overload (mass or concentration).- Reduce the amount of sample injected.- Dilute the sample before injection.
Low Recovery of Product - Irreversible binding to the column: The product may be too hydrophobic for the column and elution conditions.- Precipitation on the column: The product may not be soluble in the mobile phase.- For RP-HPLC: Adjust the gradient to elute with a stronger organic solvent.- For IEX: Increase the salt concentration in the elution buffer.- Modify the mobile phase to improve the solubility of your product. Consider adding a small percentage of a different organic solvent.
Poor Separation of Product and Impurities - Inappropriate column selection: The column chemistry or pore size may not be optimal for your separation.- Suboptimal mobile phase/gradient: The elution conditions are not providing enough resolution.- For RP-HPLC: Try a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size. Optimize the gradient slope; a shallower gradient often improves resolution.- For SEC: Use a longer column or a column with a smaller particle size for higher resolution. Ensure the pore size of the column is appropriate for the molecular weight range of your molecules.
Product Aggregation After Purification - Harsh purification conditions: High pressure or inappropriate buffer conditions can induce aggregation.- Instability of the PEGylated molecule: The conjugation may have altered the stability of your molecule.- Perform purification steps at a lower temperature (e.g., 4°C).- Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your product's stability.- For SEC, reduce the flow rate to lower the pressure.
Liquid-Liquid Extraction
Problem Potential Cause Suggested Solution
Emulsion Formation The presence of surfactants or other molecules that stabilize the interface between the two liquid phases.- Gently swirl the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Allow the mixture to stand for a longer period.- Centrifuge the mixture to break the emulsion.
Poor Recovery of Product in the Organic Phase The product is too polar to be efficiently extracted into the organic solvent.- Use a more polar organic solvent (e.g., ethyl acetate (B1210297) instead of hexane).- Perform multiple extractions with fresh organic solvent.- Adjust the pH of the aqueous phase to neutralize any charged groups on your product, making it less polar.

Data Presentation

The following tables summarize typical performance metrics for the purification of PEGylated molecules using common chromatographic techniques. The actual values will vary depending on the specific molecule, column, and conditions used.

Table 1: Comparison of Purification Methods for PEGylated Small Molecules (e.g., PROTACs)

Purification Method Typical Purity (%) Typical Recovery (%) Loading Capacity Key Advantages Key Disadvantages
Reversed-Phase HPLC (RP-HPLC) >9560-90ModerateHigh resolution, good for removing closely related impurities.Can be denaturing for some molecules, requires organic solvents.
Size-Exclusion Chromatography (SEC) 85-95>90HighMild conditions, good for removing small molecule impurities.Lower resolution for molecules of similar size.
Ion-Exchange Chromatography (IEX) >9070-95HighHigh capacity, separates based on charge.Effectiveness can be reduced by PEG's charge shielding effect.

Experimental Protocols

Protocol 1: General Preparative RP-HPLC Purification

This protocol provides a general starting point for the purification of a PEGylated small molecule.

1. Sample Preparation:

  • Dissolve the crude reaction mixture in a minimal amount of a strong solvent like DMSO or DMF.

  • Dilute the sample with the initial mobile phase (e.g., 95% Water/Acetonitrile with 0.1% TFA) to a suitable concentration.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: A C18 or C8 preparative column is a good starting point.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA or FA.

  • Gradient: A linear gradient from a low percentage of B (e.g., 5-10%) to a high percentage of B (e.g., 95%) over 30-60 minutes. The gradient should be optimized based on the retention time of your compound.

  • Flow Rate: The flow rate will depend on the diameter of your preparative column.

  • Detection: UV detection at a wavelength where your compound absorbs (e.g., 214, 254, or 280 nm).

3. Purification and Analysis:

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient and collect fractions corresponding to the peak of your target compound.

  • Analyze the collected fractions by analytical HPLC-MS to determine their purity and confirm the identity of the product.

  • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Protocol 2: General Size-Exclusion Chromatography (SEC) Purification

This protocol is suitable for removing small molecule impurities from a larger PEGylated product.

1. Sample Preparation:

  • Dissolve the crude reaction mixture in the SEC mobile phase.

  • Filter the sample through a 0.22 µm syringe filter.

2. SEC Conditions:

  • Column: Choose an SEC column with a fractionation range appropriate for the molecular weight of your product and the impurities you want to remove.

  • Mobile Phase: A buffered aqueous solution, such as Phosphate Buffered Saline (PBS) pH 7.4, is commonly used.

  • Flow Rate: The flow rate should be optimized for the specific column to ensure good resolution without excessive pressure.

  • Detection: UV detection at 280 nm for proteins or other appropriate wavelength for your molecule.

3. Purification and Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is observed.

  • Inject the sample. The injection volume should typically be less than 5% of the column volume for optimal resolution.

  • Elute the sample isocratically with the mobile phase. Larger molecules will elute first.

  • Collect fractions and analyze them to identify those containing the purified product.

  • Pool the desired fractions. If necessary, the buffer can be exchanged or the sample concentrated.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification start This compound + Reactant reaction Conjugation Reaction (e.g., Reductive Amination or Oxime Ligation) start->reaction crude Crude Reaction Mixture reaction->crude prep_hplc Preparative RP-HPLC crude->prep_hplc Primary Purification sec Size-Exclusion Chromatography crude->sec Alternative/Initial Cleanup analysis Purity Analysis (LC-MS) prep_hplc->analysis sec->analysis pure_product Pure Product (>95%) analysis->pure_product Pool Pure Fractions

Caption: General workflow for the purification of this compound reaction products.

troubleshooting_logic cluster_problem_id Problem Identification cluster_solutions Potential Solutions start Purification Issue Encountered peak_shape Poor Peak Shape? start->peak_shape low_recovery Low Recovery? start->low_recovery poor_separation Poor Separation? start->poor_separation solution_peak Adjust Mobile Phase pH Change Column Reduce Sample Load peak_shape->solution_peak Yes solution_recovery Modify Elution Gradient Improve Sample Solubility low_recovery->solution_recovery Yes solution_separation Optimize Gradient Change Column/Stationary Phase poor_separation->solution_separation Yes

Caption: A logical troubleshooting guide for common chromatography purification issues.

Avoiding aggregation during protein labeling with Ald-CH2-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during labeling with Ald-CH2-PEG4-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional crosslinker. Let's break down its components:

  • Ald (Aldehyde): This is a reactive group that specifically and covalently bonds with aminooxy or hydrazide groups on a target molecule under mild conditions, forming a stable oxime or hydrazone bond, respectively.[1]

  • CH2: A methylene (B1212753) spacer.

  • PEG4: A polyethylene (B3416737) glycol (PEG) chain with four repeating units. This PEG spacer is hydrophilic and flexible, which enhances the water solubility of the conjugate and can help reduce steric hindrance.[1] The PEG moiety contributes to improved protein stability and can prevent aggregation.[2][3][4][5]

  • Boc (tert-Butoxycarbonyl): This is a protecting group on a primary amine. It is stable under neutral and basic conditions but can be removed with mild acid to expose the amine for subsequent conjugation steps.[1]

This structure allows for a two-step, or orthogonal, labeling strategy.

Q2: What are the primary causes of protein aggregation when using this compound?

Protein aggregation during labeling can arise from several factors:

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your buffer are critical.[6] Proteins are least soluble at their isoelectric point (pI). Labeling at a pH far from the pI can increase net charge and reduce aggregation.[6]

  • High Protein Concentration: Higher protein concentrations can increase the likelihood of intermolecular interactions that lead to aggregation.[6][7]

  • Over-labeling: Attaching too many PEG linker molecules to the protein can alter its surface properties, such as charge and hydrophobicity, leading to reduced solubility and aggregation.[8][9]

  • Temperature: Higher temperatures can sometimes accelerate aggregation processes.[6]

  • Presence of Contaminating Amines: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with your target molecule for reaction with the aldehyde group of the linker.[8]

Q3: How does the PEG4 chain in this compound help prevent aggregation?

The polyethylene glycol (PEG) chain plays a crucial role in preventing aggregation in several ways:

  • Increased Hydrophilicity: PEG is highly water-soluble. Attaching it to a protein can increase the overall hydrophilicity of the conjugate, improving its solubility.[4][5]

  • Steric Hindrance: The flexible PEG chain creates a "hydrated shell" around the protein. This creates a physical barrier that sterically hinders intermolecular interactions that can lead to aggregation.[3][5]

  • Enhanced Stability: PEGylation has been shown to improve the thermal and proteolytic stability of proteins.[4][10][11]

Troubleshooting Guides

Issue 1: Visible Precipitation or Cloudiness During or After Labeling

This is a strong indicator of significant protein aggregation.

Possible Cause Troubleshooting Steps
Suboptimal Buffer pH Ensure the buffer pH is at least 1-1.5 units away from your protein's isoelectric point (pI).[6] For reactions with aldehyde-reactive partners like aminooxy groups, a pH range of 5.5-7.0 is often effective.[12][13]
Inappropriate Ionic Strength For some proteins, low salt concentrations can lead to aggregation. Try increasing the salt concentration (e.g., to 150 mM NaCl) to screen electrostatic interactions.[6]
High Protein Concentration Reduce the protein concentration during the labeling reaction (e.g., to 1-2 mg/mL).[6] If a higher final concentration is needed, perform the labeling at a lower concentration and then carefully concentrate the product.
Excessive Molar Ratio of Labeling Reagent Reduce the molar excess of this compound to your protein. Perform a titration to find the optimal ratio that yields sufficient labeling without causing aggregation. A 10- to 50-fold molar excess is a general starting point for PEG aldehydes.[14]
High Temperature Perform the labeling reaction at a lower temperature (e.g., 4°C), which may require a longer incubation time.[6]
Issue 2: Low or No Labeling Efficiency

If your protein remains soluble but the labeling is unsuccessful.

Possible Cause Troubleshooting Steps
Competing Amines in Buffer Ensure you are using an amine-free buffer such as MES, HEPES, or phosphate (B84403) buffer.[13][15] Buffers like Tris or glycine contain primary amines that will react with the aldehyde group.[8]
Inactive this compound Aldehyde groups can be susceptible to oxidation. Use a fresh vial of the reagent or one that has been stored properly at -20°C under an inert atmosphere.[13]
Suboptimal Reaction pH While a pH of 5.5-7.0 is a good starting point for oxime/hydrazone formation, the optimal pH can be protein-dependent. Consider a small-scale pH screen.
Insufficient Molar Excess While high molar excess can cause aggregation, too low of a ratio will result in poor labeling. If you are not seeing aggregation, consider incrementally increasing the molar excess of the this compound reagent.

Experimental Protocols

Recommended Buffer Additives for Preventing Aggregation

The addition of stabilizing excipients to your labeling and storage buffers can significantly reduce aggregation. The optimal additive and its concentration should be determined empirically for your specific protein.

Additive Typical Concentration Range Mechanism of Action
Glycerol 5-20% (v/v)Increases viscosity, reducing intermolecular collisions and stabilizing the protein's native state.[]
Sucrose/Trehalose 5-10% (w/v)These sugars can replace water molecules in the protein's hydration shell, providing stability.[]
L-Arginine 50-100 mMCan suppress aggregation by binding to hydrophobic patches and charged regions on the protein surface.[7]
Non-ionic Detergents (e.g., Tween-20) 0.01-0.1% (v/v)Can help solubilize proteins and prevent aggregation mediated by hydrophobic interactions.[7]
Protocol: Labeling a Protein with an Aminooxy-Probe using this compound

This protocol provides a general workflow. Optimal conditions (e.g., molar ratios, incubation times) should be determined empirically.

1. Protein Preparation:

  • Dialyze or buffer exchange your protein into an amine-free buffer (e.g., 100 mM MES or phosphate buffer, 150 mM NaCl, pH 6.0).
  • Adjust the protein concentration to 1-5 mg/mL.

2. Reagent Preparation:

  • Immediately before use, dissolve the this compound and your aminooxy-functionalized probe (e.g., a fluorescent dye) in an anhydrous organic solvent like DMSO to a concentration of 10-20 mM.

3. Labeling Reaction:

  • Add the dissolved this compound to your protein solution. A starting point is a 10- to 20-fold molar excess of the reagent over the protein.
  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
  • Note: The reaction of the aldehyde with the protein's target (if it has a native aldehyde or one is being introduced) or a pre-modified protein with an aminooxy or hydrazide group is the first step. For the purpose of this guide, we assume the protein is being modified to introduce the PEG-Boc moiety.

4. Removal of Excess Reagent:

  • Purify the PEGylated protein from the excess, unreacted this compound using size-exclusion chromatography (SEC), dialysis, or spin filtration.

5. (Optional) Boc Deprotection:

  • To deprotect the amine, the PEGylated protein can be treated with a mild acidic solution (e.g., trifluoroacetic acid in a suitable solvent), followed by purification. This step should be carefully optimized to avoid protein denaturation.

6. Conjugation to the Deprotected Amine:

  • The now amine-exposed PEGylated protein can be reacted with a second labeling reagent (e.g., an NHS-ester functionalized molecule).

7. Final Purification:

  • Purify the final conjugate to remove any unreacted labeling reagent using an appropriate chromatography method.

Visualizations

Troubleshooting_Workflow Troubleshooting Protein Aggregation during Labeling start Start Labeling Reaction check_agg Observe for Precipitation/Cloudiness start->check_agg agg_yes Aggregation Observed check_agg->agg_yes Yes agg_no No Aggregation check_agg->agg_no No reduce_ratio Reduce Molar Ratio of This compound agg_yes->reduce_ratio check_eff Check Labeling Efficiency agg_no->check_eff lower_conc Lower Protein Concentration reduce_ratio->lower_conc change_buffer Optimize Buffer (pH, Ionic Strength) lower_conc->change_buffer add_stabilizer Add Stabilizing Excipients (e.g., Glycerol, Arginine) change_buffer->add_stabilizer lower_temp Lower Reaction Temperature (e.g., 4°C) add_stabilizer->lower_temp re_run Re-run Labeling Reaction lower_temp->re_run re_run->check_agg eff_ok Sufficient Labeling check_eff->eff_ok OK eff_low Low/No Labeling check_eff->eff_low Low purify Purify Labeled Protein eff_ok->purify check_buffer_amine Check for Amines in Buffer (e.g., Tris, Glycine) eff_low->check_buffer_amine end Experiment Complete purify->end check_reagent Use Fresh this compound check_buffer_amine->check_reagent increase_ratio Increase Molar Ratio check_reagent->increase_ratio increase_ratio->re_run

Caption: Troubleshooting workflow for protein aggregation.

Experimental_Workflow Experimental Workflow for Protein Labeling prep_protein 1. Prepare Protein in Amine-Free Buffer reaction 3. Labeling Reaction (Protein + Reagent) prep_protein->reaction prep_reagent 2. Prepare Fresh This compound Solution prep_reagent->reaction purify1 4. Purify PEGylated Protein (e.g., SEC) reaction->purify1 optional_deprotect 5. (Optional) Boc Deprotection (Mild Acid) purify1->optional_deprotect conjugate2 6. Second Conjugation (to exposed amine) optional_deprotect->conjugate2 Deprotect analyze 8. Analysis and Storage optional_deprotect->analyze Skip purify2 7. Final Purification of Dual-Labeled Protein conjugate2->purify2 purify2->analyze

Caption: Workflow for labeling with this compound.

References

Impact of solvent choice on Ald-CH2-PEG4-Boc reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the reductive amination reaction involving Ald-CH2-PEG4-Boc.

I. Reaction Overview and Key Parameters

The reaction of this compound with a primary amine is a reductive amination process. This reaction proceeds in two main steps:

  • Imine Formation: The aldehyde group of this compound reacts with a primary amine to form an unstable imine intermediate (a Schiff base). This step is reversible and typically favored under mildly acidic conditions (pH 5-7).

  • Reduction: A reducing agent is used to reduce the imine to a stable secondary amine, forming the final conjugate.

The choice of solvent, pH, temperature, and reducing agent significantly impacts the reaction kinetics, yield, and purity of the final product.

II. Impact of Solvent Choice on Reaction Kinetics

The solvent plays a crucial role in the this compound reaction by influencing the solubility of reactants, the stability of the imine intermediate, and the activity of the reducing agent. While optimal solvent conditions should be determined empirically for each specific application, the following table provides a summary of common solvents and their general impact on reductive amination reactions with PEG aldehydes.

Table 1: General Impact of Solvents on this compound Reaction Kinetics

SolventPolarityGeneral ObservationsPotential Issues
Dichloromethane (DCM) Nonpolar aproticCommonly used, good solubility for many organic molecules.Environmental and health concerns. May not be ideal for biomolecules.
1,2-Dichloroethane (DCE) Nonpolar aproticFrequently used in literature, similar to DCM.Toxic, environmental concerns.
Tetrahydrofuran (THF) Polar aproticGood solvent for a range of reactants.Can form peroxides; may need to be freshly distilled.
Dimethylformamide (DMF) Polar aproticHigh boiling point, good solvating power for polar and nonpolar compounds.Can be difficult to remove; potential for side reactions at high temperatures.
Dimethyl Sulfoxide (DMSO) Polar aproticExcellent solvating power, can increase reaction rates.[1]Difficult to remove; can complicate product purification.
Acetonitrile (ACN) Polar aproticGood for a range of reactants, relatively volatile.Can be susceptible to hydrolysis of the imine intermediate.
Methanol (MeOH) Polar proticCan act as both a solvent and a proton source to facilitate imine formation.May react with some reducing agents.
Phosphate-Buffered Saline (PBS) AqueousIdeal for reactions with biomolecules like proteins.pH needs to be carefully controlled.

Note: The information in this table is based on general principles of reductive amination and may not be specific to every this compound reaction. Optimization is recommended for each specific substrate and reaction scale.

III. Experimental Protocols

General Protocol for Reductive Amination using this compound

This protocol provides a general starting point for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine-containing substrate

  • Anhydrous solvent (e.g., DCM, DMF, or THF)

  • Reducing agent (e.g., sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN))

  • Inert gas (e.g., nitrogen or argon)

  • Reaction vessel and magnetic stirrer

Procedure:

  • Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the primary amine-containing substrate in the chosen anhydrous solvent.

  • Addition of this compound: Add this compound to the solution. A typical molar ratio is 1.0 to 1.2 equivalents of the aldehyde linker to the amine.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of this step can be monitored by an appropriate analytical method such as TLC or LC-MS.

  • Reduction: Add the reducing agent to the reaction mixture. For STAB, a common molar ratio is 1.5 to 2.0 equivalents relative to the amine. For NaBH₃CN, a similar excess is typically used, and the reaction is often performed in the presence of a weak acid catalyst like acetic acid.

  • Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress until the starting materials are consumed (typically 2-24 hours).

  • Quenching: Once the reaction is complete, quench any remaining reducing agent by adding an appropriate quenching solution (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).

  • Purification: Purify the final conjugate using a suitable method such as column chromatography, preparative HPLC, or crystallization.

IV. Troubleshooting Guide

Table 2: Troubleshooting Common Issues in this compound Reactions

IssuePotential CauseSuggested Solution
Low or No Product Yield 1. Inactive or degraded this compound. 2. Inactive or degraded reducing agent. 3. Suboptimal pH for imine formation. 4. Presence of moisture in the reaction. 5. Steric hindrance around the amine or aldehyde.1. Use fresh or properly stored this compound. 2. Use a fresh batch of the reducing agent. 3. For reactions in organic solvents, add a catalytic amount of a weak acid (e.g., acetic acid). For aqueous solutions, adjust the pH to 5-7. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere. 5. Increase the reaction time and/or temperature. Consider using a less sterically hindered linker if possible.
Formation of Side Products 1. Over-reduction of the aldehyde to an alcohol. 2. Formation of a tertiary amine by reaction of the product with another molecule of the aldehyde. 3. Hydrolysis of the imine intermediate back to the starting materials.1. Use a milder reducing agent (e.g., NaBH(OAc)₃ is generally selective for imines over aldehydes). 2. Use a controlled stoichiometry, typically a slight excess of the amine. 3. Ensure anhydrous conditions and prompt addition of the reducing agent after imine formation.
Incomplete Reaction 1. Insufficient amount of reducing agent. 2. Poor solubility of reactants. 3. Low reaction temperature.1. Increase the molar excess of the reducing agent. 2. Try a different solvent or a co-solvent system to improve solubility. 3. Gently warm the reaction mixture (e.g., to 40-50 °C), but monitor for side product formation.
Difficulty in Product Purification 1. Excess PEG linker remaining. 2. Similar polarity of the product and starting materials.1. Use a slight excess of the amine substrate rather than the PEG linker. 2. Optimize the chromatographic conditions (e.g., try a different solvent system or a different type of stationary phase).

V. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reductive amination reaction with this compound?

A1: The optimal pH for the initial imine formation is typically in the range of 5 to 7. In this pH range, the amine is sufficiently nucleophilic, and the equilibrium favors the formation of the imine.

Q2: Which reducing agent is best for this reaction?

A2: Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and selective for the reduction of imines in the presence of aldehydes. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic and requires careful handling.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of starting materials and the appearance of the product.

Q4: Do I need to protect other functional groups on my substrate?

A4: The Boc (tert-Butyloxycarbonyl) group on the this compound protects the terminal amine. If your substrate contains other reactive functional groups that could react with the aldehyde or the reducing agent, they may need to be protected prior to the PEGylation reaction.

Q5: Can I perform this reaction in an aqueous buffer?

A5: Yes, for biomolecules such as proteins, the reaction is often performed in an aqueous buffer like Phosphate-Buffered Saline (PBS) at a controlled pH. Ensure that the buffer itself does not contain primary amines (e.g., Tris buffer) which would compete in the reaction.

VI. Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the reductive amination of a primary amine with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Amine Dissolve Amine Add this compound Add this compound Dissolve Amine->Add this compound Imine Formation Imine Formation Add this compound->Imine Formation Add Reducing Agent Add Reducing Agent Imine Formation->Add Reducing Agent Reduction Reduction Add Reducing Agent->Reduction Quench Reaction Quench Reaction Reduction->Quench Reaction Purification Purification Quench Reaction->Purification Final Product Final Product Purification->Final Product

References

Strategies to improve the solubility of Ald-CH2-PEG4-Boc conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the solubility of Ald-CH2-PEG4-Boc conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of the this compound linker itself?

A1: The this compound linker is soluble in dimethyl sulfoxide (B87167) (DMSO), with reported solubility up to 10 mM.[1] It also exhibits good solubility in other organic solvents such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF).[2] While the tetraethylene glycol (PEG4) spacer is designed to enhance aqueous solubility, the presence of the hydrophobic tert-butyloxycarbonyl (Boc) group limits its overall water solubility.[2][3]

Q2: Why is my this compound conjugate poorly soluble in aqueous solutions?

A2: Poor aqueous solubility of the conjugate can be attributed to several factors:

  • The conjugated molecule: The inherent hydrophobicity of the molecule you are conjugating to the linker is a primary determinant of the final product's solubility.

  • The Boc protecting group: The tert-butyloxycarbonyl (Boc) group is hydrophobic and can significantly decrease the aqueous solubility of the final conjugate.[4]

  • High molecular weight: As the overall molecular weight of the conjugate increases, its solubility can decrease.

Q3: In which solvents should I attempt to dissolve my this compound conjugate?

A3: For initial solubilization, it is recommended to start with organic solvents in which the linker itself is soluble, such as DMSO, DMF, or DCM.[2][3] For applications requiring aqueous buffers, preparing a concentrated stock solution in an organic solvent and then diluting it into the aqueous medium is a common strategy.

Q4: How does the PEG4 spacer contribute to the conjugate's properties?

A4: The PEG4 spacer is incorporated to improve the solubility and flexibility of the resulting conjugate.[3] PEGylation, the process of attaching PEG chains, is a well-established method to enhance the pharmacokinetic properties of therapeutic molecules, including increased half-life and improved stability.[5]

Q5: Can the solubility of my conjugate be improved by removing the Boc group?

A5: Yes, removing the Boc group can significantly improve aqueous solubility. The Boc group is hydrophobic, and its removal exposes a primary amine, which is more polar. This deprotection is typically achieved under acidic conditions.[3]

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered during the handling and use of this compound conjugates.

Problem Possible Cause Suggested Solution
Conjugate precipitates out of solution during or after purification. The chosen solvent system is not appropriate for the final conjugate.Re-dissolve the precipitate in a stronger organic solvent (e.g., DMSO) and consider a different purification method or solvent gradient.
The conjugate is "salting out" due to high salt concentrations in the buffer.Use dialysis or a desalting column to exchange the buffer for one with a lower salt concentration.
Difficulty dissolving the final lyophilized conjugate. The conjugate has formed aggregates upon drying.Try dissolving in a small amount of an organic solvent like DMSO first, then slowly add the aqueous buffer while vortexing. Sonication can also be used to aid dissolution.
The conjugate is not soluble enough for in vitro or in vivo assays. The inherent hydrophobicity of the conjugate is too high for the required concentration in aqueous media.Formulation Strategies: • Use of co-solvents (e.g., a small percentage of DMSO, ethanol, or PEG400 in the aqueous buffer). • Addition of surfactants or cyclodextrins to improve solubility.Chemical Modification: • If the experimental design allows, remove the hydrophobic Boc group to expose the more polar amine.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Lyophilized this compound Conjugate
  • Add a small volume of a water-miscible organic solvent (e.g., DMSO, DMF) to the lyophilized conjugate to create a concentrated stock solution.

  • Gently vortex or sonicate the vial to ensure the conjugate is fully dissolved.

  • For aqueous-based assays, add the stock solution dropwise to the aqueous buffer while gently stirring.

  • If precipitation occurs, adjust the final concentration of the organic solvent or the conjugate.

Protocol 2: Boc Deprotection to Improve Aqueous Solubility
  • Dissolve the Boc-protected this compound conjugate in a suitable organic solvent such as dichloromethane (DCM).

  • Add an acid, such as trifluoroacetic acid (TFA), to the solution. A common starting concentration is 20-50% TFA in DCM.

  • Stir the reaction at room temperature and monitor the progress by an appropriate analytical method (e.g., LC-MS) until the starting material is consumed.

  • Remove the solvent and excess acid under a stream of nitrogen or by rotary evaporation.

  • The resulting deprotected conjugate can then be dissolved in an appropriate buffer system.

Visualizing Experimental Workflows

Below are diagrams illustrating key experimental workflows for troubleshooting solubility issues with this compound conjugates.

G cluster_0 Solubility Troubleshooting Workflow start Start: Conjugate with Poor Aqueous Solubility solvent Attempt to Dissolve in Organic Solvent (DMSO, DMF) start->solvent stock Prepare Concentrated Stock Solution solvent->stock dilute Dilute Stock into Aqueous Buffer stock->dilute soluble Soluble? dilute->soluble end_good End: Proceed with Experiment soluble->end_good Yes formulation Formulation Strategies: - Add Co-solvents - Add Surfactants soluble->formulation No formulation->dilute deprotection Chemical Modification: Remove Boc Group formulation->deprotection end_bad End: Re-evaluate Conjugate Design formulation->end_bad deprotection->dilute

Caption: A workflow for troubleshooting the solubility of this compound conjugates.

G cluster_1 Boc Deprotection Protocol start Start: Boc-Protected Conjugate dissolve Dissolve in DCM start->dissolve add_tfa Add TFA (20-50%) dissolve->add_tfa react React at Room Temperature (Monitor by LC-MS) add_tfa->react evaporate Evaporate Solvent and Excess Acid react->evaporate end End: Deprotected Conjugate (Improved Solubility) evaporate->end

References

Technical Support Center: PROTAC Synthesis with Ald-CH2-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC synthesis utilizing the Ald-CH2-PEG4-Boc linker. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for coupling the this compound linker?

The primary reaction for conjugating the aldehyde functional group of the linker to a primary or secondary amine on your protein of interest (POI) ligand or E3 ligase ligand is reductive amination . This two-step process involves the formation of a Schiff base intermediate, which is then reduced to a stable amine linkage.

Q2: What are the key considerations for the reductive amination step?

Success in reductive amination hinges on several factors:

  • pH: The reaction is typically most efficient under mildly acidic conditions (pH 4-6) to facilitate Schiff base formation without deactivating the amine nucleophile.

  • Reducing Agent: A mild reducing agent is crucial to selectively reduce the imine in the presence of the aldehyde. Sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN) are commonly used.

  • Solvent: Anhydrous solvents such as dichloromethane (B109758) (DCM), dichloroethane (DCE), or dimethylformamide (DMF) are recommended to prevent hydrolysis of the Schiff base intermediate.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by analytical techniques such as:

  • Thin Layer Chromatography (TLC): To visualize the consumption of starting materials and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired product and identify any major byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of the final product and confirm the formation of the new carbon-nitrogen bond.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of PROTACs using the this compound linker.

Issue 1: Low or No Product Formation

Possible Causes & Solutions

Possible Cause Recommended Solution
Incorrect pH Optimize the pH of the reaction mixture. A pH that is too low will protonate the amine, reducing its nucleophilicity, while a pH that is too high will inhibit Schiff base formation.
Ineffective Reducing Agent Ensure the reducing agent is fresh and has been stored under appropriate conditions. Consider increasing the molar equivalents of the reducing agent.
Solvent Issues Use anhydrous solvents to prevent hydrolysis of the Schiff base intermediate. Ensure all glassware is thoroughly dried before use.
Steric Hindrance If the amine on your ligand is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or the use of a less bulky reducing agent.
Degradation of Aldehyde Ensure the this compound linker has been stored correctly, protected from light and moisture, to prevent degradation of the aldehyde functional group.
Issue 2: Presence of Multiple Spots on TLC / Peaks in LC-MS

Possible Causes & Solutions

Possible Cause Recommended Solution
Unreacted Starting Materials Drive the reaction to completion by increasing the reaction time or adding more of the limiting reagent.
Formation of Side Products The most common side product is the over-reduction of the aldehyde to an alcohol. This can be minimized by using a milder reducing agent or by carefully controlling the reaction stoichiometry.
Impure Starting Materials Ensure the purity of your POI/E3 ligase ligand and the this compound linker before starting the reaction.

Experimental Protocols

General Protocol for Reductive Amination
  • Dissolve the amine-containing ligand (1 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent (e.g., DCM).

  • Add a catalytic amount of acetic acid to achieve a pH between 4 and 6.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for Schiff base formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise to the reaction mixture.

  • Continue to stir at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_deprotection Deprotection cluster_final_coupling Final Coupling A Amine-containing Ligand (POI or E3 Ligase) C Reductive Amination (Mild Acid, Reducing Agent) A->C B This compound B->C D PROTAC Intermediate (Boc-protected) C->D E Acidic Conditions (e.g., TFA) D->E F Deprotected PROTAC Intermediate E->F H Coupling Reaction (e.g., Amide Coupling) F->H G Second Ligand (with appropriate functional group) G->H I Final PROTAC H->I

Caption: Workflow for PROTAC synthesis using this compound.

Troubleshooting_Flowchart Start Start PROTAC Synthesis CheckReaction Monitor Reaction (TLC, LC-MS) Start->CheckReaction LowYield Low/No Product? CheckReaction->LowYield OptimizeConditions Optimize Reaction Conditions: - pH - Reducing Agent - Solvent LowYield->OptimizeConditions Yes MultipleProducts Multiple Products? LowYield->MultipleProducts No OptimizeConditions->CheckReaction CheckPurity Check Starting Material Purity CheckPurity->CheckReaction Purify Purify Product (Column Chromatography) MultipleProducts->Purify Yes Characterize Characterize Product (NMR, MS) MultipleProducts->Characterize No Purify->Characterize Success Successful Synthesis Characterize->Success

Caption: Troubleshooting flowchart for PROTAC synthesis.

Minimizing steric hindrance with Ald-CH2-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-CH2-PEG4-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this heterobifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker containing three key components:

  • An aldehyde group (Ald) that selectively reacts with aminooxy or hydrazide moieties to form stable oxime or hydrazone linkages, respectively.[1]

  • A tetraethylene glycol (PEG4) spacer which enhances the solubility of the molecule in aqueous and organic solvents, improves the pharmacokinetic properties of the final conjugate, and reduces steric hindrance between the conjugated molecules.[1]

  • A tert-butyloxycarbonyl (Boc) protected amine which provides a stable amine protecting group that can be selectively removed under acidic conditions to reveal a primary amine for subsequent conjugation steps.[1][2]

This linker is commonly used in the synthesis of complex bioconjugates such as:

  • Antibody-Drug Conjugates (ADCs): Where the linker connects a cytotoxic drug to a monoclonal antibody.

  • PROteolysis TArgeting Chimeras (PROTACs): Where the linker connects a target protein ligand to an E3 ligase ligand, facilitating the degradation of the target protein.[3][4][5]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and reactivity of this compound, it is recommended to store it at -20°C, under a dry, inert atmosphere (e.g., argon or nitrogen), and protected from light.[1] Avoid repeated freeze-thaw cycles. Before use, allow the reagent to warm to room temperature before opening the container to prevent condensation of moisture, which can hydrolyze the aldehyde group.

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in a variety of anhydrous organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM). For bioconjugation reactions in aqueous buffers, it is advisable to first dissolve the linker in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.

Troubleshooting Guides

Issues with Oxime/Hydrazone Formation

Problem: Low or no yield of the desired conjugate after reaction with an aminooxy or hydrazide-containing molecule.

Possible Cause Troubleshooting Recommendation
Suboptimal pH The optimal pH for oxime and hydrazone formation is typically between 4.5 and 6.5.[6] At lower pH values, the aminooxy/hydrazide nucleophile can be protonated and rendered unreactive. At neutral or basic pH, the dehydration step of the reaction is slow. Adjust the pH of your reaction mixture accordingly.
Steric Hindrance Bulky substituents near the aldehyde or the aminooxy/hydrazide group can impede the reaction.[6][7] Consider increasing the reaction time or temperature. If possible, redesigning the interacting molecules to reduce steric clash may be necessary. The PEG4 spacer is designed to minimize this, but interactions between large biomolecules can still be challenging.[1][8]
Presence of Competing Nucleophiles Primary amines in your reaction mixture (e.g., from buffers like Tris) can compete with the desired aminooxy or hydrazide nucleophile. Use non-amine containing buffers such as phosphate (B84403) or acetate (B1210297) buffers.
Hydrolysis of the Aldehyde Prolonged exposure to aqueous environments, especially at non-optimal pH, can lead to the hydration and eventual degradation of the aldehyde group. Prepare fresh solutions of the linker and add it to the reaction mixture promptly.
Catalyst Absence/Inefficiency Aniline (B41778) and its derivatives can catalyze oxime and hydrazone formation, significantly increasing the reaction rate, especially at neutral pH.[9][10][11][12] Consider adding 10-100 mM aniline to your reaction. For oxime ligations, p-phenylenediamine (B122844) has been shown to be a highly effective catalyst.[10][11]

Quantitative Data: Representative Reaction Conditions for Oxime Formation

ParameterConditionExpected Outcome
pH 4.5 - 6.5Optimal reaction rate.
Temperature Room Temperature (20-25°C)Sufficient for most reactions. Can be increased to 37°C to enhance rate.
Reactant Concentration 1-10 mMHigher concentrations generally lead to faster reaction rates.
Catalyst (optional) 10-100 mM Aniline or p-phenylenediamineCan significantly accelerate the reaction, especially at pH > 6.5.[9][10][11][12]
Reaction Time 1 - 24 hoursMonitor reaction progress by LC-MS or HPLC.
Issues with Boc Deprotection

Problem: Incomplete removal of the Boc protecting group or degradation of the conjugate.

Possible Cause Troubleshooting Recommendation
Insufficient Acid Strength/Concentration The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the deprotection will be incomplete.[2] A common reagent is 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[13] If deprotection is still slow, consider increasing the TFA concentration or using a stronger acid system like 4M HCl in dioxane.[2]
Inadequate Reaction Time/Temperature Boc deprotection is a kinetic process. If the reaction time is too short or the temperature is too low, deprotection may be incomplete.[2] Most deprotections are performed at room temperature for 1-2 hours. Monitor the reaction by LC-MS to determine the optimal time.
Steric Hindrance The bulky nature of the PEG chain and the conjugated molecule can sterically hinder the approach of the acid to the Boc-protected amine.[2] In such cases, extending the reaction time or using a stronger acid may be necessary.
Acid-Labile Functionalities If your conjugate contains other acid-sensitive groups (e.g., certain esters, acetals), they may be cleaved under the deprotection conditions.[14][15] Use milder acidic conditions (e.g., lower TFA concentration, shorter reaction time) and monitor for side products. For highly sensitive substrates, alternative deprotection methods might be required.
Side Reactions from tert-Butyl Cation The tert-butyl cation generated during deprotection can alkylate electron-rich functional groups on your molecule.[16] The addition of a scavenger, such as triisopropylsilane (B1312306) (TIS) or thioanisole, can trap the tert-butyl cation and prevent these side reactions.

Quantitative Data: Representative Conditions for Boc Deprotection

ReagentConcentrationSolventTemperatureTypical Time
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0°C to Room Temperature30 min - 2 hours
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temperature1 - 4 hours

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation
  • Dissolve the aminooxy-containing molecule in an appropriate buffer (e.g., 100 mM sodium phosphate, pH 6.0).

  • Dissolve this compound in a minimal amount of anhydrous DMSO to prepare a stock solution (e.g., 10-100 mM).

  • Add the this compound stock solution to the solution of the aminooxy-containing molecule. A 1.5 to 5-fold molar excess of the linker is typically used.

  • (Optional) If catalysis is required, add an aniline stock solution to a final concentration of 10-100 mM.

  • Incubate the reaction at room temperature for 2-24 hours with gentle stirring.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), reverse-phase HPLC (RP-HPLC), or dialysis to remove excess reagents.

Protocol 2: General Procedure for Boc Deprotection
  • Dissolve the Boc-protected conjugate in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to the desired final concentration (e.g., 20% v/v).

  • (Optional) Add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 1-2 hours).

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) (3x) can help remove residual TFA.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.

Visualizations

experimental_workflow cluster_step1 Step 1: Oxime/Hydrazone Formation cluster_step2 Step 2: Purification cluster_step3 Step 3: Boc Deprotection start Aminooxy/Hydrazide Molecule + this compound reaction1 Reaction at pH 4.5-6.5 (Optional: Aniline Catalyst) start->reaction1 product1 Boc-Protected Conjugate reaction1->product1 purification Purification (SEC, RP-HPLC, or Dialysis) product1->purification deprotection Acidic Treatment (e.g., TFA in DCM) purification->deprotection product2 Final Amine-Functionalized Conjugate deprotection->product2

Caption: General experimental workflow for bioconjugation using this compound.

troubleshooting_steric_hindrance start Low Conjugation Yield check_sterics Is Steric Hindrance a a Possible Cause? start->check_sterics increase_time_temp Increase Reaction Time and/or Temperature check_sterics->increase_time_temp Yes longer_linker Consider a Longer PEG Linker (if applicable) check_sterics->longer_linker Alternative denaturant Use Mild Denaturant for Proteins (if applicable) check_sterics->denaturant Alternative check_other Investigate Other Causes (pH, Reagent Quality, etc.) check_sterics->check_other No no_improvement Yield Still Low increase_time_temp->no_improvement longer_linker->no_improvement denaturant->no_improvement no_improvement->check_other

Caption: Troubleshooting logic for steric hindrance issues.

References

Validation & Comparative

Validating the Cellular Activity of Ald-CH2-PEG4-Boc Conjugates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and chemical biology, the validation of bifunctional molecules is a critical step in developing novel therapeutics and research tools. The Ald-CH2-PEG4-Boc conjugate, a polyethylene (B3416737) glycol (PEG)-based linker, is frequently utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are innovative molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] This guide provides a comparative overview of the validation of this compound and similar linkers in cell-based assays, complete with experimental data and detailed protocols.

Comparative Analysis of PROTAC Linkers

The linker component of a PROTAC is a key determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.[5][6][] The choice of linker—be it PEG-based, alkyl/ether, or more rigid structures—can significantly impact a PROTAC's potency (DC50) and maximal degradation (Dmax). While specific performance data for PROTACs using the this compound linker is not always publicly available, a comparison with other linker classes can infer its likely performance characteristics.[1]

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)
PEG PEG-based linkersEstrogen Receptor α (ERα)von Hippel-Lindau (VHL)~50-100>90
Alkyl/Ether Alkyl/Ether ChainsBruton's Tyrosine Kinase (BTK)Cereblon (CRBN)1-40>85
Rigid Piperazine-based linkersBromodomain-containing protein 4 (BRD4)Cereblon (CRBN)~5-20>90

Note: The data presented is a summary from various studies and direct comparisons can be challenging due to differences in target proteins, E3 ligases, and experimental conditions.

Key Cell-Based Assays for Validation

A suite of cell-based assays is essential to validate the activity of a PROTAC synthesized using a linker like this compound. These assays assess various stages of the PROTAC mechanism of action, from target engagement to downstream cellular effects.

Target Protein Degradation Assay

This is the most direct measure of a PROTAC's efficacy. Western blotting is a commonly used technique to quantify the reduction in the level of the target protein.

Target Engagement and Ternary Complex Formation Assays

These assays confirm that the PROTAC is binding to its intended target and facilitating the formation of the crucial ternary complex. NanoBRET™ is a powerful technology for measuring target engagement in live cells.[8]

Cell Viability and Cytotoxicity Assays

These assays determine the downstream functional consequences of target protein degradation, such as the inhibition of cancer cell proliferation.

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24-48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities to determine the extent of protein degradation.

Protocol 2: NanoBRET™ Target Engagement Assay
  • Cell Preparation: Co-transfect cells with a NanoLuc® fusion vector of the target protein and a HaloTag® fusion vector of the E3 ligase.

  • Assay Setup: Plate the transfected cells in a 96-well plate. Add the NanoBRET™ Nano-Glo® Substrate and the HaloTag® NanoBRET™ 618 Ligand.

  • PROTAC Treatment: Add the PROTAC at various concentrations to the assay wells.

  • Signal Measurement: Measure the donor and acceptor emission signals using a luminometer equipped with the appropriate filters.

  • Data Analysis: Calculate the BRET ratio to determine the extent of target engagement.

Protocol 3: Cell Viability (MTS) Assay
  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for 48-72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[5]

Visualizing Key Processes

To better understand the underlying mechanisms and workflows, the following diagrams illustrate the PROTAC signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Validation Workflow Synthesis PROTAC Synthesis (using this compound linker) Degradation_Assay Target Protein Degradation Assay (Western Blot) Synthesis->Degradation_Assay Target_Engagement Target Engagement Assay (NanoBRET) Synthesis->Target_Engagement Viability_Assay Cell Viability Assay (MTS) Degradation_Assay->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Degradation_Assay->Data_Analysis Target_Engagement->Data_Analysis Viability_Assay->Data_Analysis Conclusion Validation of PROTAC Activity Data_Analysis->Conclusion

Caption: A typical experimental workflow for validating PROTAC activity.

References

Confirming Ald-CH2-PEG4-Boc Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of bioconjugation is a critical step in the development of novel therapeutics and diagnostics. This guide provides an objective comparison of mass spectrometry and other analytical techniques for validating the successful conjugation of Ald-CH2-PEG4-Boc, a heterobifunctional PEG linker crucial in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates.

This guide presents a detailed examination of experimental data and protocols, offering a clear comparison of the available methods for the characterization of this important chemical entity. The molecular formula for this compound is C15H28O7, with a molecular weight of 320.38 g/mol .[1] Standard analytical techniques for confirming its structure and purity include Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the primary analytical techniques used to characterize this compound and similar bifunctional linkers.

ParameterMass Spectrometry (ESI-MS)Nuclear Magnetic Resonance (¹H NMR)High-Performance Liquid Chromatography (HPLC)
Primary Measurement Mass-to-charge ratio (m/z)Chemical shift (ppm), Integration, MultiplicityRetention time (min)
Information Provided Molecular weight confirmation, Purity assessment, Fragmentation pattern for structural elucidationDetailed structural information, Purity assessment (quantitative)Purity assessment, Quantification, Separation of isomers
Typical Sensitivity High (picomole to femtomole)Moderate (nanomole to micromole)High (nanogram to picogram)
Sample Requirement Low (µL)Moderate (mg)Low (µL)
Key Advantage Direct confirmation of molecular weightUnambiguous structure determinationHigh-resolution separation and quantification
Key Limitation May not distinguish isomers without fragmentationLower sensitivity compared to MSDoes not provide direct structural information

Mass Spectrometry Analysis

Mass spectrometry is a cornerstone technique for the analysis of PEGylated molecules and their conjugates. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are the most common methods employed.

For a discrete and relatively small molecule like this compound, ESI-MS is highly effective. The expected mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with common cations like sodium [M+Na]⁺ or potassium [M+K]⁺. The high resolution of modern mass spectrometers allows for accurate mass determination, providing strong evidence for the compound's identity.

Expected ESI-MS Data for this compound:

IonCalculated m/zObserved m/z (Typical)
[M+H]⁺321.1857321.18-321.19
[M+Na]⁺343.1676343.16-343.17
[M+K]⁺359.1415359.14-359.15
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to a concentration of approximately 1-10 µg/mL.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive ion mode is typically used for PEG compounds.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: Scan a mass range that includes the expected molecular weight, for instance, m/z 100-500.

  • Data Analysis: Analyze the resulting spectrum for the presence of the expected molecular ions ([M+H]⁺, [M+Na]⁺, etc.). The high mass accuracy of the measurement can be used to confirm the elemental composition.

Alternative and Complementary Analytical Techniques

While mass spectrometry provides excellent confirmation of molecular weight, a comprehensive characterization of this compound and its conjugates benefits from the use of orthogonal techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of small molecules. It provides detailed information about the chemical environment of each proton in the molecule, confirming the presence of the aldehyde, the PEG chain, and the Boc protecting group.

Expected ¹H NMR Data for this compound (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.75s1HAldehyde proton (-CHO)
~4.2s2HMethylene protons adjacent to aldehyde (-CH₂-CHO)
~3.6-3.7m16HPEG chain protons (-O-CH₂-CH₂-O-)
~3.5t2HMethylene protons adjacent to the ester (-CH₂-COO-)
~2.5t2HMethylene protons adjacent to the Boc-protected nitrogen (-CH₂-NHBoc)
~1.44s9Htert-Butyl protons of the Boc group (-C(CH₃)₃)
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis: Process the spectrum and integrate the peaks. Compare the chemical shifts, multiplicities, and integration values with the expected structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of this compound and for monitoring the progress of conjugation reactions. Since the PEG linker lacks a strong UV chromophore, detection methods such as Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection are often employed.[2][3] When coupled with mass spectrometry (LC-MS), HPLC provides both separation and mass identification.[]

Experimental Protocol: HPLC with ELSD
  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile is common.

    • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection:

    • ELSD Nebulizer Temperature: 30-50 °C.

    • ELSD Evaporator Temperature: 50-80 °C.

    • Gas Flow Rate: Adjusted for optimal sensitivity.

  • Data Analysis: The chromatogram will show a peak for the main compound. The peak area can be used for quantification and to determine purity by identifying any impurity peaks.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a bioconjugate using this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_result Result start This compound + Biomolecule reaction Conjugation Reaction start->reaction purification Purification (e.g., HPLC) reaction->purification lcms LC-MS Analysis purification->lcms nmr NMR Analysis purification->nmr hplc HPLC Purity Check purification->hplc confirmed Conjugate Confirmed lcms->confirmed nmr->confirmed hplc->confirmed

References

Optimizing Protein Degradation: A Comparative Guide to PEG Linker Length Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of an effective PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. The length of this PEG linker is a crucial parameter that significantly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.

A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a non-productive complex where ubiquitination is inefficient. This guide provides a comparative analysis of the degradation efficiency of PROTACs with different length PEG linkers, supported by quantitative experimental data. It also offers detailed experimental protocols for assessing degradation efficiency and visual diagrams to elucidate the underlying mechanisms and workflows. This information is intended to assist researchers, scientists, and drug development professionals in the rational design and optimization of PROTACs.

A Researcher's Guide to Bioconjugation: Alternatives to Ald-CH2-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient coupling of biomolecules is paramount. Bifunctional linkers are the molecular bridges that make this possible, enabling the creation of sophisticated therapeutics like antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic probes. While Ald-CH2-PEG4-Boc is a versatile linker, a diverse landscape of alternatives offers a range of functionalities, reaction kinetics, and stabilities tailored to specific bioconjugation needs.

This guide provides an objective comparison of common alternatives to this compound, focusing on their performance, supported by experimental data and detailed protocols.

Comparison of Key Bioconjugation Linker Chemistries

The choice of a bifunctional linker is dictated by the available functional groups on the biomolecule of interest and the desired properties of the final conjugate. The following table summarizes the key characteristics of common linker chemistries used as alternatives to aldehyde-based conjugation.

Linker ChemistryReactive GroupTargetsBond FormedKey AdvantagesKey Disadvantages
NHS Esters N-Hydroxysuccinimide EsterPrimary amines (Lysine, N-terminus)AmideWell-established chemistry, high reactivity at physiological pH.Susceptible to hydrolysis in aqueous solutions, can lead to heterogeneous products due to multiple lysine (B10760008) residues.
Maleimides MaleimideThiols (Cysteine)ThioetherHigh specificity for thiols, enabling site-specific conjugation.Resulting thioether bond can be unstable in vivo due to retro-Michael addition.
Click Chemistry (SPAAC) DBCO, BCN (strained alkynes)AzidesTriazoleBioorthogonal, high efficiency, very stable bond, no catalyst required.DBCO group can be hydrophobic, potentially affecting conjugate solubility.
Hydrazides HydrazideAldehydes, KetonesHydrazoneSpecific for carbonyls, which can be introduced into glycoproteins via oxidation.Hydrazone bond can be reversible; reduction may be needed for stability.

Quantitative Performance Comparison

The efficiency and stability of a bioconjugate are critical for its therapeutic efficacy. The following table provides a comparative overview of the performance of different linker types based on available data.

Linker TypeTypical Reaction TimeConjugation YieldResulting Bond Stability
NHS Ester 30-60 minutesModerate to HighStable
Maleimide 2-4 hoursHighModerate (can undergo thiol exchange)
Next-Gen Maleimides (e.g., N-Aryl) Similar to MaleimideHighHigh (ring-opening hydrolysis stabilizes the bond)[1]
Click Chemistry (SPAAC) 1-2 hoursVery HighVery Stable
Hydrazide 2 hoursHighModerate (stable, but can be reversible)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful bioconjugation. Below are representative protocols for Boc deprotection and conjugation using common linker chemistries.

Protocol 1: Boc Deprotection of a PEG Linker

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose a primary amine for subsequent conjugation.

Materials:

  • Boc-protected PEG linker (e.g., this compound)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected linker with a free amine.[2]

Protocol 2: Protein Conjugation via NHS Ester Chemistry

This protocol details the conjugation of an NHS ester-functionalized PEG linker to primary amines on a protein.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-PEG-linker (dissolved in DMSO or DMF at 10 mM immediately before use)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Equilibrate the vial of the NHS-PEG-linker to room temperature before opening.

  • Add a 10- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3][4]

  • Remove unreacted PEG-NHS ester and byproducts by size-exclusion chromatography or dialysis.

Protocol 3: Site-Specific Protein Conjugation via Maleimide Chemistry

This protocol describes the conjugation of a maleimide-functionalized PEG linker to a free thiol group (cysteine) on a protein.

Materials:

  • Thiol-containing protein solution (in thiol-free buffer, e.g., PBS, pH 6.5-7.5)

  • Maleimide-PEG-linker (dissolved in conjugation buffer)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Dissolve the thiol-containing protein in a thiol-free buffer. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove it.

  • Add a 10- to 20-fold molar excess of the Maleimide-PEG-linker to the protein solution.[5]

  • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[5]

  • Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted linker.

Protocol 4: Glycoprotein (B1211001) Conjugation via Hydrazide Chemistry

This protocol outlines the conjugation to a glycoprotein by first oxidizing its carbohydrate moieties to create aldehydes, followed by reaction with a hydrazide-functionalized linker.

Materials:

  • Glycoprotein solution (5 mg/mL in 0.1 M sodium acetate (B1210297) buffer, pH 5.5)

  • Sodium meta-periodate solution (20 mM in 0.1 M sodium acetate buffer, pH 5.5, freshly prepared)

  • Hydrazide-PEG-linker (50 mM in DMSO)

  • Desalting column or dialysis cassette

Procedure:

  • Oxidation: Add an equal volume of the sodium meta-periodate solution to the glycoprotein solution. Incubate for 5 minutes at room temperature.[6]

  • Purification: Remove excess periodate (B1199274) by desalting or dialysis against 0.1 M sodium acetate, pH 5.5.

  • Conjugation: Add the hydrazide-PEG-linker solution to the oxidized glycoprotein solution (e.g., 200 µL to 2 mL of protein solution). Incubate for 2 hours at room temperature.[6]

  • Purification: Purify the labeled glycoprotein by gel filtration.

Assessing Bioconjugate Quality

Protocol 5: Determination of Drug-to-Antibody Ratio (DAR) by HPLC

Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR of ADCs.

Procedure:

  • Sample Preparation: Reduce the ADC using a reducing agent (e.g., DTT) to separate the light and heavy chains.

  • HPLC Separation: Inject the reduced sample onto a HIC column. Use a gradient of decreasing salt concentration to elute the different drug-loaded species.

  • Data Analysis: Integrate the peak areas of the different species in the UV chromatogram. The weighted average DAR can be calculated based on the peak area percentages of each light and heavy chain fragment and the number of drug conjugates corresponding to each peak.[7]

Protocol 6: In Vitro Plasma Stability Assay

This assay evaluates the stability of the bioconjugate in a biologically relevant matrix.

Procedure:

  • Incubation: Incubate the bioconjugate (e.g., ADC at ~100 µg/mL) in plasma (human, mouse, etc.) at 37°C. Take aliquots at various time points (e.g., 0, 24, 48, 72, 144 hours).[8]

  • Sample Processing: At each time point, isolate the bioconjugate from the plasma, for example, by immunoaffinity capture.[9]

  • Analysis: Analyze the isolated bioconjugate by LC-MS to determine the loss of the conjugated molecule (e.g., drug payload) over time. This will provide a measure of the linker's stability.[9]

Visualizing Bioconjugation Concepts

Bioconjugation Workflow

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Biomolecule Biomolecule (e.g., Antibody) Conjugation Covalent Bond Formation Biomolecule->Conjugation Linker Bifunctional Linker (e.g., NHS-PEG-Boc) Activation Linker Activation (e.g., Boc Deprotection) Linker->Activation Payload Payload (e.g., Drug) Payload->Conjugation Activation->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (e.g., HPLC, MS) Purification->Characterization Product Final Bioconjugate Characterization->Product

Caption: A generalized workflow for the creation of a bioconjugate.

Linker Chemistry Comparison

Linker_Comparison cluster_amine Amine-Reactive cluster_thiol Thiol-Reactive cluster_bioorthogonal Bioorthogonal cluster_carbonyl Carbonyl-Reactive NHS NHS Ester Maleimide Maleimide SPAAC SPAAC (Click) Hydrazide Hydrazide Biomolecule Biomolecule Biomolecule->NHS Lysine, N-terminus Biomolecule->Maleimide Cysteine Biomolecule->SPAAC Engineered Azide Biomolecule->Hydrazide Oxidized Glycan

Caption: Common bioconjugation strategies targeting different functional groups.

Cellular Fate of an Antibody-Drug Conjugate

ADC_Pathway ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor on Cancer Cell ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Linker Cleavage & Drug Release Lysosome->Drug_Release Drug_Action Drug Binds to Intracellular Target (e.g., DNA, Tubulin) Drug_Release->Drug_Action Apoptosis Apoptosis (Cell Death) Drug_Action->Apoptosis

Caption: The intracellular trafficking pathway of a typical antibody-drug conjugate.[1][2][6][10]

By understanding the nuances of different bifunctional linkers and employing robust experimental and analytical methods, researchers can optimize the design and performance of their bioconjugates, paving the way for the next generation of targeted therapies and diagnostics.

References

A Comparative Guide to HPLC Methods for Purity Assessment of Ald-CH2-PEG4-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of linker compounds like Ald-CH2-PEG4-Boc is a critical step in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs). High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this analysis. This guide provides an objective comparison of suitable HPLC methods for assessing the purity of this compound, complete with detailed experimental protocols and data presentation formats.

The primary analytical challenge in assessing this compound purity lies in its structure. The polyethylene (B3416737) glycol (PEG) spacer lacks a strong ultraviolet (UV) chromophore, making detection by standard UV-Vis detectors inefficient. Furthermore, potential impurities may include starting materials, byproducts of the synthesis, or degradation products that are structurally similar to the main compound. Therefore, the selection of an appropriate chromatographic method and detector is paramount for accurate purity determination.

Comparison of Key HPLC Methods

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for analyzing the purity of PEGylated compounds like this compound. It separates molecules based on their hydrophobicity. An alternative, though less frequently used for small PEG linkers, is Size-Exclusion Chromatography (SEC), which separates molecules based on their hydrodynamic volume.

MethodPrincipleTypical ColumnPrimary Use CaseAdvantagesDisadvantages
RP-HPLC Separation based on hydrophobicity.C18 or C8, 3.5-5 µm particle size.High-resolution separation of the main compound from non-polar and slightly more polar or less polar impurities.High resolution, excellent for resolving closely related impurities, compatible with mass spectrometry.Peak broadening can occur due to the dispersity of the PEG chain.[1]
SEC Separation based on molecular size in solution.Silica or polymer-based with defined pore sizes.Analysis of high molecular weight impurities or aggregation.Can separate aggregates from the monomeric linker.Lower resolution for small molecules of similar size, not ideal for separating synthesis-related impurities.

Detector Selection: A Critical Choice

Standard UV detectors are often suboptimal for pure PEG linkers. More universal detectors are required for accurate quantification.

DetectorPrincipleGradient Compatible?Relative SensitivityKey Considerations
Charged Aerosol Detector (CAD) Measures charge transferred to analyte particles after nebulization and evaporation of the mobile phase.YesHighProvides a near-uniform response for non-volatile analytes, ideal for purity calculations without needing reference standards for impurities.[2]
Evaporative Light Scattering Detector (ELSD) Measures light scattered by non-volatile analyte particles after mobile phase evaporation.YesHighGood for non-UV absorbing compounds, but the response can be non-linear and dependent on analyte properties.[1][3]
Refractive Index (RI) Detector Measures the change in the refractive index of the eluent.NoLow to ModerateIncompatible with gradient elution, which is often necessary for resolving complex mixtures.[3][][5]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized analytes.YesVery HighProvides molecular weight information, which is invaluable for impurity identification. Often used in conjunction with another detector (e.g., UV or CAD).[1][]

Experimental Protocols

Below are detailed protocols for the recommended RP-HPLC method coupled with CAD or ELSD for the purity assessment of this compound.

Protocol 1: RP-HPLC with Charged Aerosol Detection (CAD)

This method offers high sensitivity and a uniform response for accurate quantification of the main peak and its impurities.

Sample Preparation:

  • Dissolve the this compound sample in a 50:50 mixture of acetonitrile (B52724) and water to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

HPLC System and Conditions:

  • System: UPLC/HPLC system equipped with a CAD.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 20
    15.0 80
    15.1 95
    17.0 95
    17.1 20

    | 20.0 | 20 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

CAD Settings:

  • Evaporation Temperature: 35 °C.

  • Follow other manufacturer-recommended settings.

Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by determining the area percentage of the main this compound peak relative to the total area of all peaks.

    • Purity % = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: RP-HPLC with Evaporative Light Scattering Detection (ELSD)

This protocol is an alternative for labs where CAD is unavailable.

Sample Preparation:

  • Follow the same procedure as in Protocol 1.

HPLC System and Conditions:

  • System: HPLC system equipped with an ELSD.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1]

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: (Similar linear gradient as in Protocol 1, adjusted for the different column dimensions and flow rate).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

ELSD Settings:

  • Nebulizer Temperature: 40 °C.

  • Evaporator Temperature: 60 °C.

  • Gas Flow Rate (Nitrogen): 1.5 L/min.[1]

Data Presentation for Comparison

Quantitative results should be summarized in a clear, tabular format to facilitate batch-to-batch comparisons or to evaluate different suppliers.

Table 1: Hypothetical Purity Data for Two Batches of this compound

Peak IdentityExpected Retention Time (min)Batch A (Area %)Batch B (Area %)
Impurity 1 (More Polar)4.50.150.25
This compound 10.2 99.65 99.10
Impurity 2 (Less Polar)12.80.100.45
Impurity 3 (Unidentified)13.50.100.20
Total Purity 99.65% 99.10%

Visualization of Experimental Workflow

A clear workflow diagram helps in understanding the logical sequence of the purity assessment process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Dissolve this compound (1 mg/mL in 50:50 ACN/H2O) p2 Vortex to Mix p1->p2 p3 Filter (0.22 µm) p2->p3 a1 Inject Sample onto RP-HPLC System p3->a1 a2 Gradient Elution (C18 Column) a1->a2 a3 Detect with CAD / ELSD a2->a3 d1 Integrate Chromatographic Peaks a3->d1 d2 Calculate Area % of Main Peak d1->d2 d3 Report Final Purity d2->d3

Caption: Workflow for HPLC purity analysis of this compound.

By employing these robust RP-HPLC methods with appropriate universal detectors, researchers can confidently assess the purity of this compound conjugates, ensuring the quality and consistency of their subsequent bioconjugation reactions. The use of mass spectrometry as a supplementary technique is highly recommended for the definitive identification of any unknown impurities.

References

Navigating PROTAC Stability: A Comparative Guide to Ald-CH2-PEG4-Boc and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vitro stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic potential. The linker connecting the target protein binder and the E3 ligase ligand plays a pivotal role in the overall stability and efficacy of these heterobifunctional molecules. This guide provides a comparative assessment of PROTACs featuring the Ald-CH2-PEG4-Boc linker and other common linker classes, supported by experimental data and detailed protocols to aid in the rational design of next-generation protein degraders.

The this compound linker is a flexible, polyethylene (B3416737) glycol (PEG)-based linker frequently employed in PROTAC synthesis. Its hydrophilic nature can enhance the solubility of the resulting PROTAC molecule. However, like many flexible linkers, it can be susceptible to metabolic degradation, impacting the PROTAC's half-life and overall exposure. Understanding the stability profile of PROTACs with this linker compared to alternatives is crucial for optimizing drug candidates.

Comparative In Vitro Stability of PROTAC Linkers

The stability of a PROTAC is typically assessed through its half-life (t½) in various biological matrices. Here, we compare the stability of PROTACs with short-chain PEG linkers, similar in nature to the this compound linker, against those with alkyl and more rigid linker structures. The following data is representative of typical stability profiles observed in human liver microsomes (HLM) and plasma.

Linker TypeRepresentative Linker StructureTarget ProteinE3 Ligase LigandHLM Stability (t½, min)Plasma Stability (t½, min)Reference
Short PEG Similar to this compoundBRD4Pomalidomide35>120[1]
Alkyl C8 Alkyl ChainBRD4Pomalidomide55>120[1]
Rigid (Piperidine) Piperidine-basedAndrogen ReceptorVHL>240>120[2]
Rigid (Triazole) Triazole-containingPARPPomalidomide>240>120[1]

Note: The data presented is a synthesis from multiple sources to illustrate general trends and may not represent a direct head-to-head comparison under identical conditions.

Key Observations:

  • Metabolic Stability: PROTACs with short PEG linkers often exhibit moderate metabolic stability in liver microsomes, where they can be subject to oxidative metabolism.[3] In contrast, PROTACs with more rigid linkers, such as those containing piperidine (B6355638) or triazole moieties, tend to show significantly higher metabolic stability.[1][4] Alkyl linkers generally offer better metabolic stability than their PEG counterparts of similar length.[5]

  • Plasma Stability: Most PROTACs, regardless of the linker type, tend to be relatively stable in plasma, where esterases and amidases are the primary metabolic enzymes.[6]

  • Chemical Stability: The chemical stability of the PROTAC is also influenced by the E3 ligase ligand. For instance, thalidomide-based ligands can be susceptible to hydrolysis.[1]

Experimental Protocols

Accurate assessment of in vitro stability is paramount for the selection and optimization of PROTAC candidates. Below are detailed protocols for key stability assays.

Protocol 1: Microsomal Stability Assay

Objective: To determine the metabolic stability of a PROTAC in the presence of liver microsomes.

Materials:

  • Test PROTAC

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and the test PROTAC to the pre-warmed microsome solution. The final concentration of the organic solvent should be low (<1%) to avoid enzyme inhibition.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold ACN with an internal standard to stop the reaction and precipitate proteins.

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time to determine the half-life (t½).

Protocol 2: Plasma Stability Assay

Objective: To evaluate the stability of a PROTAC in plasma.

Materials:

  • Test PROTAC

  • Human Plasma

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).

  • Incubation: Add the test PROTAC to pre-warmed plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold ACN with an internal standard to stop enzymatic activity and precipitate proteins.

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis: Determine the percentage of the PROTAC remaining at each time point compared to the 0-minute sample to assess stability.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in PROTAC stability assessment, the following diagrams illustrate the experimental workflow and the general mechanism of PROTAC action.

PROTAC_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis PROTAC Test PROTAC Stock Incubate Incubate at 37°C (with NADPH for Microsomes) PROTAC->Incubate Matrix Biological Matrix (Microsomes/Plasma) Matrix->Incubate Quench Quench Reaction (Cold ACN + IS) Incubate->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (Calculate t½) LCMS->Data

Experimental workflow for in vitro stability assays.

PROTAC_MoA PROTAC PROTAC (e.g., with this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI + Ub Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Protein Degradation Proteasome->Degradation

PROTAC mechanism of action leading to protein degradation.

References

A Comparative Guide to Ald-CH2-PEG4-Boc in E3 Ligase-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of PROTACs (Proteolysis-Targeting Chimeras) utilizing a PEG4-based linker, with a focus on the conceptual application of Ald-CH2-PEG4-Boc. Due to the limited availability of public data on PROTACs specifically synthesized with the this compound linker, this guide leverages published data on PROTACs employing 4-unit polyethylene (B3416737) glycol (PEG4) linkers as a surrogate to provide a comparative analysis across different E3 ligase systems.

Introduction to this compound Linker

This compound is a heterobifunctional linker designed for the synthesis of PROTACs. Its key structural features include:

  • A PEG4 Spacer: The tetraethylene glycol (PEG4) unit imparts hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule. The flexibility of the PEG chain is crucial for enabling the formation of a stable ternary complex between the target protein and the E3 ligase.

  • An Aldehyde Group: This functional group allows for covalent bond formation, typically through reductive amination, with a primary or secondary amine on a ligand for either the target protein or the E3 ligase.

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. This allows for orthogonal chemical synthesis, where the aldehyde can be reacted first, followed by deprotection of the Boc group to reveal the amine for a subsequent conjugation step.

The Role of the Linker in PROTAC Performance

The linker is a critical determinant of a PROTAC's efficacy, influencing its ability to induce the ubiquitination and subsequent degradation of a target protein. The length, composition, and attachment points of the linker collectively impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target degradation.

Performance of PEG4 Linkers in Different E3 Ligase-Based PROTACs

The choice of E3 ligase significantly influences the optimal linker design for a PROTAC. Below is a comparative summary of the performance of PROTACs with PEG4 linkers in recruiting three commonly used E3 ligases: Cereblon (CRBN), Von Hippel-Lindau (VHL), and Mouse Double Minute 2 Homolog (MDM2).

Data Presentation: Comparative Performance of PEG4-Based PROTACs

Note: The following data is compiled from studies on PROTACs with 4-unit PEG linkers and serves as a representative comparison. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific target protein, E3 ligase ligand, and cell line used.

E3 LigaseTarget Protein (Example)Linker TypeDC50 (nM)Dmax (%)Key Observations & References
Cereblon (CRBN) BRD4PEG4< 0.5 µM> 80%For CRBN-based BRD4 degraders, PROTACs with 4-5 PEG units have shown high potency. In some cases, intermediate length PEG linkers (1-2 units) displayed reduced degradation efficiency compared to shorter or longer linkers.[1]
Von Hippel-Lindau (VHL) RIPK2PEG4Nanomolar range> 90%In some VHL-based PROTACs, degradation potency has been observed to decrease as the PEG linker length increases. However, PEG4 linkers have been successfully used to achieve potent degradation.[1]
MDM2 BRD4PEG-based (13 atoms)Not explicitly a PEG4, but a longer PEG chain~50 nMMDM2-based PROTACs have been developed with varying linker lengths. A PROTAC targeting BRD4 utilized a 13-atom PEG-based linker.[] Shorter linkers, including a single phenyl group, have also been reported for MDM2-recruiting PROTACs, suggesting a high degree of tolerance for linker length and composition.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of PROTAC performance.

Western Blot for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize protein bands using a chemiluminescence substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate DC50 and Dmax values from the dose-response curve.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein by the recruited E3 ligase.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), the specific E3 ligase complex (e.g., VHL-Elongin B-Elongin C), and ubiquitin in an ATP-containing reaction buffer.

  • PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours) to allow for ubiquitination to occur.

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

  • Western Blotting: Analyze the reaction products by Western blotting using an antibody against the target protein to detect the appearance of higher molecular weight ubiquitinated species.

Ternary Complex Formation Assay (e.g., TR-FRET)

This assay measures the formation of the ternary complex induced by the PROTAC.

Protocol:

  • Reagent Preparation: Prepare solutions of the purified, tagged target protein (e.g., His-tagged) and the tagged E3 ligase (e.g., GST-tagged). Also prepare the corresponding FRET-pair antibodies (e.g., anti-His-Tb and anti-GST-d2).

  • Assay Plate Setup: In a microplate, add the target protein and E3 ligase.

  • PROTAC Titration: Add a serial dilution of the PROTAC to the wells.

  • Antibody Addition: Add the FRET-pair antibodies to the wells.

  • Incubation: Incubate the plate at room temperature to allow for complex formation and antibody binding.

  • FRET Measurement: Measure the time-resolved FRET signal using a suitable plate reader. An increase in the FRET signal indicates the formation of the ternary complex.

Mandatory Visualizations

PROTAC Signaling Pathway

PROTAC_Pathway POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Western Blot Analysis

WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_immunoblotting Immunoblotting cluster_analysis Detection & Analysis Cell_Seeding 1. Seed Cells PROTAC_Treatment 2. Treat with PROTAC Cell_Seeding->PROTAC_Treatment Cell_Lysis 3. Lyse Cells PROTAC_Treatment->Cell_Lysis Protein_Quant 4. Quantify Protein Cell_Lysis->Protein_Quant SDS_PAGE 5. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 6. Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Block Membrane Transfer->Blocking Primary_Ab 8. Primary Antibody Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Data_Analysis 11. Quantify Bands & Calculate Degradation Detection->Data_Analysis

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The this compound linker, representative of PEG4 linkers, offers favorable properties for PROTAC design, including enhanced solubility and appropriate flexibility. The performance of PROTACs is highly dependent on the interplay between the linker, the target protein, and the recruited E3 ligase. While general trends exist for different E3 ligases, empirical testing and optimization of the linker are crucial for developing potent and selective protein degraders. The experimental protocols and comparative data provided in this guide serve as a valuable resource for the rational design and evaluation of novel PROTACs.

References

A Comparative Guide to SDS-PAGE Characterization of Ald-CH2-PEG4-Boc-Protein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise characterization of protein conjugates is paramount. The conjugation of small molecules, such as the PROTAC linker Ald-CH2-PEG4-Boc, to a protein can significantly alter its properties. This guide provides a comparative analysis of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for the characterization of these conjugates, alongside alternative methods, supported by experimental protocols and data.

Introduction to this compound-Protein Conjugates

This compound is a heterobifunctional linker containing a Boc-protected amine and an aldehyde group, connected by a PEG4 spacer.[1][2][3] This linker is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[1][3] Characterizing the successful conjugation of this linker to a protein of interest is a critical step in the development of such therapeutic molecules.

SDS-PAGE for Characterization: A Primary Assessment

SDS-PAGE is a widely used technique to separate proteins based on their molecular weight. It is often the first method employed to assess the outcome of a conjugation reaction. The addition of the this compound linker and any subsequent molecules will increase the molecular weight of the protein, leading to a shift in its migration on the gel.

However, the PEG (Polyethylene Glycol) component of the linker can lead to anomalous migration in SDS-PAGE. The interaction between PEG and SDS can cause the conjugate to migrate slower than expected, resulting in smeared or broadened bands and an overestimation of the molecular weight.[4][5][6][7]

Comparison of Analytical Techniques
Technique Principle Advantages Disadvantages Typical Data Output
SDS-PAGE Separation by molecular weight under denaturing conditions.- Simple and rapid- Widely available- Can analyze multiple samples simultaneously[4][5]- Smeared/broad bands for PEGylated proteins[4][5][6]- Inaccurate molecular weight estimation[7]- Potential for loss of PEG chain during sample preparation[8]Gel image showing bands of varying migration.
Native PAGE Separation by size, shape, and charge under non-denaturing conditions.- Avoids PEG-SDS interaction, providing better resolution[4][5][6]- Preserves the native protein structure- Migration is dependent on intrinsic charge and shape, not just size- Less predictable migration patternsGel image with sharper bands compared to SDS-PAGE.
Mass Spectrometry (MALDI-TOF / LC-MS) Measures the mass-to-charge ratio of ionized molecules.- Highly accurate molecular weight determination- Can determine the degree of conjugation (number of linkers per protein)[9]- Can identify conjugation sites- More complex instrumentation and expertise required- Lower throughput than gel-based methodsMass spectrum showing peaks corresponding to the unmodified protein and its conjugated forms.
HPLC (Size-Exclusion or Reversed-Phase) Separation based on size or hydrophobicity.- Quantitative analysis- Can resolve different conjugated species- SE-HPLC may have poor resolution for smaller PEG chains[4][5]- RP-HPLC can be challenging for PEGylated proteins[5]Chromatogram showing peaks for different species in the reaction mixture.
Capillary Gel Electrophoresis (CGE) Automated separation in a capillary filled with a sieving matrix.- Shorter analysis time than traditional SDS-PAGE[10][11]- Automated and high-throughput[11]- Good for small protein analysis[10]- Cannot easily compare lanes side-by-side[10]- Not suitable for 2D gel electrophoresis[10]Electropherogram showing peaks corresponding to different protein species.

Experimental Protocols

Protocol 1: SDS-PAGE Analysis of this compound-Protein Conjugate

1. Sample Preparation:

  • In a microcentrifuge tube, mix 10 µg of the protein conjugate with 2X Laemmli sample buffer (non-reducing).

  • For a negative control, prepare a sample of the unconjugated protein.

  • Heat the samples at 70°C for 10 minutes. Caution: High temperatures may lead to cleavage of the maleimide-thiol linkage if that chemistry was used for conjugation.[8]

2. Gel Electrophoresis:

  • Load the prepared samples and a pre-stained protein molecular weight marker onto a 4-20% gradient polyacrylamide gel.

  • Run the gel in 1X Tris-glycine-SDS running buffer at 120V for 90 minutes or until the dye front reaches the bottom of the gel.[12]

3. Staining:

  • Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

  • Destain the gel with a solution of 40% methanol (B129727) and 10% acetic acid until clear bands are visible against a transparent background.

  • Alternatively, for higher sensitivity, silver staining can be used.[13] For specific detection of the PEG moiety, barium iodide staining can be performed.[4]

Protocol 2: Native PAGE Analysis

1. Sample Preparation:

  • Mix 10 µg of the protein conjugate with a native sample buffer.

  • Prepare a corresponding sample of the unconjugated protein.

2. Gel Electrophoresis:

  • Load the samples and a native protein molecular weight marker onto a native polyacrylamide gel (e.g., 8% resolving gel and 5% stacking gel).

  • Perform electrophoresis at 4°C in a running buffer without SDS.[4]

3. Staining:

  • Stain and destain the gel using the same procedure as for SDS-PAGE.

Data Presentation

Table 1: Hypothetical SDS-PAGE and Native PAGE Results for a 50 kDa Protein Conjugated with this compound

Sample Expected MW (kDa) Apparent MW (SDS-PAGE, kDa) Apparent MW (Native PAGE, kDa) Band Appearance (SDS-PAGE) Band Appearance (Native PAGE)
Unconjugated Protein5050Varies (charge/shape dependent)Sharp bandSharp band
Mono-conjugated Protein~50.3~55-60Shifted relative to unconjugatedDiffuse/Smeared bandSharper, shifted band
Di-conjugated Protein~50.6~60-68Further shiftedMore diffuse bandSharper, further shifted band

Table 2: Hypothetical Mass Spectrometry Data

Species Calculated Mass (Da) Observed Mass (Da)
Unconjugated Protein50,00050,001
Mono-conjugated50,32050,321
Di-conjugated50,64050,642

Visualization of Experimental Workflow

Below are diagrams illustrating the experimental workflow for characterizing this compound-protein conjugates.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation prep Protein Conjugation Reaction (Protein + this compound) sds_page SDS-PAGE prep->sds_page native_page Native PAGE prep->native_page mass_spec Mass Spectrometry prep->mass_spec sds_result Apparent MW Shift (Smeared Bands) sds_page->sds_result native_result Mobility Shift (Sharper Bands) native_page->native_result ms_result Precise Mass & Conjugation Ratio mass_spec->ms_result

Caption: Workflow for the characterization of protein conjugates.

sds_vs_native_page cluster_sds SDS-PAGE cluster_native Native PAGE start Protein Conjugate Sample denature Denaturation with SDS start->denature no_denature No Denaturation start->no_denature sds_sep Separation by Size (PEG-SDS Interaction) denature->sds_sep sds_result Smeared Bands Inaccurate MW sds_sep->sds_result native_sep Separation by Size, Shape & Charge no_denature->native_sep native_result Sharper Bands Relative Mobility Shift native_sep->native_result

Caption: Comparison of SDS-PAGE and Native PAGE principles.

Conclusion

While SDS-PAGE is a valuable initial screening tool for assessing the conjugation of this compound to a protein, its limitations, particularly the interaction between PEG and SDS, necessitate the use of orthogonal methods for a comprehensive characterization. Native PAGE offers a significant improvement in resolution by avoiding denaturation and PEG-SDS interactions.[4][5][6] For definitive and quantitative data on molecular weight and conjugation efficiency, mass spectrometry is the gold standard. A multi-pronged analytical approach is therefore recommended for the robust characterization of this compound-protein conjugates in research and drug development.

References

A Researcher's Guide to the Kinetic Analysis of Ald-CH2-PEG4-Boc Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and scientists engaged in bioconjugation, the precise and efficient linking of molecules is paramount. The conjugation of an aldehyde-functionalized molecule (Ald) to an amine-containing moiety, such as CH2-PEG4-Boc, via reductive amination is a widely utilized strategy. This guide provides a comprehensive comparison of this reaction with common alternatives, supported by available experimental data, and furnishes detailed protocols for kinetic analysis.

Kinetic Performance: Aldehyde-Amine Conjugation vs. Alternatives

The kinetics of bioconjugation reactions are critical for optimizing yield, purity, and reproducibility. The reaction between an aldehyde and a primary amine proceeds via the formation of a Schiff base, which is subsequently reduced to a stable secondary amine. This process, known as reductive amination, is favored for its stability and the inertness of the resulting linkage.

Table 1: Comparison of Kinetic Parameters for Common PEGylation Chemistries

Conjugation ChemistryTypical Second-Order Rate Constant (M⁻¹s⁻¹)Key Kinetic InfluencersAdvantagesDisadvantages
Aldehyde-Amine (Reductive Amination) ~1 - 10² (protein dependent)pH (optimal ~6-7), Temperature, Reducing Agent Concentration, Reactant ConcentrationStable bond, Good for N-terminal modificationRequires a reducing agent, Can be slower than other methods
NHS Ester-Amine ~10 - 10³ (protein dependent)pH (optimal ~7-8.5), Temperature, Reactant ConcentrationFast reaction, No reducing agent neededSusceptible to hydrolysis, Less stable bond than reductive amination
Thiol-Maleimide ~10³ - 10⁴pH (optimal ~6.5-7.5), Temperature, Reactant ConcentrationVery fast and highly specific reactionRequires a free thiol, Maleimide (B117702) can undergo hydrolysis

Note: The rate constants provided are approximate and can vary significantly based on the specific reactants, solvent, and reaction conditions.

Studies comparing reductive amination with N-hydroxysuccinimide (NHS) ester chemistry for protein PEGylation have shown that reductive amination can be 3 to 4 times faster in terms of maximum reaction velocity (Vmax) under certain conditions.[1] Thiol-maleimide conjugation is generally considered one of the fastest and most specific bioconjugation reactions.[2]

The presence of the Boc (tert-butyloxycarbonyl) protecting group on the amine is a crucial consideration. The Boc group is generally stable under the neutral to slightly acidic conditions (pH 6-7) typically used for the initial imine formation in reductive amination. However, it is sensitive to strong acids, which are sometimes used to catalyze the reaction. Therefore, careful pH control is essential to prevent premature deprotection. The bulky nature of the Boc group may also sterically hinder the amine, potentially slowing the reaction rate compared to an unprotected primary amine.

Experimental Protocols for Kinetic Analysis

To determine the precise kinetics of the Ald-CH2-PEG4-Boc conjugation, a well-designed experimental protocol is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of such reactions by separating and quantifying reactants, intermediates, and products over time.[][4]

Protocol 1: Kinetic Analysis of this compound Conjugation via HPLC

1. Materials and Reagents:

  • Aldehyde-functionalized molecule (Ald)
  • CH2-PEG4-Boc
  • Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent
  • Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.5)
  • Quenching Solution (e.g., a solution of a primary amine like glycine (B1666218) to consume unreacted aldehyde)
  • HPLC system with a suitable detector (e.g., UV-Vis or ELSD)
  • Reversed-phase HPLC column (e.g., C18)
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile Phase B: 0.1% TFA in acetonitrile

2. Reaction Setup: a. Prepare stock solutions of Ald, CH2-PEG4-Boc, and NaBH₃CN in the reaction buffer. b. Equilibrate all solutions to the desired reaction temperature (e.g., 25 °C). c. In a reaction vessel, combine the Ald and CH2-PEG4-Boc solutions to their final desired concentrations. d. Initiate the reaction by adding the NaBH₃CN solution. Start a timer immediately.

3. Time-Point Sampling and Quenching: a. At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture. b. Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution. This will stop the reaction by consuming the unreacted aldehyde.

4. HPLC Analysis: a. Inject the quenched samples onto the HPLC system. b. Develop a gradient elution method to separate the Ald, CH2-PEG4-Boc, and the conjugated product. For example:

  • 0-5 min: 20% B
  • 5-25 min: 20-80% B (linear gradient)
  • 25-30 min: 80% B
  • 30-35 min: 80-20% B (linear gradient)
  • 35-40 min: 20% B c. Monitor the elution profile at a suitable wavelength (e.g., 280 nm if the aldehyde has a chromophore) or using a universal detector like ELSD.

5. Data Analysis: a. Integrate the peak areas corresponding to the reactant (Ald or CH2-PEG4-Boc) and the product at each time point. b. Plot the concentration of the reactant or product as a function of time. c. From these plots, determine the initial reaction rate. d. By performing the experiment with varying initial concentrations of reactants, the reaction order and the second-order rate constant can be determined.

Visualizing the Process

To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.

ReactionPathway Ald Aldehyde (Ald-R1) SchiffBase Schiff Base Intermediate Ald->SchiffBase + Amine Boc-Protected Amine (Boc-NH-PEG4-CH2-R2) Amine->SchiffBase Product Stable Conjugate SchiffBase->Product + H2O ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Product

Caption: The reductive amination pathway for this compound conjugation.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis PrepStocks Prepare Stock Solutions (Ald, Amine, Reductant) Equilibrate Equilibrate to Reaction Temperature PrepStocks->Equilibrate MixReactants Mix Aldehyde and Amine Equilibrate->MixReactants Initiate Initiate with Reductant MixReactants->Initiate TimePoints Take Time-Point Samples Initiate->TimePoints Quench Quench Reaction TimePoints->Quench HPLC Analyze by HPLC Quench->HPLC DataAnalysis Determine Kinetic Parameters HPLC->DataAnalysis

Caption: Workflow for the kinetic analysis of the conjugation reaction.

Comparison with Alternative Conjugation Chemistries

While reductive amination is a robust method, other chemistries offer distinct advantages and disadvantages that researchers should consider.

1. NHS Ester-Amine Chemistry:

  • Mechanism: N-hydroxysuccinimide esters react with primary amines to form stable amide bonds.

  • Kinetics: This reaction is generally faster than reductive amination but is highly pH-dependent, with optimal rates at pH 7-8.5. A significant drawback is the susceptibility of the NHS ester to hydrolysis, which competes with the aminolysis reaction and can reduce conjugation efficiency.

  • Suitability: Well-suited for rapid conjugations where the stability of the NHS ester can be managed.

2. Thiol-Maleimide Chemistry:

  • Mechanism: The maleimide group reacts specifically with free thiol (sulfhydryl) groups to form a stable thioether bond.

  • Kinetics: This is one of the most rapid and specific bioconjugation reactions, proceeding efficiently at physiological pH (6.5-7.5).[2]

  • Suitability: Ideal when a free thiol is available on one of the molecules to be conjugated. It offers high specificity, minimizing side reactions.

Conclusion

The kinetic analysis of this compound conjugation is crucial for the development of robust and reproducible bioconjugation protocols. While direct kinetic data for this specific reaction is scarce, a comparison with related systems indicates that reductive amination offers a balance of reaction rate and product stability. For applications requiring faster kinetics, thiol-maleimide chemistry presents a powerful alternative, provided a free thiol is available. The detailed experimental protocol provided in this guide offers a clear path for researchers to determine the precise kinetic parameters for their specific system, enabling informed decisions in the design and optimization of their conjugation strategies.

References

The Ald-CH2-PEG4-Boc Linker: A Comparative Guide to its Role in PROTAC Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the formation and stability of the crucial ternary complex, ultimately dictating the efficacy of the PROTAC.

This guide provides a comparative analysis of the Ald-CH2-PEG4-Boc linker, a commonly utilized polyethylene (B3416737) glycol (PEG)-based linker, and its effects on PROTAC ternary complex formation. While specific quantitative data for PROTACs constructed with the this compound linker is not extensively available in the public domain, this guide will draw upon comparative studies of PEG4 and other linkers to provide a comprehensive overview of its expected performance characteristics.

The PROTAC Mechanism of Action and the Central Role of the Linker

PROTACs function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity within a ternary complex (POI-PROTAC-E3 ligase) facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI NanoBRET_Workflow Start Start Transfect Co-transfect cells with NanoLuc-POI and HaloTag-E3 Start->Transfect Add_Ligand Add HaloTag Ligand Transfect->Add_Ligand Add_PROTAC Add PROTAC Add_Ligand->Add_PROTAC Incubate Incubate Add_PROTAC->Incubate Measure Measure BRET Signal Incubate->Measure Analyze Analyze Data (EC50, Bmax) Measure->Analyze End End Analyze->End Western_Blot_Workflow Start Start Cell_Culture Cell Culture and Treatment with PROTAC Start->Cell_Culture Cell_Lysis Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-POI, anti-loading control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis (DC50, Dmax) Detection->Analysis End End Analysis->End

Navigating Bioconjugation: A Comparative Guide to Ald-CH2-PEG4-Boc and Alternative Linker Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of a chemical linker is paramount to the efficacy and specificity of their molecular constructs. This guide provides a comparative analysis of Ald-CH2-PEG4-Boc, an aldehyde-functionalized PEG linker, with other prominent linker technologies. By examining their reactivity, potential for off-target interactions, and supporting experimental data, this document aims to equip researchers with the knowledge to select the optimal linker for their application, be it in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), or other targeted therapies.

The ideal linker provides a stable connection between a targeting moiety and a payload, ensuring delivery to the intended biological target while minimizing collateral damage to healthy cells. Off-target reactions can lead to reduced efficacy, unpredictable pharmacology, and potential toxicity. Here, we delve into the cross-reactivity profile of this compound and compare it with maleimide-based linkers, click chemistry handles, and enzyme-mediated ligation systems.

This compound: Harnessing Aldehyde Reactivity

This compound is a heterobifunctional linker featuring a reactive aldehyde group and a Boc-protected amine. The aldehyde is designed to chemoselectively react with aminooxy or hydrazide groups to form stable oxime or hydrazone bonds, respectively. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the Boc protecting group allows for sequential conjugation strategies.

Potential for Cross-Reactivity

The electrophilic nature of the aldehyde group, while key to its intended reactivity, also presents a potential for cross-reactivity with endogenous nucleophiles within the cellular milieu. Cellular components rich in nucleophilic residues, such as proteins and nucleic acids, are potential sites for off-target adduction.

Protein Interactions: The primary off-target reactions for aldehydes involve the formation of Schiff bases with the side chains of lysine (B10760008), and to a lesser extent, Michael addition with cysteine and histidine residues. This phenomenon, known as "protein carbonylation," can alter protein structure and function. Mass spectrometry-based proteomics has become an indispensable tool for identifying and quantifying such off-target protein modifications. Studies on endogenous aldehydes, like 4-hydroxy-2-nonenal (HNE), have revealed a broad range of cellular protein targets, highlighting the potential for aldehydes to engage in off-target covalent modifications.

Nucleic Acid Interactions: Aldehydes can also react with the amino groups of DNA bases, potentially leading to the formation of DNA-protein crosslinks (DPCs). These lesions can be genotoxic and interfere with DNA replication and transcription.

Comparative Analysis with Alternative Linker Chemistries

To provide a framework for selecting the most appropriate linker, we compare the aldehyde-based chemistry of this compound with three other widely used bioconjugation strategies.

Maleimide-Based Linkers

Maleimides are popular for their high reactivity towards sulfhydryl groups on cysteine residues, forming stable thioether bonds. This specificity for cysteines, which are less abundant on protein surfaces than lysines, offers a degree of selectivity.

Cross-Reactivity Profile:

  • Primary Target: Cysteine (thiol groups).

  • Off-Target Potential: At physiological or higher pH (above 7.5), maleimides can exhibit increased reactivity towards primary amines (e.g., lysine residues). Hydrolysis of the maleimide (B117702) ring can also occur, leading to a loss of reactivity.

FeatureThis compound (Aldehyde)Maleimide-Based Linkers
Primary Reactive Partner Aminooxy, HydrazideCysteine (Thiol)
Bond Formed Oxime, HydrazoneThioether
Primary Off-Target Residues Lysine, Cysteine, HistidineLysine (at pH > 7.5)
Key Advantage Specific reaction with bioorthogonal partnersHigh reactivity and specificity for cysteines
Key Disadvantage Potential for broad off-target reactivity with cellular nucleophilesPotential for off-target reaction with amines at higher pH and hydrolysis
Click Chemistry Linkers (e.g., Azide-Alkyne)

"Click chemistry," particularly the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, has gained prominence for its high efficiency and bioorthogonality. These reactions involve the formation of a stable triazole linkage between an azide (B81097) and an alkyne.

Cross-Reactivity Profile:

  • Primary Target: Azides react with alkynes.

  • Off-Target Potential: Generally considered to have very low cross-reactivity with native cellular components. The primary concern with CuAAC is the potential cytotoxicity of the copper catalyst, though advancements in ligand design have mitigated this issue. SPAAC is copper-free and thus highly biocompatible.

FeatureThis compound (Aldehyde)Click Chemistry Linkers (Azide-Alkyne)
Primary Reactive Partner Aminooxy, HydrazideAzide and Alkyne
Bond Formed Oxime, HydrazoneTriazole
Primary Off-Target Residues Lysine, Cysteine, HistidineGenerally considered minimal to none
Key Advantage Specific reaction with bioorthogonal partnersHigh bioorthogonality and efficiency
Key Disadvantage Potential for broad off-target reactivity with cellular nucleophilesRequires introduction of azide/alkyne handles into biomolecules
Enzyme-Mediated Ligation (e.g., HaloTag®, SNAP-tag®)

This strategy involves the genetic fusion of a protein of interest with a "tag" (e.g., HaloTag or SNAP-tag) that is specifically recognized by a synthetic ligand. The reaction is highly specific and results in a covalent bond.

Cross-Reactivity Profile:

  • Primary Target: The specific enzyme tag (e.g., HaloTag protein).

  • Off-Target Potential: The interaction between the tag and its ligand is highly specific, leading to minimal off-target labeling of endogenous cellular proteins.

FeatureThis compound (Aldehyde)Enzyme-Mediated Ligation (HaloTag/SNAP-tag)
Primary Reactive Partner Aminooxy, HydrazideSpecific protein tag (e.g., HaloTag)
Bond Formed Oxime, HydrazoneCovalent bond via enzymatic reaction
Primary Off-Target Residues Lysine, Cysteine, HistidineMinimal to none
Key Advantage Small molecule linkerHigh specificity and control over conjugation site
Key Disadvantage Potential for broad off-target reactivity with cellular nucleophilesRequires genetic engineering of the target protein

Experimental Protocols

A critical component of evaluating linker performance is the experimental methodology used to assess cross-reactivity. Chemoproteomics, particularly activity-based protein profiling (ABPP), provides a powerful workflow for identifying the cellular targets of reactive molecules.

General Workflow for Chemoproteomic Profiling of Linker Cross-Reactivity

experimental_workflow cluster_cell_culture Cellular Treatment cluster_lysis_click Lysis and Biotinylation cluster_enrichment_digestion Enrichment and Digestion cluster_analysis Mass Spectrometry Analysis A Cells treated with alkyne-tagged linker B Cell Lysis A->B C Click Chemistry with Azide-Biotin Tag B->C D Streptavidin Affinity Purification C->D E On-bead Trypsin Digestion D->E F LC-MS/MS Analysis E->F G Identification of Off-Target Proteins F->G

Caption: A general experimental workflow for identifying off-target proteins of a reactive linker using chemoproteomics.

Methodology:

  • Probe Synthesis: The linker of interest (e.g., an aldehyde-PEG linker) is synthesized with a bioorthogonal handle, such as a terminal alkyne.

  • Cellular Treatment: Live cells are incubated with the alkyne-tagged linker to allow for on-target and off-target covalent modifications.

  • Cell Lysis and Click Chemistry: The cells are lysed, and the proteome is subjected to a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry) reaction with an azide-functionalized biotin (B1667282) tag. This attaches a biotin handle to all proteins that have reacted with the linker.

  • Enrichment: The biotinylated proteins are enriched from the complex proteome using streptavidin-coated beads.

  • On-Bead Digestion: The enriched proteins are digested into peptides while still bound to the beads.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and the specific sites of modification.

  • Data Analysis: The identified proteins represent the cellular targets of the linker. Quantitative proteomics techniques can be employed to determine the extent of modification and compare the off-target profiles of different linkers.

Signaling Pathways and Logical Relationships

The choice of linker can have implications for cellular signaling. Off-target modification of key signaling proteins could lead to unintended activation or inhibition of pathways.

signaling_pathway cluster_linker Linker Chemistry cluster_cellular_components Cellular Interactions cluster_outcomes Biological Outcomes Linker Reactive Linker (e.g., Aldehyde) Target Intended Target Linker->Target On-Target Reaction OffTarget Off-Target Proteins (e.g., Kinases, Transcription Factors) Linker->OffTarget Off-Target Reaction Efficacy Therapeutic Efficacy Target->Efficacy Toxicity Potential Toxicity/ Altered Signaling OffTarget->Toxicity

Caption: Logical relationship between linker reactivity, on-target/off-target interactions, and biological outcomes.

Conclusion

The selection of a bioconjugation linker is a critical decision in the design of targeted therapeutics. This compound offers a valuable tool with its ability to form stable oxime or hydrazone linkages. However, the inherent reactivity of the aldehyde group necessitates a thorough evaluation of its potential for off-target interactions with cellular components.

For applications demanding the highest level of specificity, alternative strategies such as click chemistry and enzyme-mediated ligation present compelling advantages due to their bioorthogonality. Maleimide-based linkers offer a balance of reactivity and selectivity, particularly when targeting cysteine residues under controlled pH conditions.

Ultimately, the optimal linker choice will depend on the specific application, the nature of the targeting moiety and payload, and the acceptable level of off-target risk. The experimental workflows outlined in this guide provide a roadmap for researchers to empirically determine the cross-reactivity profiles of their chosen linkers, enabling a data-driven approach to the development of safer and more effective bioconjugates.

Safety Operating Guide

Personal protective equipment for handling Ald-CH2-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, immediate safety and logistical information for handling Ald-CH2-PEG4-Boc. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific, comprehensive hazard profile for this compound is not fully established, the presence of an aldehyde functional group and its use in bioconjugation necessitate caution. Aldehydes can be irritating to the skin, eyes, and respiratory tract. Therefore, a stringent PPE policy is mandatory.

Minimum PPE Requirements:

PPE CategoryItemSpecifications
Eye & Face Protection Safety Goggles or Face ShieldMust provide protection against chemical splashes. A face shield should be used in conjunction with goggles for maximum protection.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.
Body Protection Laboratory CoatA full-length lab coat must be worn to protect against skin contact.
Respiratory Protection Chemical Fume HoodAll handling of solid and solutions of this compound must be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

Operational Plan: Step-by-Step Handling Procedure

Engineering Controls:

  • Always handle this compound in a well-ventilated area, exclusively within a certified chemical fume hood.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Preparation:

  • Workspace Setup: Before handling, ensure the chemical fume hood is clean and free of unnecessary items. All required equipment and reagents should be placed within the fume hood.

  • PPE Adherence: Don all required personal protective equipment as outlined in the table above.

Weighing and Solution Preparation:

  • Weighing: When weighing the compound, which may be a viscous liquid or solid, use appropriate weighing tools (e.g., spatula, weighing paper). Perform this task carefully within the fume hood to minimize exposure.

  • Dissolving: When preparing solutions, slowly add the this compound to the solvent to avoid splashing. Common solvents include DMF and DMSO.[1] Use anhydrous solvents to maintain the reactivity of the compound.[1]

Reaction and Handling:

  • Reactions: All reactions involving this compound should be conducted in closed systems or within the fume hood. The aldehyde group reacts with aminooxy or hydrazide groups.[1]

  • Storage: Store this compound at –20 °C, in a dry, light-protected environment.[1]

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for all solid and liquid waste containing this compound.

  • Contaminated Materials: Any materials that come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be disposed of in this designated container.

  • Container Management: Ensure the waste container is kept securely sealed when not in use and is stored in a designated, well-ventilated area.

Disposal Procedure:

  • Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines, as regulations can vary.

  • Chemical Waste Vendor: Dispose of the chemical waste through a licensed and approved chemical waste disposal vendor.

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.

While polyethylene (B3416737) glycol (PEG) is generally considered biodegradable and not hazardous, it is essential to avoid releasing it into wastewater systems to prevent impacting wastewater treatment processes.[2]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh this compound prep_workspace->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react segregate_waste Segregate Waste react->segregate_waste dispose Dispose via Approved Vendor segregate_waste->dispose decontaminate Decontaminate Work Area dispose->decontaminate

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。